molecular formula C16H29NO3 B169663 N-dodecanoyl-L-Homoserine lactone CAS No. 137173-46-7

N-dodecanoyl-L-Homoserine lactone

货号: B169663
CAS 编号: 137173-46-7
分子量: 283.41 g/mol
InChI 键: WILLZMOKUUPJSL-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-N-dodecanoyl-HSL is a N-acyl-amino acid.
N-dodecanoyl-L-Homoserine lactone has been reported in Cronobacter sakazakii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLZMOKUUPJSL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299632
Record name N-Dodecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137173-46-7
Record name N-Dodecanoyl-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137173-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Advent of a Molecular Signal: A Technical Chronicle of N-dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, history, and foundational experimental methodologies of a key bacterial communication molecule, N-dodecanoyl-L-Homoserine lactone (C12-HSL), pivotal in the quorum sensing of Pseudomonas aeruginosa and a significant target in antimicrobial drug development.

Introduction

In the intricate world of microbiology, intercellular communication is a cornerstone of collective bacterial behavior. A quintessential example of this is quorum sensing (QS), a process of cell-to-cell signaling that allows bacteria to coordinate gene expression in response to population density. Central to the QS network of the opportunistic pathogen Pseudomonas aeruginosa is the signaling molecule this compound (C12-HSL). This technical guide provides a comprehensive overview of the discovery and history of C12-HSL, detailing the key experiments that unveiled its structure and function. It further serves as a resource for researchers by presenting structured quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

The Genesis of Discovery: Unraveling the Las Quorum Sensing System

The journey to identifying C12-HSL began with investigations into the regulatory mechanisms governing virulence factor expression in Pseudomonas aeruginosa. A landmark in this endeavor was the discovery of the lasR gene in 1991 by Gambello and Iglewski. They identified LasR as a transcriptional activator crucial for the expression of elastase, a significant virulence factor. Notably, LasR showed homology to LuxR, a protein involved in regulating bioluminescence in Vibrio fischeri, hinting at a similar autoinduction mechanism in P. aeruginosa.[1]

This pivotal finding set the stage for the search for the signaling molecule that activates LasR. In 1994, Pearson and colleagues successfully purified and characterized this autoinducer, which they named Pseudomonas autoinducer (PAI).[1] Through meticulous chemical analysis, they elucidated the structure of PAI as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1][2] Concurrently, they identified the lasI gene, located adjacent to lasR, as the synthase responsible for producing 3-oxo-C12-HSL.[1] This laid the groundwork for understanding the LasI/LasR quorum sensing circuit, a central regulatory system in P. aeruginosa.[1]

The LasI/LasR Signaling Pathway: A Molecular Dialogue

The LasI/LasR system is a primary quorum sensing circuit in P. aeruginosa that orchestrates the expression of a multitude of virulence genes.[1] The process is initiated by the synthesis of 3-oxo-C12-HSL by the LasI synthase.[1][3] As the bacterial population grows, 3-oxo-C12-HSL accumulates in the surrounding environment. When a threshold concentration is reached, the molecule diffuses back into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR.[1] This binding event triggers a conformational change in LasR, causing it to dimerize and become active.[1][4] The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[4][5] This includes a positive feedback loop where the LasR-3-oxo-C12-HSL complex enhances the transcription of the lasI gene, leading to increased production of the autoinducer.[4][6]

A diagram of the LasI/LasR signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its 3-oxo derivative.

Table 1: Effective Concentrations of 3-oxo-C12-HSL in Biological Assays

Assay TypeOrganism/Cell LineEffective ConcentrationReference
Apoptosis InductionBone marrow-derived macrophages12-50 µM[7][8]
NF-κB DisruptionMacrophages25 µM[8]
UPR Gene ExpressionRAW264.7 cells6.25 µM[8]
Biofilm InhibitionStaphylococcus epidermidis100-200 µM[9]
Reporter Gene ActivationP. aeruginosa MW10.3 µM (EC50)[10]

Table 2: Mass Spectrometry Data for this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)Reference
N-3-oxo-dodecanoyl-L-homoserine lactoneC₁₆H₂₇NO₄297.39298.2102.1, 197.1[11]
This compoundC₁₆H₂₉NO₃283.4284.221102.054840, 57.070084, 183.174164[12]

Key Experimental Protocols

This section details the methodologies for pivotal experiments in the study of C12-HSL.

Protocol 1: Chemical Synthesis of N-Acyl Homoserine Lactones

This protocol outlines a general procedure for the amide coupling of a fatty acid with L-homoserine lactone hydrobromide.

Materials:

  • Fatty acid (e.g., dodecanoic acid)

  • L-homoserine lactone hydrobromide

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% (v/v) HCl aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Prepare a mixture of the desired fatty acid and L-homoserine lactone hydrobromide in either DCM or THF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add EDC and DMAP to the reaction mixture.[13]

  • Allow the reaction to stir for 24 hours.[13]

  • Wash the reaction mixture with a 5% (v/v) HCl aqueous solution and extract with DCM or ethyl acetate (B1210297).[13]

  • Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.[13]

  • Purify the crude product using silica (B1680970) gel column chromatography.[13]

Protocol 2: Extraction and LC-MS/MS Analysis of 3-oxo-C12-HSL from Bacterial Cultures

This protocol provides a general workflow for the extraction and sensitive detection of 3-oxo-C12-HSL.[11]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of cell-free bacterial supernatant, add 1 mL of acidified ethyl acetate (0.1% acetic acid).[11]

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 1 mL of acidified ethyl acetate.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 298.2) to characteristic product ions (m/z 102.1 and 197.1).[11][14]

Experimental_Workflow_HSL_Analysis General Experimental Workflow for HSL Analysis culture Bacterial Culture supernatant Cell-free Supernatant culture->supernatant Centrifugation/ Filtration extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

A generalized workflow for the analysis of HSL.
Protocol 3: Biofilm Inhibition Assay

This protocol can be used to assess the effect of C12-HSL on biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus epidermidis)

  • Appropriate growth medium

  • This compound (C12-HSL)

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

Procedure:

  • Grow the bacterial strain to the desired optical density.

  • In a 96-well plate, add the bacterial culture and different concentrations of C12-HSL to the wells. Include a control with no C12-HSL.

  • Incubate the plate under appropriate conditions to allow for biofilm formation.

  • After incubation, gently wash the wells with a buffer (e.g., PBS) to remove planktonic cells.

  • Stain the adherent biofilm with 0.1% crystal violet for 10-15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Conclusion

The discovery of this compound and the elucidation of the LasI/LasR quorum sensing system have been transformative in our understanding of bacterial communication and pathogenicity, particularly in Pseudomonas aeruginosa. This technical guide has provided a historical context, summarized key quantitative data, and detailed essential experimental protocols to serve as a valuable resource for researchers in microbiology, drug discovery, and related fields. The continued investigation of C12-HSL and its associated pathways holds significant promise for the development of novel anti-infective strategies that target bacterial communication rather than viability, potentially circumventing the rise of antibiotic resistance.

References

The Architect of Virulence: An In-depth Technical Guide to N-dodecanoyl-L-Homoserine Lactone in Pseudomonas aeruginosa Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and biofilm formation through a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this regulatory network lies the LasI/R system, governed by the signaling molecule N-dodecanoyl-L-homoserine lactone (C12-HSL), also referred to as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This technical guide provides a comprehensive examination of the pivotal role of C12-HSL in P. aeruginosa quorum sensing. It delves into the molecular mechanisms of the LasI/R signaling pathway, presents quantitative data on its regulatory effects, and offers detailed experimental protocols for its investigation. This document is intended to be a valuable resource for researchers and professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial strategies targeting quorum sensing.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a Gram-negative bacterium renowned for its metabolic versatility and its capacity to cause severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] A key determinant of its pathogenic success is its intricate network of quorum sensing systems, which allows the bacterial population to collectively control gene expression in response to cell density.[1] This coordinated behavior enables the production of a wide array of virulence factors and the formation of resilient biofilms.[2]

P. aeruginosa possesses three primary interconnected QS systems: two are based on N-acylhomoserine lactone (AHL) signals, the las and rhl systems, and a third relies on the Pseudomonas quinolone signal (PQS).[3][4] The las and rhl systems are hierarchically organized, with the las system positioned at the apex of the regulatory cascade.[5][6]

The LasI/R Quorum Sensing Circuit: The Central Role of this compound

The las QS system is a cornerstone of virulence regulation in P. aeruginosa. It is comprised of two key proteins: LasI, the synthase responsible for producing the C12-HSL autoinducer, and LasR, a cytoplasmic transcriptional regulator that serves as the receptor for C12-HSL.[6][7]

The signaling cascade is initiated with the synthesis of C12-HSL by LasI.[6] As the bacterial population grows, C12-HSL accumulates in the extracellular environment. Upon reaching a critical threshold concentration, C12-HSL diffuses across the bacterial cell membrane and binds to the LasR protein.[7] This binding event induces a conformational change in LasR, promoting its dimerization and enabling it to bind to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[8][9] This interaction activates the transcription of a large regulon of genes, including those encoding for virulence factors such as elastase (lasB), alkaline protease, and exotoxin A.[2][7] Furthermore, the LasR-C12-HSL complex positively regulates the expression of the rhl QS system, thereby controlling a broader spectrum of virulence determinants.[5]

Quantitative Data on C12-HSL-Mediated Regulation

The following tables summarize quantitative data on the effects of C12-HSL on gene expression and virulence factor production in P. aeruginosa.

Table 1: Dose-Dependent Effects of 3-oxo-C12-HSL on Cellular Processes

Concentration of 3-oxo-C12-HSLObserved EffectCell Type/SystemReference
1 nM - 10 nMSufficient for LasR multimerizationE. coli expressing LasR[10]
5 µMUsed for soluble LasR purification in E. coliE. coli[8]
6.25 µMActivated UPR gene expression without affecting cell viabilityRAW264.7 macrophages[11]
10 µMAdded to advance quorum sensing in batch cultureP. aeruginosa[12]
12 µM - 50 µMInduced apoptosisBone marrow-derived macrophages[11]
50 µMInduced differential expression of innate immune and inflammatory response genes after 6 hoursCystic Fibrosis Airway Epithelial Cells[8]
100 µMInhibited planktonic growth of S. epidermidisStaphylococcus epidermidis[13]

Table 2: Regulation of Virulence Factor Production by the Las System

Virulence FactorRegulating SystemEffect of C12-HSLReference
Elastase (LasB)LasPositive[2][14]
Alkaline ProteaseLasPositive[2]
Exotoxin ALasPositive[2]
PyocyaninRhl (indirectly by Las)Positive[2]
RhamnolipidsRhl (indirectly by Las)Positive[14]
Biofilm FormationLas and RhlPositive[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of the C12-HSL-mediated quorum sensing system.

Quantification of 3-oxo-C12-HSL from Bacterial Culture

This protocol describes the extraction and relative quantification of 3-oxo-C12-HSL from P. aeruginosa culture supernatants.

  • Culture Growth: Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase (e.g., stationary phase).

  • Supernatant Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Solvent Extraction: Extract the supernatant twice with an equal volume of acidified ethyl acetate (B1210297). Pool the organic phases.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or in a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Quantification: Analyze the reconstituted extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate quantification, or use a reporter strain bioassay for relative quantification. For bioassays, an E. coli strain carrying a lasR gene and a lasB-lacZ fusion is commonly used. The amount of β-galactosidase activity is proportional to the concentration of 3-oxo-C12-HSL.

LasR Protein Purification and Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the purification of the LasR protein and the assessment of its DNA-binding activity.

  • LasR Expression: Overexpress a tagged version of LasR (e.g., His-tagged) in an E. coli expression strain. To obtain soluble protein, it is crucial to supplement the growth medium with 5 µM 3-oxo-C12-HSL.[8]

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation and purify the tagged LasR protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • EMSA Probe Preparation: Prepare a DNA probe corresponding to the las box sequence from a target promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in a binding buffer. Include 3-oxo-C12-HSL in the binding reaction.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.[15]

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shift in the mobility of the probe indicates protein-DNA binding.[15]

Measurement of Elastase Activity

This protocol describes the quantification of elastase (LasB) activity from P. aeruginosa supernatants.

  • Supernatant Preparation: Grow P. aeruginosa cultures with and without the test compounds to the stationary phase. Prepare cell-free supernatants by centrifugation and filtration (0.22 µm filter).[6][14]

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in a suitable buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) at a concentration of 5-10 mg/mL.[6][14]

  • Enzymatic Reaction: Add a defined volume of the cell-free supernatant to the ECR solution. Incubate at 37°C for several hours (e.g., 4-20 hours) with shaking.[6][14]

  • Quantification: Pellet the un-digested ECR by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released Congo Red at 495 nm using a microplate reader.[6][14] Higher absorbance indicates higher elastase activity.

Biofilm Formation Assay (Crystal Violet Method)

This protocol provides a method for quantifying biofilm formation in a microtiter plate format.

  • Culture Preparation: Grow P. aeruginosa overnight and then dilute it 1:100 in fresh medium.[5]

  • Biofilm Growth: Add 100-200 µL of the diluted culture to the wells of a 96-well microtiter plate. Incubate statically at 37°C for 24-48 hours.[5][7]

  • Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.[5][7]

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[5][16]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[5][7]

  • Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm.[5]

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-570 nm using a microplate reader.[5][7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the quantification of the expression of QS-regulated genes.

  • RNA Extraction: Grow P. aeruginosa under the desired conditions and harvest the cells. Extract total RNA using a commercial kit, ensuring to include a DNase treatment step to eliminate genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., lasI, lasB, rhlA) and a housekeeping gene for normalization (e.g., rpoD, 16S rRNA).[17]

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between different conditions.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Las_Signaling_Pathway cluster_extracellular Extracellular cluster_cell P. aeruginosa Cell C12_HSL_out C12-HSL LasR LasR Receptor C12_HSL_out->LasR Diffuses in & Binds LasI LasI Synthase LasI->C12_HSL_out Synthesizes LasR_C12_HSL LasR-C12-HSL Complex LasR->LasR_C12_HSL Forms Complex las_box las box LasR_C12_HSL->las_box Binds las_box->LasI Positive Feedback Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Activates Transcription rhlR_gene rhlR las_box->rhlR_gene Activates Transcription rhlI_gene rhlI las_box->rhlI_gene Activates Transcription

Caption: The LasI/R quorum sensing circuit in P. aeruginosa.

Experimental_Workflow_Biofilm_Assay start Start: P. aeruginosa Culture culture_prep Overnight Culture & Dilution start->culture_prep incubation Incubate in 96-well Plate (24-48h at 37°C) culture_prep->incubation wash1 Discard Medium & Wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize measure Measure Absorbance at 570 nm solubilize->measure

Caption: Experimental workflow for the Crystal Violet biofilm assay.

Conclusion and Future Directions

This compound is a linchpin in the regulatory network that governs the pathogenicity of Pseudomonas aeruginosa. The LasI/R quorum sensing system, mediated by C12-HSL, controls the expression of a vast arsenal (B13267) of virulence factors and is critical for biofilm development. A thorough understanding of this system is paramount for the development of novel therapeutic strategies aimed at disarming this formidable pathogen.

Future research should focus on further elucidating the intricate cross-talk between the las system and other regulatory networks in P. aeruginosa. Moreover, the development of potent and specific inhibitors of the LasR receptor or the LasI synthase holds great promise as an anti-virulence approach that could circumvent the development of traditional antibiotic resistance. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this critical signaling system and to accelerate the discovery of new therapies to combat P. aeruginosa infections.

References

The Synthesis of a Key Bacterial Signal: A Technical Guide to the N-dodecanoyl-L-Homoserine Lactone Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of N-dodecanoyl-L-homoserine lactone (C12-HSL), a critical signaling molecule in the quorum-sensing network of the opportunistic pathogen Pseudomonas aeruginosa. Understanding this pathway is paramount for the development of novel anti-virulence strategies.

Core Biosynthesis Pathway

The synthesis of N-acyl-homoserine lactones (AHLs), including C12-HSL, is a conserved mechanism in many Gram-negative bacteria. In P. aeruginosa, the primary enzyme responsible for C12-HSL synthesis is LasI, a member of the LuxI-family of AHL synthases. The biosynthesis is an enzymatic reaction that utilizes two key substrates:

  • S-adenosyl-L-methionine (SAM): This molecule serves as the donor of the homoserine lactone ring structure.

  • Acyl-Acyl Carrier Protein (Acyl-ACP): Specifically, for the synthesis of C12-HSL, a dodecanoyl group (a 12-carbon acyl chain) is transferred from dodecanoyl-ACP.

The LasI enzyme catalyzes the formation of an amide bond between the acyl chain of dodecanoyl-ACP and the amino group of SAM. This is followed by a lactonization reaction, resulting in the formation of this compound and the release of S-methyl-5'-thioadenosine (MTA) and the apo-acyl carrier protein (ACP).

Diagram of the this compound Biosynthesis Pathway

C12_HSL_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Dodecanoyl-ACP Dodecanoyl-ACP LasI LasI Dodecanoyl-ACP->LasI Acyl chain donor SAM S-adenosyl-L-methionine (SAM) SAM->LasI Homoserine lactone donor C12_HSL This compound (C12-HSL) LasI->C12_HSL MTA 5'-Methylthioadenosine (MTA) LasI->MTA ACP Apo-ACP LasI->ACP

Core enzymatic synthesis of C12-HSL by LasI.

Quantitative Data

While extensive research has been conducted on the LasI/LasR quorum-sensing system, specific, publicly available Michaelis-Menten kinetics data (Km and kcat) for the P. aeruginosa LasI enzyme with its native substrates for C12-HSL synthesis are not consistently reported in the literature. However, studies on homologous LuxI-type synthases and qualitative analyses provide insights into the efficiency and regulation of this process. The production of C12-HSL is tightly regulated and highly dependent on bacterial growth phase and environmental conditions.

ParameterValue/ObservationSource
Typical C12-HSL Concentration in Culture Nanomolar to low micromolar range
Regulation Positively regulated by the LasR transcriptional activator in a feedback loop.
Half-maximal expression of lasI Requires approximately 0.1 nM of PAI (an autoinducer similar to C12-HSL).

Signaling Pathway: The LasI/LasR Quorum-Sensing Circuit

The biosynthesis of C12-HSL is intricately linked to its role as a signaling molecule in the las quorum-sensing system of P. aeruginosa. This system is a key regulator of virulence factor expression and biofilm formation.

  • Basal Expression: At low cell density, the lasI gene is expressed at a low basal level, leading to the synthesis of a small amount of C12-HSL.

  • Diffusion: C12-HSL is a small, diffusible molecule that can freely cross the bacterial cell membrane.

  • LasR Activation: As the bacterial population density increases, the extracellular concentration of C12-HSL rises. Once a threshold concentration is reached, C12-HSL diffuses back into the cells and binds to its cognate intracellular receptor, the transcriptional activator protein LasR.

  • Dimerization and DNA Binding: The binding of C12-HSL induces a conformational change in LasR, causing it to dimerize. The LasR-C12-HSL dimer is then able to bind to specific DNA sequences known as las boxes, located in the promoter regions of target genes.

  • Transcriptional Activation: Binding of the activated LasR dimer to these promoter regions recruits RNA polymerase, leading to the transcriptional activation of a suite of target genes.

  • Positive Feedback Loop: Crucially, one of the primary targets of the activated LasR-C12-HSL complex is the lasI gene itself. This creates a powerful positive feedback loop, leading to a rapid and dramatic increase in C12-HSL synthesis and a synchronized change in gene expression throughout the bacterial population.

Diagram of the LasI/LasR Signaling Pathway

LasI_LasR_Signaling Positive feedback loop and virulence gene activation. cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase C12_HSL_in C12-HSL LasI->C12_HSL_in produces LasR LasR Receptor LasR_C12_HSL LasR-C12-HSL Complex LasR->LasR_C12_HSL C12_HSL_in->LasR binds to C12_HSL_in->LasR_C12_HSL C12_HSL_out C12-HSL (extracellular) C12_HSL_in->C12_HSL_out diffusion lasI_gene lasI gene LasR_C12_HSL->lasI_gene activates transcription virulence_genes Virulence Genes LasR_C12_HSL->virulence_genes activates transcription lasI_gene->LasI synthesis AHL_Extraction_Workflow start Bacterial Culture (Stationary Phase) centrifugation Centrifugation (10,000 x g, 15 min, 4°C) start->centrifugation supernatant Collect Cell-Free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction drying Evaporation to Dryness (Rotary Evaporator/Nitrogen) extraction->drying reconstitution Reconstitute in Methanol/Acetonitrile drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration end AHL Extract (Store at -20°C) filtration->end

An In-depth Technical Guide on N-dodecanoyl-L-Homoserine Lactone as a Bacterial Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL), specifically N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a primary signaling molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[3] This coordinated behavior is crucial for processes such as biofilm formation, virulence factor secretion, and pathogenesis.[1][4] C12-HSL is a member of the N-acyl homoserine lactone (AHL) family, which are the principal autoinducers for many Gram-negative bacteria.[1] Understanding the intricacies of the C12-HSL signaling pathway is paramount for developing novel therapeutic strategies that target bacterial virulence without exerting selective pressure for antibiotic resistance.

The LasI/R Signaling Pathway

In P. aeruginosa, the canonical C12-HSL signaling circuit is the LasI/R system, which is at the top of a hierarchical QS cascade that also includes the RhlI/R system.[1][4]

  • Signal Synthesis: The synthase protein, LasI, is responsible for producing 3-oxo-C12-HSL.[1][4]

  • Signal Accumulation: As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment.

  • Receptor Binding and Activation: Once a threshold concentration is reached, 3-oxo-C12-HSL diffuses into the bacterial cell and binds to its cognate intracellular receptor, the transcriptional regulator LasR.[1][5] This binding event induces a conformational change in LasR, causing it to dimerize.[5]

  • Transcriptional Regulation: The activated LasR:3-oxo-C12-HSL dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes.[5] This binding event recruits RNA polymerase and activates the transcription of hundreds of genes, including those encoding for virulence factors like elastase, proteases, and exotoxin A.[1][6]

  • Positive Feedback Loop: Critically, one of the genes activated by the LasR:3-oxo-C12-HSL complex is lasI itself, creating a positive feedback loop that rapidly accelerates the production of the signal and ensures a robust, synchronized response across the population.[1]

Las_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase C12_HSL_out C12-HSL LasI->C12_HSL_out Synthesizes LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR:C12-HSL (Dimer) LasR_inactive->LasR_active Dimerization DNA Promoter DNA (las box) LasR_active->DNA Binds to Virulence_Genes Virulence Genes (e.g., lasA, lasB, aprA) DNA->Virulence_Genes Activates Transcription lasI_gene lasI gene DNA->lasI_gene Activates Transcription (Positive Feedback) lasI_gene->LasI Translates to C12_HSL_in C12-HSL C12_HSL_out->C12_HSL_in Diffuses In (High Cell Density) C12_HSL_in->LasR_inactive Binds & Activates caption The LasI/R Quorum Sensing Pathway in P. aeruginosa.

The LasI/R Quorum Sensing Pathway in P. aeruginosa.

Quantitative Data

The efficacy of the C12-HSL signaling pathway is dependent on specific concentrations and binding affinities. These parameters are crucial for researchers modeling QS systems and for drug development professionals designing competitive inhibitors.

ParameterMolecule/ComplexValue(s)Organism/SystemNotes
EC₅₀ (Half-maximal effective concentration)3-oxo-C12-HSL~20 µMMacrophage IL-10 ProductionEffective concentration for modulating host immune response.[7]
3-oxo-C12-HSL6.25 µMMacrophage UPR ActivationConcentration that induces the unfolded protein response without causing apoptosis.[2][8]
3-oxo-C12-HSL10 - 100 µMApoptosis InductionConcentrations that induce cell death in various mammalian cell lines.[2][9]
Concentration for Gene Activation 3-oxo-C12-HSL5 µMin vitro LasR-DNA bindingConcentration used to ensure LasR activation in gel-shift assays.[5][10]
Concentration for Phenotypic Effect C12-HSL200 µMIncreased Plasmid TransferConcentration shown to significantly increase the frequency of antibiotic resistance plasmid transfer in E. coli.[11][12]

Experimental Protocols

Studying C12-HSL requires specific methodologies for its detection and quantification. A common approach involves the use of bacterial biosensor strains.

Protocol: AHL Bioassay Using a Reporter Strain (e.g., A. tumefaciens NTL4)

This protocol describes a general method for detecting and quantifying C12-HSL activity using a reporter strain that produces a measurable signal (e.g., β-galactosidase, luminescence) in response to the signaling molecule.[13][14][15]

1. Preparation of Reporter Strain:

  • Inoculate a single colony of the Agrobacterium tumefaciens NTL4 reporter strain into a suitable liquid medium (e.g., LB broth) containing the appropriate selective antibiotics.[13]
  • Grow the culture overnight at 28-30°C with shaking.
  • The next day, subculture the overnight culture by diluting it 1:100 into fresh medium and grow until it reaches the early-to-mid exponential phase (e.g., OD₆₀₀ of 0.1-0.4).[13][16]

2. Assay Setup (96-Well Plate Format):

  • Prepare a stock solution of C12-HSL standard in a suitable solvent like DMSO.[16] Create a series of dilutions to generate a standard curve.
  • Prepare test samples (e.g., extracts from bacterial culture supernatants) by performing appropriate dilutions.
  • In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.[16]
  • Add the C12-HSL standards and test samples to the designated wells. Include a negative control containing only the solvent.[13]

3. Incubation and Measurement:

  • Incubate the plate at the optimal temperature (e.g., 28-30°C) with shaking for a specified time (e.g., 4-6 hours).[13]
  • For β-galactosidase (colorimetric) assays: Add a substrate like ONPG. Incubate until a yellow color develops and measure the absorbance at 420 nm using a plate reader.[13]
  • For luciferase (luminescence) assays: Measure the luminescence using a plate luminometer.[13]
  • Measure the optical density at 600 nm (OD₆₀₀) for each well to normalize the reporter signal for cell growth.[13]

4. Data Analysis:

  • Normalize the reporter readings (absorbance or luminescence) by dividing by the corresponding OD₆₀₀ values.[13]
  • Plot the normalized values for the C12-HSL standards to create a standard curve.
  • Use the standard curve to determine the concentration of C12-HSL in the test samples.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_reporter [label="Prepare Reporter Strain\n(Overnight Culture & Subculture)"]; prep_plate [label="Prepare 96-Well Plate\n(Add Reporter Culture)"]; add_samples [label="Add C12-HSL Standards\n& Test Samples"]; incubate [label="Incubate Plate\n(e.g., 4-6 hours at 30°C)"]; measure [label="Measure Signal\n(Luminescence/Absorbance)\n& Cell Density (OD600)"]; analyze [label="Analyze Data\n(Normalize Signal, Create\nStandard Curve, Quantify)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_reporter; prep_reporter -> prep_plate; prep_plate -> add_samples; add_samples -> incubate; incubate -> measure; measure -> analyze; analyze -> end; }

General workflow for a C12-HSL bioassay using a reporter strain.

Applications in Drug Development: Quorum Quenching

The central role of the C12-HSL/LasR system in controlling P. aeruginosa virulence makes it an attractive target for antimicrobial drug development.[9] Strategies, known as quorum quenching (QQ), aim to disrupt this communication pathway rather than killing the bacteria directly, which may reduce the selective pressure for resistance.

There are three primary strategies for targeting the LasI/R pathway:[17]

  • Inhibition of Signal Synthesis: Developing compounds that block the LasI synthase, preventing the production of C12-HSL.[17]

  • Signal Degradation: Using enzymes, such as lactonases or acylases, to degrade the C12-HSL molecule before it can reach its receptor.[17][18]

  • Receptor Antagonism: Designing molecules that competitively bind to the LasR receptor, blocking the binding of the native C12-HSL and preventing the activation of virulence gene expression.[17][18]

Quorum_Quenching_Strategies cluster_inhibitors Quorum Quenching (QQ) Targets LasI LasI Synthase C12HSL C12-HSL Signal LasI->C12HSL Synthesis LasR LasR Receptor C12HSL->LasR Binding & Activation Virulence Virulence Gene Expression LasR->Virulence Transcription Synthase_Inhibitor Strategy 1: Synthase Inhibitors Synthase_Inhibitor->LasI Signal_Degradation Strategy 2: Signal Degradation (e.g., Lactonase) Signal_Degradation->C12HSL Receptor_Antagonist Strategy 3: Receptor Antagonists Receptor_Antagonist->LasR

Key strategies for quorum quenching targeting the LasI/R pathway.

References

An In-depth Technical Guide to the Mechanism of Action of N-dodecanoyl-L-Homoserine Lactone in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-3-Oxododecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a primary quorum-sensing (QS) signal molecule in many gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It is a central regulator of gene expression that links cell population density to the coordinated control of virulence factors, biofilm formation, and other collective behaviors. This technical guide provides a comprehensive overview of the molecular mechanism of 3-oxo-C12-HSL, detailing its biosynthesis, its interaction with the cognate transcriptional regulator LasR, the subsequent signaling cascade, and the downstream effects on the bacterial transcriptome and phenotype. This document synthesizes quantitative data on binding affinities and gene regulation, presents detailed experimental protocols for studying 3-oxo-C12-HSL activity, and provides visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this critical bacterial communication system.

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] This regulation is mediated by small, diffusible signaling molecules called autoinducers. In many proteobacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length (from C4 to C18) and modification, providing specificity to the signaling system.[2]

Pseudomonas aeruginosa, a versatile and opportunistic pathogen, employs a sophisticated QS network to control the expression of numerous virulence factors.[3][4] This network features at least two interconnected AHL-based systems, the las and rhl systems, which exist in a regulatory hierarchy.[5][6] The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), sits (B43327) at the top of this cascade and acts as a master regulator of virulence.[6][7]

The Core Signaling Pathway: The las System

The canonical mechanism of 3-oxo-C12-HSL action in P. aeruginosa is mediated through the LasR-I quorum-sensing system. This system is comprised of the synthase LasI, which produces 3-oxo-C12-HSL, and the transcriptional regulator LasR, which functions as the intracellular receptor for the autoinducer.[7][8]

The Signal: N-3-Oxododecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)

The LasI synthase, a member of the LuxI family of proteins, is responsible for the synthesis of 3-oxo-C12-HSL.[5][8] At low bacterial population densities, LasI produces a basal level of 3-oxo-C12-HSL. As the population grows, the extracellular concentration of this diffusible signal molecule increases. Upon reaching a critical threshold concentration, it readily crosses the bacterial membrane and binds to its cognate cytoplasmic receptor, LasR.[7]

The Receptor: LasR Transcriptional Regulator

LasR is a member of the LuxR family of transcriptional regulators. In the absence of its ligand, LasR is unstable and unable to bind DNA effectively. The binding of 3-oxo-C12-HSL induces a significant conformational change that promotes the proper folding and stabilization of the LasR protein.[7][9] This stabilization facilitates the dimerization of LasR, forming a functional complex that is capable of binding to specific DNA sequences.[7][10][11] The crystal structure of the LasR-ligand complex has been resolved, providing detailed insights into the molecular interactions that govern this activation.[12][13][14]

Mechanism of Activation and Transcriptional Control

The active LasR:3-oxo-C12-HSL dimer binds to specific 20-bp DNA sequences known as las boxes, which are located in the promoter regions of target genes.[7] This binding event initiates the transcription of hundreds of genes, forming the LasR regulon.[8][11] A key target of the LasR:3-oxo-C12-HSL complex is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the production of the 3-oxo-C12-HSL signal once the population threshold is reached.[15][16]

Las_Signaling_Pathway cluster_intracellular Intracellular Space 3_oxo_C12_HSL_out 3-oxo-C12-HSL 3_oxo_C12_HSL_in 3-oxo-C12-HSL 3_oxo_C12_HSL_out->3_oxo_C12_HSL_in Diffusion LasI LasI Synthase LasI->3_oxo_C12_HSL_in Synthesis LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR:HSL Complex (Dimer) LasR_inactive->LasR_active Binding & Dimerization 3_oxo_C12_HSL_in->3_oxo_C12_HSL_out Diffusion (High Density) 3_oxo_C12_HSL_in->LasR_active las_box las box LasR_active->las_box Binds to Target_Genes Target Gene Transcription (e.g., lasI, lasB, rhlR) las_box->Target_Genes Activates Target_Genes->LasI Positive Feedback (lasI expression)

Caption: The LasR-I quorum-sensing signaling pathway in P. aeruginosa.

Quantitative Data on LasR Activation and Binding

The interaction between 3-oxo-C12-HSL and LasR is characterized by high affinity and sensitivity, allowing the system to respond to nanomolar concentrations of the autoinducer.

ParameterValueBacterium/SystemCommentsReference(s)
Binding Affinity (Kd) 11 pMP. aeruginosaFor LasR binding to the las-rhl box DNA probe in the presence of 3-oxo-C12-HSL.[11][17]
Activation Concentration ~3 nMP. aeruginosaConcentration of 3-oxo-C12-HSL required to activate the LasR receptor.[18]
Multimerization Threshold 1 nMRecombinant E. coliMinimum 3-oxo-C12-HSL concentration to detect LasR multimerization.[10]
Multimerization Saturation 10 nMRecombinant E. coli3-oxo-C12-HSL concentration for saturable LasR multimerization.[10]
Gene Expression (Screen) 0.3 µM (300 nM)P. aeruginosa MW1Concentration of 3-oxo-C12-HSL used in a high-throughput screen for inhibitors.[8]
Apoptosis Induction 10 - 100 µMHeLa CellsConcentration range of 3-oxo-C12-HSL that induces apoptosis in mammalian cells.[4]
Bacteriostatic Effect 100 - 200 µMS. epidermidisConcentration of 3-oxo-C12-HSL that inhibits growth and biofilm of another bacterial species.[19]

Downstream Regulatory Network and Hierarchy

The LasR-I system functions as a master regulator, controlling not only a specific set of virulence genes but also activating other QS systems in a hierarchical cascade.

The LasR Regulon

The LasR:3-oxo-C12-HSL complex directly or indirectly regulates hundreds of genes.[8][20] Many of these genes encode secreted virulence factors that are crucial for the pathogenesis of P. aeruginosa. The coordinated expression of these factors as "public goods" is metabolically costly and is most effective at high cell densities, providing a clear rationale for QS control.

GeneEncoded ProductFunctionReference(s)
lasALasA ProteaseStaphylolytic endopeptidase, enhances elastase activity[5][21]
lasBLasB ElastaseBroad-spectrum elastolytic protease, degrades host tissues[3][5][21]
toxAExotoxin AADP-ribosyltransferase that inhibits host protein synthesis[21]
rhlRRhlRTranscriptional regulator of the rhl QS system[5][6]
rhlIRhlISynthase for the C4-HSL autoinducer[3][6]
pqsA-E, pqsHPQS biosynthesis enzymesSynthesis of the Pseudomonas Quinolone Signal (PQS)[6][22]
phz genesPhenazine biosynthesisProduction of pyocyanin, a redox-active toxin[5][8]
Hierarchical Control of rhl and pqs Systems

The las system sits atop a regulatory hierarchy. The activated LasR complex directly upregulates the expression of rhlR and rhlI, the regulator and synthase genes of the second AHL-based QS system.[6][7] The RhlR protein, when activated by its own autoinducer (C4-HSL), goes on to control a different, albeit overlapping, set of genes. The las system also induces the expression of the Pseudomonas Quinolone Signal (PQS) system, a third QS network that uses a non-AHL signal molecule.[3][22] This intricate network allows for precise temporal and spatial control of gene expression during processes like infection and biofilm development.[7]

QS_Hierarchy LasR_HSL LasR:3-oxo-C12-HSL RhlR_HSL RhlR:C4-HSL LasR_HSL->RhlR_HSL Activates (rhlR/I expression) PQS_System PQS System LasR_HSL->PQS_System Activates (pqsR/A expression) Las_Regulon Early Virulence Factors (e.g., lasA, lasB) LasR_HSL->Las_Regulon Controls RhlR_HSL->PQS_System Represses PQS Production Rhl_Regulon Late Virulence Factors (e.g., Pyocyanin, HCN) RhlR_HSL->Rhl_Regulon Controls PQS_Regulon Quinolone-dependent Virulence PQS_System->PQS_Regulon Controls EMSA_Workflow start Start purify_lasr Purify LasR Protein (+ 3-oxo-C12-HSL for stability) start->purify_lasr label_probe Synthesize & Label DNA Probe (containing las box) start->label_probe binding_reaction Incubate LasR, Probe, and 3-oxo-C12-HSL in Binding Buffer purify_lasr->binding_reaction label_probe->binding_reaction native_page Run on Non-denaturing Polyacrylamide Gel binding_reaction->native_page visualize Visualize Bands (Autoradiography/Chemiluminescence) native_page->visualize interpret Analyze Results visualize->interpret free_probe Result: Free Probe Only (No Binding) interpret->free_probe No Shift shifted_band Result: Shifted Band (LasR-DNA Complex Formed) interpret->shifted_band Shift Observed

References

The Central Role of N-dodecanoyl-L-Homoserine Lactone in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS). This phenomenon allows bacteria to monitor their population density and collectively regulate gene expression. As a prominent member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C12-HSL plays a critical role in the pathogenicity of numerous bacteria, most notably Pseudomonas aeruginosa. Its influence extends to the regulation of virulence factors and, crucially, the formation of biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). These biofilms represent a significant challenge in clinical settings due to their inherent resistance to antibiotics and host immune responses. This technical guide provides an in-depth exploration of C12-HSL, its signaling pathway, its profound impact on biofilm development, and detailed experimental protocols for its study.

This compound: Chemical Structure and Properties

This compound is an acylated homoserine lactone. Its structure consists of a conserved homoserine lactone ring attached to a 12-carbon acyl side chain. This structural composition is crucial for its biological activity and interaction with its cognate receptor.

PropertyValue
IUPAC Name N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
CAS Number 137173-46-7

The LasI/LasR Quorum Sensing System: The C12-HSL Signaling Pathway

In Pseudomonas aeruginosa, C12-HSL is a central component of the LasI/LasR quorum sensing system, which functions as a master regulator of virulence.

The synthesis of C12-HSL is catalyzed by the LasI synthase. As the bacterial population density increases, the intracellular concentration of C12-HSL rises. Upon reaching a critical threshold, C12-HSL binds to the cytoplasmic transcriptional regulator, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes, thereby initiating their transcription.

A key feature of this system is a positive feedback loop, where the LasR:C12-HSL complex upregulates the transcription of the lasI gene, leading to an amplification of the C12-HSL signal. Furthermore, the Las system exerts hierarchical control over other QS systems in P. aeruginosa, such as the rhl system.

Las_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase C12_HSL_intra C12-HSL (intracellular) LasI->C12_HSL_intra Synthesizes LasR LasR Receptor C12_HSL_intra->LasR Binds to C12_HSL_extra C12-HSL (extracellular) C12_HSL_intra->C12_HSL_extra Diffusion LasR_C12_HSL LasR:C12-HSL Complex LasR->LasR_C12_HSL Forms LasR_C12_HSL->LasI Positive Feedback (upregulates lasI) TargetGenes Target Genes (e.g., lasB, rhlR) LasR_C12_HSL->TargetGenes Activates Transcription Virulence Virulence Factors & Biofilm Formation TargetGenes->Virulence Leads to caption LasI/LasR Signaling Pathway

LasI/LasR Signaling Pathway

The Role of C12-HSL in Biofilm Formation

C12-HSL is a potent inducer of biofilm formation in P. aeruginosa and other Gram-negative bacteria. Its influence spans multiple stages of biofilm development, from initial attachment to maturation and the production of the EPS matrix. The activation of the LasR receptor by C12-HSL leads to the upregulation of genes involved in the synthesis of key biofilm matrix components, such as the Pel and Psl exopolysaccharides in P. aeruginosa. These polysaccharides are crucial for the structural integrity of the biofilm and for bacterial adhesion to surfaces.

Quantitative Effects of C12-HSL on Biofilm Formation

The following table summarizes quantitative data from various studies on the effect of C12-HSL on biofilm formation. It is important to note that the specific effects can vary depending on the bacterial strain, growth conditions, and the assay used.

Concentration of C12-HSLBacterial StrainEffect on Biofilm Mass (Crystal Violet Assay)Reference
50 nMSalmonella EnteritidisEnhanced biofilm formation under anaerobic conditions at 37°C.[1][2][1][2]
10 µM - 100 µMPseudomonas aeruginosaTriggers events associated with the intrinsic apoptotic pathway in airway epithelial cells, suggesting a role in the host response to biofilm formation.[3][3]
100 µM & 200 µMStaphylococcus epidermidisShowed inhibitory effect on biofilm formation, initial attachment, and EPS production.[4][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the role of C12-HSL in biofilm formation. The following sections provide methodologies for key experiments.

Synthesis of this compound

The chemical synthesis of C12-HSL is a prerequisite for many in vitro studies. While several synthetic routes exist, a common approach involves the coupling of dodecanoic acid with L-homoserine lactone.

Materials:

  • Dodecanoic acid

  • L-homoserine lactone hydrobromide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve L-homoserine lactone hydrobromide and a base (e.g., triethylamine) in anhydrous DCM.

  • In a separate flask, dissolve dodecanoic acid, DCC (or EDC), and DMAP in anhydrous DCM.

  • Slowly add the dodecanoic acid solution to the L-homoserine lactone solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Biofilm Formation and Quantification: Crystal Violet Assay

The crystal violet assay is a simple and high-throughput method for quantifying biofilm biomass.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • C12-HSL stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

Procedure:

  • Grow a bacterial overnight culture in the appropriate medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).

  • Add the diluted bacterial culture to the wells of a 96-well microtiter plate.

  • Add different concentrations of C12-HSL to the wells. Include a solvent control (medium with the same concentration of the solvent used to dissolve C12-HSL) and a negative control (medium only).

  • Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.

  • Carefully discard the planktonic culture from the wells.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air dry the plate.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.

Biofilm Visualization: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture expressing a fluorescent protein (e.g., GFP) or fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

  • Appropriate growth medium

  • C12-HSL stock solution

  • Confocal microscope

Procedure:

  • Grow biofilms in glass-bottom dishes or chamber slides as described in the crystal violet assay (steps 1-5).

  • After the desired incubation period, gently remove the planktonic culture.

  • If not using a fluorescently tagged strain, stain the biofilm with appropriate fluorescent dyes according to the manufacturer's protocol. For example, for live/dead staining, incubate with a mixture of SYTO 9 and propidium iodide.

  • Gently wash the biofilm with PBS to remove excess stain.

  • Add fresh medium or PBS to the dish/slide to keep the biofilm hydrated.

  • Image the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional structure.

  • Analyze the images using appropriate software to determine parameters such as biofilm thickness, biomass, and surface coverage.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effect of C12-HSL on biofilm formation.

Experimental_Workflow cluster_analysis Biofilm Analysis start Start prep_culture Prepare Bacterial Overnight Culture start->prep_culture standardize Standardize Culture (e.g., to OD600=0.05) prep_culture->standardize plate_setup Set up Microtiter Plate (or glass-bottom dish) standardize->plate_setup add_c12 Add Varying Concentrations of C12-HSL & Controls plate_setup->add_c12 incubate Incubate (24-48h) add_c12->incubate quantify Quantification (Crystal Violet Assay) incubate->quantify visualize Visualization (Confocal Microscopy) incubate->visualize measure_od Measure Absorbance (OD570-595) quantify->measure_od acquire_images Acquire Z-Stack Images visualize->acquire_images analyze_data Data Analysis & Interpretation measure_od->analyze_data acquire_images->analyze_data end End analyze_data->end caption Experimental Workflow for Biofilm Assay

Experimental Workflow for Biofilm Assay

Conclusion

This compound is a linchpin in the regulation of biofilm formation in Pseudomonas aeruginosa and other pathogenic bacteria. A thorough understanding of its synthesis, signaling pathway, and its precise quantitative effects on biofilm development is paramount for the design of novel anti-biofilm therapeutics. The disruption of C12-HSL-mediated quorum sensing, a strategy known as quorum quenching, represents a promising avenue for the development of drugs that can disarm bacteria without exerting selective pressure for resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of this critical signaling molecule and to screen for potential inhibitors of its activity.

References

Unraveling the Transcriptional Maze: A Technical Guide to Gene Regulation by N-dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of bacterial communication, the signaling molecule N-dodecanoyl-L-homoserine lactone (C12-HSL) stands as a pivotal regulator of gene expression, orchestrating a complex symphony of cellular processes. This technical guide provides an in-depth exploration of the mechanisms by which C12-HSL governs gene regulation, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to illuminate the core principles of C12-HSL-mediated genetic control, primarily focusing on the well-studied model organism, Pseudomonas aeruginosa.

The Core Mechanism: The LasR-C12-HSL Regulatory Complex

At the heart of C12-HSL-mediated gene regulation lies the LasI/LasR quorum-sensing system.[1][2][3] The synthase LasI is responsible for the production of C12-HSL, which is a type of N-acyl homoserine lactone (AHL).[2][4] As the bacterial population density increases, C12-HSL accumulates in the extracellular environment.[1] Upon reaching a threshold concentration, C12-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, the transcriptional regulator LasR.[4][5] This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as "las boxes" located in the promoter regions of target genes.[3][6] The LasR-C12-HSL complex typically acts as a transcriptional activator, initiating the expression of a vast network of genes.[5][7]

The Las system exhibits a hierarchical control over other quorum-sensing systems in P. aeruginosa, notably the rhl system.[8][9] The activated LasR-C12-HSL complex directly upregulates the expression of rhlR, the gene encoding the transcriptional regulator of the rhl system, and rhlI, the synthase for the C4-HSL signal.[8] This cascade ensures a coordinated and temporally controlled expression of virulence factors and other genes crucial for collective bacterial behaviors.

LasI/LasR Signaling Pathway

Quantitative Insights into C12-HSL Mediated Gene Regulation

The regulatory impact of C12-HSL on the bacterial transcriptome is extensive. Studies utilizing microarray and RNA-sequencing have revealed that the LasR-C12-HSL complex directly or indirectly controls the expression of hundreds of genes in P. aeruginosa.[1][7] These genes are involved in a variety of processes, including virulence factor production, biofilm formation, and metabolic adaptation.

Dose-Dependent Gene Expression

The cellular response to C12-HSL is highly sensitive to its concentration. The expression of target genes is typically induced in a dose-dependent manner, with significant upregulation observed at physiologically relevant concentrations. For instance, in mammalian cells, 3-oxo-C12-HSL has been shown to induce apoptosis in a dose-dependent manner.[10]

Table 1: Dose-Dependent Effect of 3-oxo-C12-HSL on Mammalian Cell Viability and Gene Expression

Concentration of 3-oxo-C12-HSLEffect on RAW264.7 Macrophage ViabilityEffect on C/EBP β and CHOP mRNA expressionReference
6.25 µMNo significant effect on cell viabilityEffective activation of UPR gene expression[11]
12.5–100 µMSignificant decrease in cell viability (apoptosis)-[11]
50 µMInduces apoptosisEffective induction of C/EBP β and CHOP expression[11]
Fold Change in Gene Expression

The addition of exogenous C12-HSL to bacterial cultures lacking the ability to produce their own signal molecules leads to significant changes in the expression levels of target genes. Microarray analyses have quantified these changes, providing a clearer picture of the LasR regulon.

Table 2: Fold Change of Selected Quorum Sensing-Regulated Genes in P. aeruginosa

GeneFunctionFold Change (+AHLs vs. -AHLs)Reference
lasAElastase>16[1]
lasBElastase>16[1]
rhlARhamnolipid biosynthesis>16[1]
rhlBRhamnolipid biosynthesis>16[1]
toxAExotoxin A>4[1]
phzA1Phenazine biosynthesis>16[1]
hcnAHydrogen cyanide synthesis>16[1]
lecAGalactose-binding lectin>4[1]

Data from microarray analysis comparing a lasI rhlI mutant with and without the addition of 1 µM 3O-C12-HSL and 2 µM C4-HSL.

DNA Binding Affinity of the LasR-C12-HSL Complex

The specificity of gene regulation by LasR is determined by its binding affinity to the las box sequences in the promoter regions of target genes. In vitro studies have quantified this interaction, revealing high-affinity binding to specific promoters.

Table 3: In Vitro DNA Binding Affinity of Purified LasR-3OC12-HSL Complex to Target Promoters

Promoter RegionApparent Dissociation Constant (Kd)Cooperativity of BindingReference
rsaL-lasI intergenic region15 pMCooperative
lasB promoter43 pMNon-cooperative

Experimental Protocols for Studying C12-HSL Gene Regulation

Investigating the intricate details of C12-HSL-mediated gene regulation requires a combination of molecular biology and biochemical techniques. The following section outlines the methodologies for key experiments.

Reporter Gene Assay for C12-HSL Activity

This assay is a fundamental tool for quantifying the activity of C12-HSL and for screening for potential inhibitors of the LasR-C12-HSL interaction. It utilizes a reporter strain, typically E. coli or A. tumefaciens, that has been engineered to produce a measurable signal (e.g., light, color) in response to C12-HSL.[8][12]

Protocol:

  • Preparation of Reporter Strain:

    • Inoculate a single colony of the reporter strain into a suitable liquid medium containing the appropriate antibiotics for plasmid maintenance.

    • Incubate overnight at the optimal temperature with shaking.

    • The following day, subculture the overnight culture into fresh medium and grow to the early- to mid-exponential phase (OD600 of 0.2-0.4).[12]

  • Preparation of C12-HSL and Test Compounds:

    • Prepare a stock solution of C12-HSL (e.g., 10 mM in DMSO).

    • Create a series of dilutions in the assay medium to generate a standard curve.

    • Dissolve test compounds in a suitable solvent and prepare dilutions.

  • Assay Setup:

    • In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.

    • Add the different concentrations of C12-HSL standards and test compounds to the respective wells.

    • Include negative controls (reporter strain with medium and solvent only) and positive controls.

  • Incubation:

    • Incubate the plate at the optimal temperature for the reporter strain for a defined period (e.g., 4-8 hours).[12]

  • Measurement:

    • Measure the reporter gene output (e.g., luminescence for lux reporters, fluorescence for GFP reporters, or absorbance for β-galactosidase assays using a substrate like ONPG).[8]

    • Measure the optical density (OD600) of each well to normalize the reporter output to cell density.

Reporter Gene Assay Workflow Start Start Prep_Reporter Prepare Reporter Strain (Overnight Culture & Subculture) Start->Prep_Reporter Prep_Compounds Prepare C12-HSL Standards & Test Compounds Start->Prep_Compounds Assay_Setup Set up 96-well Plate: - Reporter Strain - Standards/Compounds - Controls Prep_Reporter->Assay_Setup Prep_Compounds->Assay_Setup Incubation Incubate Plate (e.g., 4-8 hours) Assay_Setup->Incubation Measurement Measure Reporter Signal (Luminescence/Fluorescence/Absorbance) & Cell Density (OD600) Incubation->Measurement Analysis Data Analysis: - Normalize Signal to OD600 - Generate Standard Curve - Determine EC50/IC50 Measurement->Analysis End End Analysis->End

Reporter Gene Assay Workflow
RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis

RNA-Seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of all genes regulated by C12-HSL.

Protocol:

  • Bacterial Culture and RNA Extraction:

    • Grow the bacterial strain of interest (e.g., a lasI mutant of P. aeruginosa) in a suitable medium to the desired growth phase.

    • Treat the cultures with and without a specific concentration of C12-HSL for a defined period.

    • Harvest the bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent.

    • Extract total RNA using a validated method, such as phenol-chloroform extraction or a commercial kit, ensuring high purity and integrity.

  • rRNA Depletion:

    • Since ribosomal RNA (rRNA) constitutes the majority of total RNA in bacteria, it must be depleted to enrich for messenger RNA (mRNA). Use a commercially available rRNA depletion kit specific for bacteria.

  • cDNA Library Preparation:

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Quantify and assess the quality of the cDNA library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to C12-HSL.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the direct binding sites of the LasR-C12-HSL complex on a genome-wide scale.

Protocol:

  • Bacterial Culture and Cross-linking:

    • Grow P. aeruginosa to the desired growth phase where the LasR-C12-HSL system is active.

    • Treat the cells with a cross-linking agent, such as formaldehyde, to covalently link proteins to DNA.[13]

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them to release the chromatin.

    • Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to LasR.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA as described for RNA-Seq (end-repair, A-tailing, adapter ligation, and PCR amplification).

  • Sequencing and Data Analysis:

    • Sequence the ChIP-Seq library.

    • Align the reads to the reference genome.

    • Perform peak calling to identify regions of the genome that are significantly enriched for LasR binding.

    • Annotate the peaks to identify the genes whose promoter regions are bound by LasR.

ChIP-Seq Experimental Workflow Start Start Culture Bacterial Culture (e.g., P. aeruginosa) Start->Culture Crosslink Cross-link Proteins to DNA (Formaldehyde) Culture->Crosslink Lysis Cell Lysis Crosslink->Lysis Shear Shear Chromatin (Sonication/Enzymatic Digestion) Lysis->Shear IP Immunoprecipitation (Anti-LasR Antibody) Shear->IP Capture Capture Complexes (Protein A/G Beads) IP->Capture Wash Wash to Remove Non-specific Binding Capture->Wash Elute Elute Protein-DNA Complexes Wash->Elute Reverse_Crosslink Reverse Cross-links Elute->Reverse_Crosslink Purify_DNA Purify DNA Reverse_Crosslink->Purify_DNA Library_Prep Prepare Sequencing Library Purify_DNA->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis: - Alignment - Peak Calling - Annotation Sequencing->Analysis End End Analysis->End

ChIP-Seq Experimental Workflow

Conclusion

This compound is a master regulator of gene expression in Pseudomonas aeruginosa and other Gram-negative bacteria. The LasI/LasR quorum-sensing system, with C12-HSL as its signaling molecule, controls a vast and complex network of genes that are critical for bacterial pathogenesis and survival. A thorough understanding of the mechanisms of C12-HSL-mediated gene regulation, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel anti-virulence strategies that target bacterial communication. By disrupting these signaling pathways, it may be possible to disarm pathogenic bacteria without exerting the selective pressure that leads to antibiotic resistance, opening new frontiers in the fight against infectious diseases.

References

An In-depth Technical Guide to N-dodecanoyl-L-Homoserine Lactone: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[2] As a member of the N-acyl-homoserine lactone (AHL) family, C12-HSL has garnered significant attention as a potential target for novel antimicrobial and anti-biofilm therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, complete with detailed experimental protocols and signaling pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound consists of a conserved L-homoserine lactone ring attached to a 12-carbon acyl chain via an amide linkage. This specific acyl chain length is a critical determinant of its biological specificity and activity.

Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₆H₂₉NO₃[3][4]
Molecular Weight 283.41 g/mol [3][4][5]
CAS Number 137173-46-7[1][3][5]
Synonyms C12-HSL, N-Lauroyl-L-homoserine lactone, N-[(3S)-Tetrahydro-2-oxo-3-furanyl]dodecanamide[1][3][5]
Appearance White to off-white powder or crystals[3][6]
Melting Point 114-117 °C[7]
Solubility Chloroform: 10 mg/ml, DMF: 1 mg/ml, DMSO: 1 mg/ml. It is not recommended to use ethanol (B145695) or methanol (B129727) as they can open the lactone ring.[1][8]
Stability Stable for at least 4 years when stored at -20°C.[1] The lactone ring is susceptible to hydrolysis at alkaline pH.[9]
Storage Store at -20°C, protected from light and moisture.[3][6][10]

Biological Activity and Signaling Pathways

This compound is a primary autoinducer in the quorum sensing circuits of various Gram-negative bacteria, most notably Pseudomonas aeruginosa.[11][12] It plays a crucial role in regulating the expression of a wide array of genes involved in virulence and biofilm formation.[2]

Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, C12-HSL is synthesized by the LuxI-type synthase, LasI. As the bacterial population density increases, the concentration of C12-HSL rises. Upon reaching a threshold concentration, C12-HSL binds to and activates its cognate transcriptional regulator, LasR. The C12-HSL/LasR complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription. This leads to the production of virulence factors such as elastase, alkaline protease, and exotoxin A, as well as the formation of robust biofilms.[11][2]

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell LasI LasI (Synthase) C12_HSL_in C12-HSL LasI->C12_HSL_in Synthesis LasR LasR (Inactive) C12_HSL_in->LasR Binding C12_HSL_out C12-HSL C12_HSL_in->C12_HSL_out LasR_active LasR-C12-HSL (Active Complex) LasR->LasR_active DNA DNA (las box) LasR_active->DNA Binds Virulence_Genes Virulence Genes DNA->Virulence_Genes Activates Biofilm_Genes Biofilm Genes DNA->Biofilm_Genes Activates Virulence_Factors Virulence Factors (e.g., Elastase) Virulence_Genes->Virulence_Factors Expression Biofilm Biofilm Formation Biofilm_Genes->Biofilm Expression C12_HSL_out->C12_HSL_in

Quorum sensing pathway in P. aeruginosa mediated by C12-HSL.
Immunomodulatory Effects on Host Cells

Beyond its role in bacterial communication, C12-HSL can also interact with and modulate the immune responses of host cells. It has been shown to activate the NF-κB signaling pathway in macrophages, leading to the increased expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8][13] This interaction highlights the complex interplay between bacterial signaling molecules and the host immune system during infection.

Immunomodulatory_Pathway cluster_host_cell Host Macrophage C12_HSL C12-HSL Receptor Host Cell Receptor (Putative) C12_HSL->Receptor Binds IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (Inactive) IκBα->NFκB_inactive Degradation NFκB_active NF-κB (Active) NFκB_inactive->NFκB_active Nucleus Nucleus NFκB_active->Nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes Nucleus->Cytokine_Genes Binds to DNA Cytokines TNF-α, IL-1β Cytokine_Genes->Cytokines Transcription & Translation

C12-HSL-induced NF-κB activation in host macrophages.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods for the synthesis of N-acyl homoserine lactones.[3][13][14]

Materials:

Procedure:

  • Suspend L-Homoserine lactone hydrobromide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension and stir for 10 minutes.

  • Add dodecanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Synthesis_Workflow Start Start Step1 Suspend L-Homoserine lactone hydrobromide in DCM Start->Step1 Step2 Cool to 0°C and add TEA Step1->Step2 Step3 Add Dodecanoyl chloride Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Reaction Quenching Step4->Step5 Step6 Extraction and Washing Step5->Step6 Step7 Drying and Concentration Step6->Step7 Step8 Purification by Chromatography Step7->Step8 End This compound Step8->End

Workflow for the synthesis of this compound.
Quorum Sensing Reporter Assay

This assay utilizes a bacterial reporter strain that produces a measurable signal (e.g., β-galactosidase, luciferase, or GFP) in response to C12-HSL.[4][7][15]

Materials:

  • Bacterial reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

  • Appropriate growth medium and antibiotics

  • This compound

  • 96-well microtiter plates

  • Plate reader for measuring the reporter signal

Procedure:

  • Grow the reporter strain overnight in the appropriate medium with selective antibiotics.

  • The next day, dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium.

  • Prepare serial dilutions of C12-HSL in the growth medium.

  • In a 96-well plate, add a fixed volume of the diluted reporter strain to each well.

  • Add the different concentrations of C12-HSL to the respective wells. Include a negative control (no C12-HSL).

  • Incubate the plate at the optimal growth temperature for the reporter strain for a specified time (e.g., 4-8 hours).

  • Measure the reporter signal (e.g., absorbance for β-galactosidase assay, luminescence for luciferase assay) using a plate reader.

  • Measure the OD₆₀₀ of each well to normalize the reporter activity to cell density.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of C12-HSL on biofilm formation.[1][11][16]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium

  • This compound

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Grow the bacterial strain overnight in the appropriate medium.

  • Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of ~0.05.

  • Prepare serial dilutions of C12-HSL in the growth medium.

  • In a 96-well plate, add the diluted bacterial culture and the different concentrations of C12-HSL to respective wells. Include a negative control (no C12-HSL).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Add 30% acetic acid to each well to solubilize the stained biofilm.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data

Table 2: Biological Activity of this compound

AssayOrganism/Cell LineEffectConcentrationReferences
Quorum Sensing Activation P. aeruginosa (lasR reporter)EC₅₀ for LasR activation~1.5 nM[17]
Biofilm Formation P. aeruginosa PAO1Inhibition of >60%200 µM (for an analog)[1]
NF-κB Activation RAW 264.7 macrophagesActivation10-100 µM[8][18]
TNF-α Production RAW 264.7 macrophagesIncreased expression50 µM[18]

Conclusion

This compound is a multifaceted signaling molecule with profound effects on both bacterial communities and host-pathogen interactions. Its central role in regulating virulence and biofilm formation in clinically significant pathogens like Pseudomonas aeruginosa makes it a prime target for the development of novel therapeutic strategies. The detailed chemical information, signaling pathway diagrams, and experimental protocols provided in this guide are intended to facilitate further research into the fascinating biology of C12-HSL and to accelerate the discovery of new approaches to combat bacterial infections.

References

Natural Sources of N-dodecanoyl-L-Homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of N-dodecanoyl-L-homoserine lactone (C12-HSL), a significant quorum-sensing signal molecule. The document details the primary bacterial producers, quantitative data on its production, in-depth experimental protocols for its detection and quantification, and the fundamental signaling pathways in which it operates.

Principal Natural Producers of this compound

This compound and its common analog, N-(3-oxo)-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), are predominantly produced by Gram-negative bacteria. These molecules are key regulators of gene expression in a population density-dependent manner, a process known as quorum sensing. The primary producers are found in diverse environments, including soil, marine ecosystems, and in association with host organisms.

Prominent bacterial genera known to produce C12-HSL and its derivatives include:

  • Pseudomonas : Notably, Pseudomonas aeruginosa is a well-studied producer of 3-oxo-C12-HSL, a critical virulence factor in opportunistic infections.

  • Vibrio : Various marine bacteria belonging to the Vibrio genus are known to produce a range of N-acyl homoserine lactones (AHLs), including C12-HSL.

  • Alteromonas : Marine isolates such as Alteromonas tagae and Alteromonas oceani have been identified as producers of C12-HSL.[1]

  • Dasania : The marine bacterium Dasania marina has been shown to produce C12-HSL as its most abundant AHL.[1]

Quantitative Data on C12-HSL Production

The concentration of C12-HSL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and the surrounding environment. The following table summarizes available quantitative data from various natural sources.

Natural SourceAnalyteConcentrationMethod of AnalysisReference
Subtidal Biofilm (6-day-old)This compound (C12-HSL)9.04 µg/cm² (equivalent to 3.36 mmol/L)Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Pseudomonas aeruginosa PA14 Culture SupernatantN-(3-oxo)-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)~0.001 µMBiosensor Assay
Dasania marina Culture SupernatantThis compound (C12-HSL)Most abundant AHL produced (specific concentration not provided)Gas Chromatography-Mass Spectrometry (GC-MS)
Alteromonas tagae Culture SupernatantThis compound (C12-HSL)Detected (specific concentration not provided)Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Alteromonas oceani Culture SupernatantThis compound (C12-HSL)Detected (specific concentration not provided)Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Signaling Pathways Involving C12-HSL

The most well-characterized signaling pathway involving a C12-HSL derivative is the LasI/LasR quorum-sensing system in Pseudomonas aeruginosa. This system is a key regulator of virulence factor production and biofilm formation.

The LasI/LasR Quorum Sensing Circuit

The LasI/LasR system is a canonical example of a quorum-sensing circuit. The synthase LasI produces 3-oxo-C12-HSL. As the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold. This autoinducer then binds to the cytoplasmic receptor and transcriptional regulator, LasR. The 3-oxo-C12-HSL-LasR complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription. One of the key genes activated by this complex is lasI itself, creating a positive feedback loop that rapidly increases the production of the signal molecule.

Caption: The LasI/LasR quorum-sensing pathway in Pseudomonas aeruginosa.

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of C12-HSL and its derivatives from bacterial cultures.

Extraction of N-acyl Homoserine Lactones from Bacterial Supernatant

This protocol outlines a standard liquid-liquid extraction procedure for isolating AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture in liquid medium

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile or other suitable solvent for resuspension

Procedure:

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, where AHL production is maximal).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and then allow the layers to separate.

  • Organic Phase Collection: Collect the upper organic phase (ethyl acetate layer). Repeat the extraction of the aqueous phase at least one more time with an equal volume of acidified ethyl acetate.

  • Drying: Pool the organic phases and dry over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Filter out the sodium sulfate and evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile) for subsequent analysis.

Extraction_Workflow start Bacterial Culture centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (with acidified ethyl acetate) supernatant->extraction collect_organic Collect Organic Phase extraction->collect_organic drying Dry with Anhydrous Na2SO4 collect_organic->drying evaporation Evaporate Solvent drying->evaporation resuspension Resuspend in Solvent evaporation->resuspension end AHL Extract for Analysis resuspension->end

Caption: General workflow for the extraction of AHLs from bacterial culture.
Quantification of C12-HSL by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and specificity for the quantification of C12-HSL.

Instrumentation and Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase HPLC column.

  • Mobile phases: Acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).

  • C12-HSL analytical standard.

  • Extracted AHL samples.

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the C12-HSL standard in the resuspension solvent to create a standard curve (e.g., 1 nM to 10 µM).

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase Gradient: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it to elute the more hydrophobic C12-HSL. For example, a linear gradient from 10% to 90% Solvent B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions specific for C12-HSL. For C12-HSL, the precursor ion [M+H]⁺ is m/z 284.2. A characteristic product ion is m/z 102.1, corresponding to the homoserine lactone ring.

  • Data Analysis:

    • Integrate the peak areas for the C12-HSL MRM transition in both the standards and the samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of C12-HSL in the samples by interpolating their peak areas on the standard curve.

Detection of C12-HSL using a Biosensor Assay

Biosensor assays are a cost-effective method for detecting the presence of AHLs. They utilize a reporter bacterial strain that produces a detectable signal (e.g., color, light) in the presence of specific AHLs.

Materials:

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).

  • Appropriate growth medium for the biosensor.

  • X-Gal (for LacZ-based reporters) or a luminometer (for Lux-based reporters).

  • Extracted AHL samples and AHL standards.

Procedure (using an A. tumefaciens LacZ-based reporter):

  • Prepare Biosensor Plates: Prepare agar (B569324) plates of the appropriate medium for the biosensor strain. For LacZ-based reporters, overlay the plates with a top agar containing the biosensor strain and X-Gal.

  • Spot Samples: Once the top agar has solidified, spot a small volume (e.g., 5 µL) of the extracted AHL samples and the C12-HSL standards onto the surface of the agar.

  • Incubation: Incubate the plates at the optimal temperature for the biosensor strain (e.g., 28-30°C) for 18-24 hours.

  • Observation: The presence of AHLs will be indicated by the development of a colored (e.g., blue for LacZ/X-Gal) or luminescent zone around the spot. The size and intensity of the zone can be semi-quantitatively related to the concentration of the AHL.

Biosensor_Assay_Workflow start Prepare Biosensor Plates (with reporter strain and substrate) spotting Spot AHL Extracts and Standards start->spotting incubation Incubate Plates spotting->incubation observation Observe for Signal Production (e.g., color change, luminescence) incubation->observation end Detection of AHL Activity observation->end

Caption: Workflow for an AHL biosensor assay.

References

N-dodecanoyl-L-Homoserine Lactone in Host-Pathogen Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL), and its prominent derivative N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are key quorum-sensing (QS) signal molecules primarily produced by the opportunistic pathogen Pseudomonas aeruginosa. These molecules are central to bacterial cell-to-cell communication, orchestrating the expression of virulence factors and biofilm formation in a population density-dependent manner. Beyond their role in bacterial physiology, C12-HSLs have emerged as significant modulators of host-pathogen interactions, exerting a range of effects on immune and epithelial cells. This technical guide provides a comprehensive overview of the role of C12-HSL in this context, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Data Presentation: Quantitative Effects of C12-HSL on Host Cells

The following tables summarize the quantitative effects of C12-HSL and its derivatives on various host cell responses, as reported in the scientific literature. These data provide a valuable resource for comparing the dose-dependent effects of these molecules across different cell types and experimental conditions.

Table 1: Effect of 3-oxo-C12-HSL on Macrophage Viability and Apoptosis

Cell LineConcentration (µM)Incubation TimeEffectReference
RAW264.71001 h~67% reduction in viability[1]
RAW264.710024 h~98% reduction in viability[1]
RAW264.712.5 - 10012 hSignificant decrease in viability[1]
RAW264.76.2524 hNo significant effect on viability[1]
RAW264.7509 h~40% apoptotic cells[1]
RAW264.71009 h~80% apoptotic cells[1]
Bone marrow-derived macrophages12 - 50Not specifiedInduction of apoptosis[1]

Table 2: Immunomodulatory Effects of C12-HSL and its Derivatives on Cytokine Production

Cell TypeC12-HSL DerivativeConcentration (µM)StimulantCytokineEffectReference
RAW264.7 macrophages3-oxo-C12-HSL15LPS + IFNγIL-617% decrease in secretion (not statistically significant)[2]
Caco-2/TC7 epithelial cells3-oxo-C12-HSL5IL-1βIL-827.6% decrease in secretion[2]
RAW264.7 macrophages3-oxo-C12:2-HSL50LPS + IFNγTNF-α~40% decrease in secretion[3]
RAW264.7 macrophages3-oxo-C12:2-HSL50LPS + IFNγIL-1β~35% decrease in secretion[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)3-oxo-C12:2-HSL25 - 100LPSTNF-αDose-dependent decrease in secretion[3]
RAW264.7 macrophagesC12-HSLNot specifiedNoneTNF-αStimulation of production[4]
RAW264.7 macrophagesC12-HSLNot specifiedNoneIL-1βStimulation of production[4]
Human THP-1 cellsC12-HSLNot specifiedNoneIL-8Stimulation of production[4]
LPS-stimulated macrophages3-oxo-C12-HSLNot specifiedLPSTNF-αInhibition of production[5]
LPS-stimulated macrophages3-oxo-C12-HSLNot specifiedLPSIL-12Down-regulation of production[5]
IL-4-stimulated human PBMCs3-oxo-C12-HSLNot specifiedIL-4IgEPromotion of production[5]

Table 3: Effect of C12-HSL Derivatives on Lymphocyte Proliferation

Cell TypeC12-HSL DerivativeIC50 (µM)StimulantReference
Human Lymphocytes3-oxo-C12-HSL18.24Concanavalin A[6]
Human LymphocytesPQS0.9Concanavalin A[6]
Human T-cells3-oxo-C12-HSL44.47anti-CD3 + anti-CD28[6]
Human T-cellsPQS1.73anti-CD3 + anti-CD28[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Las_Quorum_Sensing cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell LasI LasI Synthase C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR Receptor LasR->LasI Positive Feedback Virulence_Genes Virulence Factor Genes (e.g., lasB, rprA) LasR->Virulence_Genes Activates Transcription Biofilm_Genes Biofilm Formation Genes LasR->Biofilm_Genes Activates Transcription C12_HSL->LasR Binds and Activates Host_Receptor Host Cell Receptor (e.g., TLRs, PA-IIL) C12_HSL->Host_Receptor Interacts with Signaling_Cascade Intracellular Signaling (NF-κB, MAPKs) Host_Receptor->Signaling_Cascade Initiates Immune_Response Altered Immune Response (Cytokine production, Apoptosis) Signaling_Cascade->Immune_Response Leads to

Caption: The Las Quorum Sensing circuit in P. aeruginosa and its interaction with host cells.

Host_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_HSL 3-oxo-C12-HSL Host_Receptor Host Receptor C12_HSL->Host_Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Host_Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Host_Receptor->NFkB_Pathway Activates Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression Activates Transcription Factors IκB IκB NFkB_Pathway->IκB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IκB->NFkB_p65_p50 Inhibits NFkB_p65_p50->Gene_Expression Translocates to Nucleus Cytokines Pro/Anti-inflammatory Cytokines Gene_Expression->Cytokines Apoptosis_Genes Apoptosis-related Genes Gene_Expression->Apoptosis_Genes

Caption: Host cell signaling pathways modulated by 3-oxo-C12-HSL.

Experimental_Workflow cluster_bacterial Bacterial Culture & C12-HSL Extraction cluster_host_cell Host Cell Assays cluster_analysis Endpoint Analyses A 1. P. aeruginosa Culture B 2. Supernatant Collection A->B C 3. C12-HSL Extraction (e.g., Ethyl Acetate) B->C D 4. Quantification (LC-MS/MS) C->D F 6. Treatment with C12-HSL D->F Purified C12-HSL E 5. Host Cell Culture (e.g., Macrophages, Epithelial Cells) E->F G 7. Incubation F->G H 8. Endpoint Analysis G->H I Cytokine Profiling (ELISA) H->I J Gene Expression (RT-qPCR) H->J K Cell Viability (MTT/MTS Assay) H->K L Chemotaxis (Boyden Chamber) H->L

Caption: General experimental workflow for studying the effects of C12-HSL on host cells.

Experimental Protocols

Protocol 1: Quantification of 3-oxo-C12-HSL from P. aeruginosa Culture by LC-MS/MS

Objective: To extract and quantify the concentration of 3-oxo-C12-HSL from the supernatant of a P. aeruginosa liquid culture.

Materials:

  • P. aeruginosa strain of interest

  • Luria-Bertani (LB) broth

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Nitrogen gas stream

  • Acetonitrile (B52724) (LC-MS grade)

  • 3-oxo-C12-HSL standard (for calibration curve)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Bacterial Culture: Inoculate 50 mL of LB broth with an overnight culture of P. aeruginosa. Incubate at 37°C with shaking (200 rpm) for 18-24 hours.

  • Supernatant Collection: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the phases to separate and collect the upper organic phase.

    • Repeat the extraction twice more, pooling the organic phases.

  • Drying and Evaporation:

    • Dry the pooled organic phase over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 200 µL of acetonitrile.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor-to-product ion transition for 3-oxo-C12-HSL (e.g., m/z 298.2 -> 102.1).

    • Generate a standard curve using serial dilutions of the 3-oxo-C12-HSL standard to quantify the concentration in the sample.

Protocol 2: Measurement of Cytokine Production by Macrophages using ELISA

Objective: To measure the effect of 3-oxo-C12-HSL on the production of TNF-α and IL-6 by a macrophage cell line (e.g., RAW264.7) in the presence or absence of an inflammatory stimulus (LPS).

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-oxo-C12-HSL (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Cell Treatment:

    • Prepare dilutions of 3-oxo-C12-HSL in complete DMEM. Also prepare a vehicle control (DMSO in DMEM).

    • Pre-treat the cells with various concentrations of 3-oxo-C12-HSL or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL final concentration). Include an unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2. The incubation time should be optimized based on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well ELISA plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the collected cell culture supernatants and standards.

      • Incubating with a biotinylated detection antibody.

      • Adding streptavidin-HRP.

      • Adding a substrate solution (e.g., TMB) and stopping the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Neutrophil Chemotaxis Assay using a Boyden Chamber

Objective: To assess the chemoattractant properties of C12-HSL on primary human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • RPMI-1640 medium with 0.5% BSA

  • C12-HSL (dissolved in DMSO)

  • Positive control chemoattractant (e.g., fMLP)

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in RPMI-1640 with 0.5% BSA.

  • Chemoattractant Preparation: Prepare serial dilutions of C12-HSL in RPMI-1640 with 0.5% BSA. Include a vehicle control (DMSO) and a positive control (fMLP, e.g., 10 nM).

  • Assay Setup:

    • Add 30 µL of the chemoattractant solutions to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension (e.g., at 1 x 10^6 cells/mL) to the upper wells.

  • Incubation: Incubate the chamber at 37°C, 5% CO2 for 60-90 minutes.

  • Cell Staining and Lysis:

    • After incubation, carefully remove the membrane.

    • Wipe the cells from the upper side of the membrane.

    • Place the membrane in a new 96-well plate containing a cell lysis buffer with a fluorescent dye like Calcein-AM.

  • Quantification:

    • Incubate to allow for cell lysis and staining.

    • Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.

  • Data Analysis: Plot the fluorescence intensity against the concentration of C12-HSL to determine the dose-response relationship.

Conclusion

This compound and its derivatives are multifaceted molecules that play a crucial role in the pathogenesis of P. aeruginosa infections. Their ability to modulate host immune and epithelial cell functions highlights the intricate interplay between this pathogen and its host. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of C12-HSL-mediated host-pathogen interactions and to explore novel therapeutic strategies targeting these pathways. A thorough understanding of these interactions is paramount for the development of innovative approaches to combatting chronic and persistent P. aeruginosa infections.

References

Methodological & Application

Application Note: Synthesis Protocol for N-dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for cell-to-cell communication in a process known as quorum sensing.[1] This molecule is particularly significant in pathogens like Pseudomonas aeruginosa, where it plays a crucial role in regulating virulence factor expression and biofilm formation.[2][3] The availability of synthetically derived, high-purity C12-HSL is essential for research into bacterial pathogenesis, the development of anti-quorum sensing therapeutics (quorum quenching), and the study of host-pathogen interactions.[4][5] This document provides a detailed protocol for the chemical synthesis of this compound, a summary of expected quantitative data, and diagrams illustrating the synthesis workflow and its biological signaling pathway.

Physicochemical and Chemical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueReference
IUPAC Name N-[(3S)-2-oxooxolan-3-yl]dodecanamide[6]
Molecular Formula C₁₆H₂₉NO₃[7][8]
Molecular Weight 283.41 g/mol [6][9]
CAS Number 137173-46-7[6]
Appearance White to off-white powder or crystals[7]
Purity ≥95-98%[7][10]
Solubility Soluble in DMSO and DMF[5]
Storage Temperature -20°C

Synthesis Workflow and Quantitative Data

The synthesis of this compound is typically achieved through a direct amide coupling reaction between dodecanoic acid and L-homoserine lactone. This method is robust and allows for the production of the target compound with high purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_purification Purification dodecanoic_acid Dodecanoic Acid coupling Amide Coupling (EDC, DIPEA, DCM) Room Temp, 24h dodecanoic_acid->coupling hsl L-Homoserine Lactone Hydrobromide hsl->coupling workup Aqueous Workup (HCl, Brine) coupling->workup Reaction Mixture drying Drying & Concentration workup->drying chromatography Silica (B1680970) Gel Chromatography drying->chromatography Crude Product product Final Product: N-dodecanoyl-L- Homoserine lactone chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various N-acyl-homoserine lactones using similar amide coupling methodologies. Yields for this compound are expected to be in a similar range.

Compound SynthesizedCoupling MethodYield (%)Purity (%)
N-hexanoyl-L-homoserine lactone (C6-HSL)EDC Coupling86>99 (e.e.)
N-octanoyl-L-homoserine lactone (OHL)Schotten–Baumann96>99 (e.e.)
N-decanoyl-L-homoserine lactone (C10-HSL)EDC Coupling79>99 (e.e.)
Various AHL AnalogsEDC Coupling5 - 70≥95

Yield and purity data adapted from similar synthetic routes reported in the literature.[1][11][12]

Experimental Protocol

This protocol details the synthesis of this compound via an EDC-mediated amide coupling reaction.[12][13]

Materials and Equipment
  • Chemicals:

    • L-homoserine lactone hydrobromide

    • Dodecanoic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (B109758) (DCM), anhydrous

    • 5% HCl aqueous solution

    • Saturated NaCl solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Dichloromethane/Methanol or Dichloromethane/Ethyl Acetate)[12]

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Glass column for chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and dodecanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution at room temperature to neutralize the hydrobromide salt.

  • Coupling Agent Addition: Add N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.[12][13] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% HCl aqueous solution (2 times) and then with brine (1 time).[12]

  • Drying and Concentration: Dry the separated organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a suitable solvent system, such as a gradient of Dichloromethane/Methanol (e.g., 19:1) or Dichloromethane/Ethyl Acetate (e.g., 19:1), to isolate the pure this compound.[12]

  • Characterization: Confirm the structure and purity of the final product using techniques such as Proton NMR and Mass Spectrometry (MS).[10] The product should be stored at -20°C.

Biological Context: Quorum Sensing Signaling

This compound is a key autoinducer in the las quorum sensing system of P. aeruginosa. The LasI synthase produces C12-HSL.[2][14] As the bacterial population density increases, C12-HSL accumulates. Once a threshold concentration is reached, it diffuses into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR.[3] This C12-HSL-LasR complex then binds to specific DNA promoter regions, activating the transcription of target genes that regulate virulence and biofilm formation.[3][14]

Quorum_Sensing_Pathway cluster_environment Bacterial Environment cluster_low_density Low Cell Density cluster_high_density High Cell Density (Quorum) lasI_low LasI Synthase ahl_low C12-HSL (Low Concentration) lasI_low->ahl_low Basal Production ahl_high C12-HSL (High Concentration) lasR_low LasR Receptor (Inactive) genes_off Target Genes OFF lasI_high LasI Synthase lasI_high->ahl_high Upregulated Production lasR_high LasR Receptor ahl_high->lasR_high Binds complex C12-HSL-LasR Complex genes_on Target Genes ON complex->genes_on Activates Transcription virulence Virulence Factors & Biofilm Formation genes_on->virulence Expression

Caption: The las quorum sensing pathway in P. aeruginosa mediated by C12-HSL.

References

Application Note: Quantification of N-dodecanoyl-L-Homoserine Lactone (C12-HSL) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) is a key quorum-sensing (QS) signaling molecule produced by several Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. C12-HSL plays a critical role in regulating the expression of virulence factors and the formation of biofilms, making it a crucial target for the development of novel anti-virulence therapies.[1] Accurate and sensitive quantification of C12-HSL in various biological matrices is essential for studying bacterial pathogenesis and for the preclinical and clinical development of QS inhibitors. This application note provides a detailed protocol for the quantification of C12-HSL using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway

In Pseudomonas aeruginosa, the las quorum-sensing system is responsible for the production and detection of C12-HSL. The LasI synthase produces C12-HSL, which diffuses across the bacterial membrane. As the bacterial population density increases, the extracellular concentration of C12-HSL rises. Upon reaching a threshold concentration, C12-HSL binds to and activates the transcriptional regulator LasR. The C12-HSL/LasR complex then binds to specific DNA sequences, activating the transcription of target genes, including those encoding for virulence factors.

G Quorum Sensing Signaling Pathway of C12-HSL cluster_0 Bacterial Cell LasI LasI Synthase C12_HSL_intra C12-HSL (intracellular) LasI->C12_HSL_intra produces LasR LasR Regulator C12_HSL_intra->LasR binds to Complex C12-HSL/LasR Complex C12_HSL_intra->Complex C12_HSL_extra C12-HSL (extracellular) C12_HSL_intra->C12_HSL_extra diffusion LasR->Complex TargetGenes Target Genes Complex->TargetGenes activates transcription VirulenceFactors Virulence Factors TargetGenes->VirulenceFactors expression

A simplified diagram of the C12-HSL mediated quorum-sensing pathway.

Experimental Protocols

This section details the necessary steps for sample preparation and subsequent analysis by LC-MS/MS for the quantification of C12-HSL.

Materials and Reagents
  • This compound (C12-HSL) standard

  • Internal Standard (IS), e.g., a stable isotope-labeled C12-HSL

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ethyl acetate (B1210297), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Bacterial culture supernatant, plasma, or other biological matrix

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting C12-HSL from aqueous samples such as bacterial culture supernatants.

  • Sample Collection: Centrifuge the bacterial culture to pellet the cells and collect the cell-free supernatant. For other biological fluids, ensure appropriate collection and storage conditions to minimize degradation.

  • Acidification: Acidify 1 mL of the supernatant or biological fluid with 0.1% formic acid.

  • Extraction: Add an equal volume of ethyl acetate to the acidified sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the C12-HSL.

  • Drying: Dry the collected organic phase over anhydrous sodium sulfate or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a robust LC-MS/MS method for C12-HSL quantification. Method optimization is recommended for specific instrumentation and matrices.

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
LC System High-Performance or Ultra-High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 20% B
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Multiple Reaction Monitoring (MRM) Transitions See Table below
Collision Gas Argon

MRM Transitions for C12-HSL

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE)
C12-HSL (Quantifier)298.2102.1100Instrument Dependent
C12-HSL (Qualifier)298.2197.1100Instrument Dependent
Internal StandardAnalyte-specificAnalyte-specific100Instrument Dependent*

*Collision energy should be optimized for the specific mass spectrometer used to achieve maximum signal intensity for each transition. This typically involves infusing a standard solution of the analyte and varying the collision energy to determine the optimal value.[2]

Experimental Workflow

G LC-MS/MS Workflow for C12-HSL Quantification Sample Biological Sample (e.g., Supernatant) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Dry Evaporation to Dryness LLE->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition and Quantification LCMS->Data

A generalized workflow for the LC-MS/MS analysis of C12-HSL.

Data Presentation

The following table summarizes representative quantitative data for the analysis of N-acyl homoserine lactones (AHLs), including C12-HSL, using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Quantitative Data Summary for AHL Analysis

ParameterReported Value/RangeReference
Linearity Range 0.5 - 500 ng/mL[1]
Limit of Detection (LOD) As low as 10 pptN/A
Limit of Quantification (LOQ) 0.28 to 9.3 pmol[3]
Recovery > 85%N/A
Intra-day Precision (%RSD) < 10%[3]
Inter-day Precision (%RSD) < 15%N/A

Note: The performance characteristics of the assay, such as linearity, LOD, LOQ, and recovery, should be validated in the specific biological matrix of interest.

Results and Discussion

A properly optimized LC-MS/MS method for C12-HSL will exhibit high sensitivity, specificity, and a wide linear dynamic range. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

The chromatographic separation should aim to resolve C12-HSL from other isomers and potentially interfering compounds in the sample matrix. The retention time of C12-HSL will depend on the specific chromatographic conditions but is expected to be in the later part of the chromatogram due to its long acyl chain.

The mass spectrometric detection using MRM provides excellent specificity by monitoring the transition of the precursor ion (m/z 298.2 for C12-HSL) to specific product ions (m/z 102.1 and 197.1). The m/z 102.1 fragment corresponds to the conserved homoserine lactone ring, while the m/z 197.1 fragment is indicative of the C12 acyl side chain. The ratio of the quantifier and qualifier transitions should remain constant across all samples and standards, providing an additional layer of confirmation for the identity of the analyte.

Calibration curves should be prepared by spiking known concentrations of C12-HSL standard into a blank matrix that is representative of the study samples. A linear regression with a weighting factor of 1/x or 1/x² is typically used to fit the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in various biological matrices. This method is a valuable tool for researchers and drug development professionals studying bacterial quorum sensing and developing novel antimicrobial strategies. The high specificity and sensitivity of LC-MS/MS make it the gold standard for the accurate quantification of this important signaling molecule.

References

Application Notes and Protocols for the Detection of N-dodecanoyl-L-Homoserine Lactone (C12-HSL) using Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) and its derivatives, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are key quorum sensing (QS) signal molecules used by various Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa, to coordinate collective behaviors like biofilm formation and virulence factor production.[1][2][3][4][5] The detection and quantification of these molecules are crucial for studying bacterial pathogenesis and for the discovery of novel anti-quorum sensing therapeutics.[6] Biosensors offer a sensitive, cost-effective, and often high-throughput alternative to traditional analytical methods for detecting C12-HSL.[1][7]

This document provides detailed application notes and protocols for the use of various biosensor types in the detection of C12-HSL, targeted at researchers, scientists, and professionals in drug development.

Signaling Pathway and Detection Principle

The most common biosensors for N-acyl-homoserine lactones (AHLs) are whole-cell biosensors.[1] These are typically engineered bacteria that lack the ability to produce their own AHLs but contain a LuxR-type receptor and a reporter gene fused to an AHL-inducible promoter.[1] In the presence of exogenous AHLs like C12-HSL, the molecule diffuses into the biosensor cell and binds to its cognate LuxR-type transcriptional regulator (e.g., LasR in P. aeruginosa).[6][8] This AHL-receptor complex then activates the transcription of a reporter gene, leading to a measurable output such as light, fluorescence, or color.[1]

A newer class of biosensors for C12-HSL detection involves aptamer-based electrochemical sensors.[9][10][11] These aptasensors utilize short, single-stranded DNA or RNA molecules (aptamers) that bind with high affinity and specificity to C12-HSL. This binding event alters the electrochemical properties of the sensor's surface, which can be measured to quantify the analyte.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Biosensor Cell C12_HSL_out C12-HSL C12_HSL_in C12-HSL C12_HSL_out->C12_HSL_in Diffusion Complex C12-HSL-LasR Complex C12_HSL_in->Complex LasR LasR Receptor LasR->Complex Promoter Inducible Promoter (e.g., Plas) Complex->Promoter Binds & Activates Reporter Reporter Gene (e.g., gfp, lux, lacZ) Promoter->Reporter Drives Transcription Signal Measurable Signal (Fluorescence, Luminescence, Color) Reporter->Signal Leads to

Figure 1: General signaling pathway for a whole-cell C12-HSL biosensor.

Quantitative Data Summary

The performance of various biosensors for C12-HSL and its derivatives is summarized below. This table allows for a direct comparison of different detection platforms.

Biosensor TypeSpecific Biosensor Strain/PlatformTarget AnalyteDetection LimitLinear RangeReference
Whole-CellAgrobacterium tumefaciens (pAHL-Ice)C12-HSL1 pM (10-12 M)Not Specified[12]
Whole-CellEscherichia coli MT102(pJBA132)Broad spectrum, including 3-oxo-C12-HSL~5 nMNot Specified[1]
Whole-CellPA14-R3 (P. aeruginosa based)3-oxo-C12-HSLpM to µM rangeWide range (pM to µM)[2]
Whole-CellQscR-based E. coli3-oxo-C12-HSL~1 nM (EC50 ~10 nM)Not Specified[13]
ElectrochemicalAptasensor (C-SPE/AuNPs)3-oxo-C12-HSL0.5 µM0.5 - 30 µM[9][10][11]
ElectrochemicalMIP-based SensorC4-HSL (related AHL)31.78 ± 4.08 nM10 - 1000 nM[14]
OpticalZnO NanoparticlesGeneral AHLsNot specified for C12-HSL10 - 120 nM[15]

Experimental Protocols

Protocol 1: Qualitative Agar (B569324) Plate Assay (Cross-Streak Method)

This method is a simple and effective way to screen for the production of C12-HSL by bacterial isolates.[1]

Materials:

  • Biosensor strain (e.g., Chromobacterium violaceum CV026, Agrobacterium tumefaciens NTL4)

  • Test bacterial strain(s)

  • Luria-Bertani (LB) agar plates (or other suitable growth medium)

  • Sterile inoculation loops or toothpicks

  • Incubator (30°C)

Procedure:

  • Prepare overnight cultures of the biosensor and test strains.

  • Using a sterile loop, streak the biosensor strain in a single line down the center of an agar plate.

  • Streak the test strain(s) perpendicular to the biosensor line, ensuring a small gap is left between the streaks.[1]

  • Include positive and negative control strains if available.

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe for a response in the biosensor streak line (e.g., purple pigment production for C. violaceum CV026) adjacent to the test strain streak.[1]

Cross_Streak_Workflow cluster_prep Preparation cluster_plating Plating cluster_incubation Incubation & Observation Culture Grow overnight cultures (Biosensor & Test Strains) Streak_Biosensor Streak biosensor in a central line on agar plate Culture->Streak_Biosensor Streak_Test Streak test strains perpendicular to biosensor Streak_Biosensor->Streak_Test Incubate Incubate at 30°C for 24-48 hours Streak_Test->Incubate Observe Observe for signal (e.g., color change) Incubate->Observe

Figure 2: Workflow for the qualitative cross-streak assay.

Protocol 2: Quantitative Microplate Assay

This protocol allows for the quantification of C12-HSL in a sample, such as a bacterial culture supernatant.[1]

Materials:

  • Overnight culture of a suitable biosensor strain (e.g., E. coli MT102(pJBA132))

  • 96-well microplate (black with a clear bottom for fluorescence measurements)

  • Growth medium (e.g., LB broth)

  • C12-HSL standards of known concentrations

  • Cell-free supernatant from the test bacterial culture (prepared by centrifugation and filtration)

  • Microplate reader (fluorometer or luminometer)

  • Incubator with shaking capabilities

Procedure:

  • Grow an overnight culture of the biosensor strain.

  • Dilute the overnight culture in fresh medium to a specified optical density (e.g., OD600 of 0.1).

  • In a 96-well plate, prepare serial dilutions of your C12-HSL standards and your test samples (cell-free supernatant). Include a solvent-only negative control.[1]

  • Add a fixed volume of the diluted biosensor culture to each well.

  • Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 4-6 hours).[1]

  • Measure the reporter signal (e.g., fluorescence at specific excitation/emission wavelengths for GFP-based biosensors). Also, measure the optical density (OD600) of each well to normalize for cell growth.

  • Calculate the normalized reporter signal (e.g., Fluorescence/OD600).

  • Plot the normalized signal against the known concentrations of the C12-HSL standards to generate a dose-response curve.

  • Use the standard curve to determine the concentration of C12-HSL in your unknown samples.[1]

Protocol 3: Electrochemical Aptasensor Detection

This protocol outlines the general steps for using an electrochemical aptasensor for C12-HSL detection.[9][10][11]

Materials:

  • Aptasensor electrode (e.g., carbon screen-printed electrode modified with gold nanoparticles and a specific aptamer for C12-HSL).[9]

  • Electrochemical workstation (potentiostat).

  • Redox probe solution (e.g., [Fe(CN)6]4-/[Fe(CN)6]3-).[10]

  • Buffer solutions.

  • Sample containing C12-HSL.

Procedure:

  • Baseline Measurement: Measure the electrochemical signal (e.g., using differential pulse voltammetry or electrochemical impedance spectroscopy) of the aptasensor in the redox probe solution to establish a baseline.[9][10]

  • Incubation: Incubate the aptasensor with the sample containing C12-HSL for a specific time (e.g., 30 minutes) to allow for binding between the aptamer and the target molecule.[16]

  • Washing: Gently wash the electrode to remove any unbound molecules.

  • Signal Measurement: Re-measure the electrochemical signal in the redox probe solution. The binding of C12-HSL to the aptamer will cause a change in the signal.

  • Quantification: The change in the electrochemical signal is proportional to the concentration of C12-HSL in the sample. A calibration curve generated with known concentrations of C12-HSL is used for quantification.[10]

Aptasensor_Workflow Start Aptasensor Electrode Baseline Measure Baseline Electrochemical Signal (in Redox Probe) Start->Baseline Incubate Incubate with C12-HSL Sample Baseline->Incubate Wash Wash Electrode Incubate->Wash Measure_Final Measure Final Electrochemical Signal Wash->Measure_Final Quantify Calculate Signal Change & Quantify C12-HSL Measure_Final->Quantify End Result Quantify->End

Figure 3: General experimental workflow for an electrochemical aptasensor.

Conclusion

Bacterial and electrochemical biosensors are powerful tools for the detection and quantification of C12-HSL.[1][9] Whole-cell biosensors are particularly useful for high-throughput screening of bacterial isolates for AHL production or for identifying potential quorum sensing inhibitors.[2] Electrochemical aptasensors represent a promising newer technology, offering the potential for rapid, label-free detection in various sample matrices.[10][11] The choice of biosensor will depend on the specific research question, required sensitivity, and available equipment. By following the detailed protocols provided, researchers can effectively utilize these biosensors to advance our understanding of bacterial communication and develop novel strategies to combat bacterial infections.

References

Application Notes and Protocols for the Extraction of N-dodecanoyl-L-Homoserine Lactone from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As a critical regulator of virulence factor expression and biofilm formation, particularly in opportunistic pathogens like Pseudomonas aeruginosa, the accurate extraction and quantification of C12-HSL from bacterial cultures are paramount for research into bacterial pathogenesis and the development of novel anti-quorum sensing therapeutics.[1] This document provides detailed application notes and protocols for the extraction, purification, and analysis of C12-HSL from bacterial cultures.

Quorum Sensing Signaling Pathway

In many Gram-negative bacteria, the synthesis of N-acyl homoserine lactones (AHLs) is mediated by a LuxI-type synthase. For C12-HSL and its common derivative 3-oxo-C12-HSL, the LasI synthase in Pseudomonas aeruginosa is a well-characterized example.[1][2] Once the extracellular concentration of these AHLs reaches a certain threshold, they bind to and activate a cognate LuxR-type transcriptional regulator (e.g., LasR in P. aeruginosa).[1][2] This activated complex then modulates the expression of a wide array of target genes, influencing processes such as virulence, biofilm formation, and antibiotic resistance.[3]

Quorum_Sensing_Pathway Figure 1: Simplified LuxI/LuxR-type Quorum Sensing Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase (e.g., LasI) AHL C12-HSL LuxI->AHL Synthesis LuxR LuxR-type Regulator (e.g., LasR) AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Binding AHL->LuxR AHL_ext Extracellular C12-HSL AHL->AHL_ext Diffusion Target_Genes Target Genes AHL_LuxR->Target_Genes Activation Phenotypes Virulence, Biofilm Formation Target_Genes->Phenotypes Expression AHL_ext->AHL

Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.

Experimental Protocols

The extraction of C12-HSL from bacterial cultures typically involves separating the bacterial cells from the culture medium, followed by extraction of the supernatant with an organic solvent. Further purification can be achieved using chromatographic techniques.

I. Bacterial Culture and Supernatant Harvesting
  • Inoculation and Growth: Inoculate a suitable bacterial strain known to produce C12-HSL (e.g., Pseudomonas aeruginosa) into an appropriate liquid medium (e.g., Luria-Bertani broth). Incubate the culture with shaking (e.g., 180-200 rpm) at the optimal growth temperature (e.g., 30-37°C) until it reaches the late logarithmic or early stationary phase of growth, as AHL production is often maximal at high cell densities.[4]

  • Cell Separation: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.[4]

  • Supernatant Collection: Carefully decant the supernatant into a sterile collection vessel. For complete removal of bacterial cells, the supernatant can be further sterilized by filtration through a 0.22 µm filter.[4]

II. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used method for isolating AHLs from culture supernatants.[5] Acidified ethyl acetate (B1210297) is frequently recommended for efficient recovery.[6]

  • Solvent Addition: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (e.g., with 0.1% v/v formic acid or glacial acetic acid).[6][7]

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The organic phase (top layer for ethyl acetate) will contain the extracted AHLs.[4]

  • Repeat Extraction: Drain the lower aqueous phase. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate to maximize the recovery of C12-HSL.[4][5]

  • Drying and Concentration: Pool the organic extracts. Dry the pooled extract over anhydrous magnesium sulfate, filter, and then remove the solvent by rotary evaporation at 40-45°C.[5][8]

  • Reconstitution: Resuspend the dried residue in a small, known volume of a suitable solvent such as acetonitrile (B52724) or methanol (B129727) for subsequent analysis.[5][9]

III. Solid-Phase Extraction (SPE)

SPE can be used as a purification and concentration step following LLE, leading to higher sensitivity in detection.[6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by equilibration with acidified water.

  • Sample Loading: Redissolve the crude extract from LLE in a non-polar solvent and load it onto the conditioned SPE cartridge at a slow, controlled flow rate.[1]

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol in water) to remove polar impurities.[4]

  • Elution: Elute the bound AHLs from the cartridge using a higher concentration of an organic solvent, such as 80-100% methanol or acetonitrile.[4]

  • Final Preparation: Evaporate the eluted solvent and reconstitute the purified AHLs in a suitable solvent for analysis.[1]

Extraction_Workflow Figure 2: General Workflow for C12-HSL Extraction and Analysis Culture Bacterial Culture (e.g., P. aeruginosa) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->LLE Crude_Extract Crude AHL Extract LLE->Crude_Extract Evaporation Rotary Evaporation Crude_Extract->Evaporation SPE Solid-Phase Extraction (Optional Purification) Crude_Extract->SPE Residue Dried Residue Evaporation->Residue Reconstitution Reconstitution (Acetonitrile/Methanol) Residue->Reconstitution Purified_Sample Sample for Analysis Reconstitution->Purified_Sample Analysis Analysis (LC-MS, GC-MS, Biosensor) Purified_Sample->Analysis SPE->Purified_Sample

Caption: General workflow for C12-HSL extraction and analysis.

Data Presentation

The concentration of C12-HSL and related AHLs can vary significantly depending on the bacterial species, strain, and culture conditions. The following tables summarize key parameters and expected yields from the literature.

Table 1: Common Bacterial Producers of C12-HSL and Related Long-Chain AHLs

Bacterial SpeciesAHL SynthasePrimary Long-Chain AHLs ProducedReference
Pseudomonas aeruginosaLasIN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)[1][2]
Acinetobacter sp. (strain GG2)AciIN-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)[3]
Sinorhizobium melilotiSinI3-oxotetradecanoyl HSL, 3-oxohexadecenoyl HSL[2]
Burkholderia malleiCepIC8-HSL, C10-HSL[2]

Table 2: Liquid-Liquid Extraction Parameters for AHLs

ParameterDescriptionCommon PracticeReference
Extraction Solvent Organic solvent for partitioning AHLs from the aqueous supernatant.Acidified Ethyl Acetate (0.1% acetic or formic acid)[5][7]
Dichloromethane[5]
Chloroform[5]
Solvent to Supernatant Ratio The volumetric ratio of organic solvent to culture supernatant.1:1 (v/v)[8][9]
Number of Extractions The number of times the supernatant is extracted with fresh solvent.2-3 times[4][5]
Drying Agent Anhydrous salt to remove residual water from the organic extract.Anhydrous Magnesium Sulfate[8][9]
Concentration Method Method to remove the organic solvent and concentrate the AHLs.Rotary Evaporation (40-45°C)[5]
Reconstitution Solvent Solvent to dissolve the dried AHL extract for analysis.Acetonitrile or Methanol[5][9]

Table 3: Analytical Techniques for C12-HSL Detection and Quantification

TechniquePrincipleAdvantagesDisadvantagesReference
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their interaction with a stationary phase.Good for purification and quantification with standards.May require derivatization for detection; co-elution can occur.[5]
Mass Spectrometry (MS) Identification of molecules based on their mass-to-charge ratio.Highly sensitive and specific; provides structural information.Can be destructive; requires specialized equipment.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for separating and identifying different AHLs.Requires derivatization for non-volatile AHLs.[10]
Thin-Layer Chromatography (TLC) Separation of molecules on a thin layer of adsorbent material.Simple, rapid, and cost-effective for screening.Lower resolution and sensitivity compared to HPLC.[8]
Biosensor Assays Use of genetically engineered bacteria that produce a detectable signal (e.g., light, color) in response to specific AHLs.Highly sensitive and specific for bioactive molecules.Different biosensors are needed for different AHLs; can be influenced by other compounds in the extract.[5][11]

Troubleshooting and Optimization

  • Low Recovery: Low recovery of C12-HSL can be due to several factors. Ensure the pH of the culture supernatant is slightly acidic during extraction to prevent lactone ring hydrolysis.[7] Increasing the number of extractions or using sonication during extraction can also improve recovery.[6]

  • Sample Purity: If downstream analysis is affected by contaminants, consider incorporating a solid-phase extraction (SPE) step for further purification.[5] Additionally, a blank run between HPLC analyses can help prevent sample carryover.[7]

  • Storage: Purified AHLs should be stored in an anhydrous solvent at -20°C to maintain stability.[5]

References

Application Notes and Protocols for In Vitro Assays of N-dodecanoyl-L-Homoserine Lactone (C12-HSL) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) and its derivative N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) are key quorum sensing (QS) signal molecules, primarily utilized by the opportunistic pathogen Pseudomonas aeruginosa. These molecules play a crucial role in regulating virulence factor expression, biofilm formation, and host-pathogen interactions. The ability to accurately measure the activity of C12-HSL and its analogs in vitro is essential for the discovery and development of novel anti-quorum sensing therapeutics. This document provides detailed application notes and protocols for common in vitro assays used to quantify C12-HSL activity, focusing on bacterial reporter strains.

Signaling Pathways

The detection of C12-HSL in reporter strains is typically based on the activation of a cognate LuxR-type transcriptional regulator, which in turn drives the expression of a reporter gene. The most relevant pathway for C12-HSL is the las system in Pseudomonas aeruginosa.

P. aeruginosa LasR-based Signaling

In P. aeruginosa, 3-oxo-C12-HSL is synthesized by the LasI synthase and binds to the transcriptional regulator LasR.[1] The resulting 3-oxo-C12-HSL/LasR complex then activates the transcription of target genes.[1] Reporter strains based on this system typically express LasR and contain a reporter gene (e.g., lux or lacZ) under the control of a LasR-dependent promoter.[1]

LasR_Signaling cluster_cell Reporter Cell C12_HSL_ext C12-HSL (extracellular) C12_HSL_int C12-HSL (intracellular) C12_HSL_ext->C12_HSL_int Diffusion LasR LasR C12_HSL_int->LasR Binds LasR_HSL LasR-HSL Complex C12_HSL_int->LasR_HSL LasR->LasR_HSL las_promoter las Promoter LasR_HSL->las_promoter Activates reporter_gene Reporter Gene (luxCDABE or lacZ) las_promoter->reporter_gene Drives Expression reporter_protein Reporter Protein (Luciferase or β-Galactosidase) reporter_gene->reporter_protein Translation signal Quantifiable Signal (Light or Color) reporter_protein->signal Generates

Diagram 1: LasR-based signaling pathway for C12-HSL detection.

Quantitative Data Summary

The choice of reporter system can significantly impact assay sensitivity and dynamic range. The following table summarizes key quantitative parameters for common C12-HSL reporter assays.

Assay TypeReporter Strain ExampleReporter GeneDetection MethodDetection Limit (approx.)EC50 (for 3-oxo-C12-HSL)Key Features
Luminescence E. coli pSB1075luxCDABELuminometry~10 nM~50 nMHigh sensitivity, real-time measurements possible.
Colorimetric A. tumefaciens NTL4(pZLR4)lacZSpectrophotometry100-300 nMNot specifiedCost-effective, stable signal.[1]
Fluorescence P. aeruginosa MW1 (pUM15)yfpFluorometryNot specifiedNot specifiedHigh-throughput screening compatible.

Experimental Protocols

Protocol 1: Luminescence-based Assay using E. coli Reporter Strain

This protocol describes a high-throughput method for quantifying C12-HSL activity using an E. coli strain harboring a lux-based reporter plasmid.

Materials:

  • E. coli reporter strain (e.g., pSB1075)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic for plasmid maintenance

  • This compound (C12-HSL) or N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) standard

  • Solvent for HSL (e.g., DMSO or ethyl acetate)

  • 96-well microtiter plates (white, clear bottom for OD measurements)

  • Plate reader with luminescence and absorbance detection capabilities

Procedure:

  • Prepare Reporter Culture: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic and grow to an optical density at 600 nm (OD600) of approximately 0.1-0.2.

  • Prepare Standards and Samples:

    • Prepare a stock solution of the HSL standard in a suitable solvent.

    • Perform serial dilutions of the HSL standard in LB broth to create a standard curve.

    • Prepare test samples by dissolving them in an appropriate solvent and diluting them in LB broth.

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.

    • Add the HSL standards and test samples to the designated wells.

    • Include a negative control containing the reporter strain and the solvent used for the standards and samples.

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).

  • Measurement:

    • Measure the luminescence using a plate luminometer.

    • Measure the OD600 to normalize for cell growth.

  • Data Analysis:

    • Normalize the luminescence readings by dividing by the corresponding OD600 values (Relative Light Units, RLU).

    • Create a standard curve by plotting the normalized luminescence values against the known HSL concentrations.

    • Determine the concentration of C12-HSL in the test samples by interpolating their normalized luminescence values on the standard curve.

Luminescence_Workflow start Start prep_culture Prepare Reporter Culture (Overnight) start->prep_culture subculture Subculture to OD600 ~0.1-0.2 prep_culture->subculture add_cells Add Reporter Cells subculture->add_cells prep_plate Prepare 96-well Plate prep_plate->add_cells add_standards Add HSL Standards & Samples add_cells->add_standards incubate Incubate (37°C, 4-6h) add_standards->incubate measure Measure Luminescence & OD600 incubate->measure analyze Data Analysis measure->analyze end End analyze->end

Diagram 2: Experimental workflow for luminescence-based C12-HSL assay.
Protocol 2: Colorimetric Assay using Agrobacterium tumefaciens Reporter Strain

This protocol utilizes the Agrobacterium tumefaciens NTL4(pZLR4) reporter strain, which produces β-galactosidase in response to long-chain AHLs.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • AB minimal medium

  • Gentamicin (B1671437)

  • C12-HSL or 3-oxo-C12-HSL standard

  • Solvent for HSL

  • Sterile test tubes or 96-well plates

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Z buffer

  • Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

AB Minimal Medium Composition:

  • 20x AB Buffer: 60 g K2HPO4, 20 g NaH2PO4 per liter.

  • 20x AB Salts: 20 g NH4Cl, 6 g MgSO4·7H2O, 3 g KCl, 0.2 g CaCl2, 50 mg FeSO4·7H2O per liter.

  • Working Solution: To make 1 liter of AB minimal medium, use 50 ml of 20x AB Buffer, 50 ml of 20x AB Salts, and add a carbon source like 0.5% sucrose (B13894) or glucose. Autoclave the buffer and salts separately.

Procedure:

  • Prepare Reporter Culture: Grow A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin overnight at 28°C with shaking.[2]

  • Assay Setup:

    • In sterile tubes, add a defined volume of the overnight reporter culture.

    • Add serial dilutions of the HSL standard and the test samples to the tubes.

    • Include a negative control with the reporter culture and solvent.

  • Incubation: Incubate the tubes at 28°C for a specified time (e.g., 24 hours) with shaking.[2]

  • β-Galactosidase Assay (Miller Assay):

    • Measure the OD600 of the cultures.

    • Lyse the cells (e.g., using toluene (B28343) or chloroform (B151607) and SDS).

    • Add ONPG solution to each tube and start a timer.

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding Na2CO3 solution.

  • Measurement:

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

  • Data Analysis:

    • Calculate β-galactosidase activity using the Miller equation: Miller Units = (1000 * A420) / (t * V * OD600), where 't' is the reaction time in minutes and 'V' is the volume of culture used in mL.

    • Create a standard curve by plotting Miller Units against HSL concentrations.

    • Determine the C12-HSL concentration in the test samples from the standard curve.

Miller_Assay_Workflow start Start prep_culture Prepare A. tumefaciens Culture (Overnight) start->prep_culture setup_assay Set up Assay Tubes with Standards & Samples prep_culture->setup_assay incubate Incubate (28°C, 24h) setup_assay->incubate measure_od Measure OD600 incubate->measure_od lyse_cells Lyse Cells measure_od->lyse_cells add_onpg Add ONPG, Start Timer lyse_cells->add_onpg incubate_color Incubate for Color Development add_onpg->incubate_color stop_reaction Stop Reaction (Na2CO3) incubate_color->stop_reaction measure_a420 Centrifuge & Measure A420 stop_reaction->measure_a420 calculate Calculate Miller Units measure_a420->calculate end End calculate->end

Diagram 3: Workflow for the β-Galactosidase (Miller) assay.

Troubleshooting and Considerations

  • HSL Stability: Acyl-homoserine lactones are susceptible to lactonolysis at alkaline pH. Ensure that the pH of the culture medium is buffered and remains stable throughout the experiment.

  • Solvent Effects: C12-HSL is typically dissolved in solvents like DMSO or ethyl acetate. Ensure that the final solvent concentration in the assay is not inhibitory to the reporter strain by including a solvent-only control.

  • Reporter Strain Integrity: Regularly verify the genetic integrity of the reporter strain and maintain antibiotic selection to prevent plasmid loss.

  • Background Signal: High background can result from contamination or instability of the reporter strain. Use aseptic techniques and streak the reporter strain from a frozen stock before each experiment.

Conclusion

The in vitro assays described provide robust and sensitive methods for the quantification of C12-HSL activity. The choice between a luminescence-based or colorimetric assay will depend on the specific requirements of the experiment, including the need for high sensitivity, real-time measurements, and cost considerations. By following these detailed protocols, researchers can effectively screen for and characterize compounds that modulate C12-HSL-mediated quorum sensing.

References

Preparation of N-dodecanoyl-L-Homoserine Lactone (C12-HSL) Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of N-dodecanoyl-L-Homoserine lactone (C12-HSL) stock solutions. C12-HSL is a crucial quorum-sensing signaling molecule in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Accurate and reliable preparation of C12-HSL solutions is paramount for reproducible experimental outcomes in microbiology, cell biology, and drug discovery.

Physicochemical and Solubility Data

Proper stock solution preparation begins with an understanding of the physicochemical properties of this compound.

PropertyValueSource
Synonyms C12-HSL, dDHL, N-Lauroyl-L-homoserine lactone[2][3]
Molecular Formula C₁₆H₂₉NO₃[2][3]
Molecular Weight 283.4 g/mol [3][4]
Appearance Crystalline solid[3][5]
Purity ≥98%[2][3]
Solubility in DMSO ~1 mg/mL[2][3]
Solubility in DMF ~1 mg/mL[2][3]
Solubility in Chloroform ~10 mg/mL[2][3]

Note: A closely related molecule, N-3-oxo-dodecanoyl-L-Homoserine lactone (3-oxo-C12-HSL), has different solubility properties, with a reported solubility of approximately 20 mg/mL in DMSO and DMF.[5][6]

Recommended Solvents and Storage Conditions

The choice of solvent and storage conditions is critical for maintaining the stability and activity of C12-HSL.

ParameterRecommendationRationale and ConsiderationsSource
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)These aprotic organic solvents provide good solubility and minimize hydrolysis of the lactone ring.[3][7][8][3][7][8]
Solvents to Avoid Primary alcohols (e.g., ethanol, methanol)These can cause the opening of the lactone ring, leading to inactivation.[5][8][5][8]
Solid Storage -20°CSolid C12-HSL is stable for at least four years when stored at -20°C.[3][8][3][8]
Stock Solution Storage -20°C (up to 1 month) or -80°C (up to 6 months)Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][8][1][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM C12-HSL Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of C12-HSL in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of solid C12-HSL to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out 2.834 mg of C12-HSL and transfer it to a sterile amber microcentrifuge tube.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube.

  • Mix: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile amber vials.

  • Store: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the C12-HSL stock solution for use in aqueous cell culture media.

Materials:

  • 10 mM C12-HSL stock solution in DMSO

  • Pre-warmed sterile cell culture medium or buffer

  • Sterile pipette tips and tubes

Procedure:

  • Thaw: Thaw an aliquot of the 10 mM C12-HSL stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: To prevent precipitation, add the C12-HSL stock solution to the medium while vortexing.[7]

  • Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).[7]

  • Fresh Preparation: Always prepare fresh working solutions immediately before each experiment to minimize degradation.[7]

Diagrams

Quorum Sensing Signaling Pathway in P. aeruginosa

The following diagram illustrates the LasI/LasR quorum-sensing circuit in Pseudomonas aeruginosa, a well-characterized system involving N-acyl-L-homoserine lactones.

QuorumSensingPathway LasI/LasR Quorum Sensing in P. aeruginosa cluster_bacterium P. aeruginosa LasI LasI Synthase C12HSL C12-HSL LasI->C12HSL Synthesizes LasR LasR Receptor C12HSL->LasR Binds to Complex C12-HSL-LasR Complex C12HSL_out C12-HSL (extracellular) C12HSL->C12HSL_out Diffuses out DNA Target Genes Complex->DNA Activates Transcription Virulence Virulence Factors (e.g., elastase, proteases) DNA->Virulence Expression of C12HSL_out->LasR Diffuses in at high concentration

Caption: LasI/LasR quorum sensing circuit in P. aeruginosa.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the key steps for preparing a C12-HSL stock solution.

StockSolutionWorkflow C12-HSL Stock Solution Preparation Workflow Start Start Equilibrate Equilibrate C12-HSL to Room Temperature Start->Equilibrate Weigh Weigh Solid C12-HSL Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for C12-HSL stock solution preparation.

References

Experimental Use of N-dodecanoyl-L-Homoserine Lactone in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a quorum-sensing molecule primarily produced by Gram-negative bacteria, such as Pseudomonas aeruginosa and Chromobacterium violaceum, to coordinate gene expression in a cell-density-dependent manner.[1][2] Beyond its role in bacterial communication, C12-HSL has been shown to exert a wide range of effects on mammalian cells, making it a molecule of significant interest in the study of host-pathogen interactions, immunology, and cancer biology.[3][4][5] This document provides detailed application notes and protocols for the experimental use of C12-HSL in cell culture.

Biological Activities of this compound

C12-HSL and its closely related analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), have been demonstrated to modulate several key cellular processes in mammalian cells:

  • Immunomodulation: C12-HSL can modulate the immune response by altering cytokine production in various immune cells. For instance, it can stimulate the production of pro-inflammatory cytokines like TNF-α and IL-1β in monocytic cell lines through the activation of the NF-κB signaling pathway.[5][6] Conversely, in other contexts, it has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α while amplifying the production of the anti-inflammatory cytokine IL-10 in macrophages.[3] This dual activity suggests a complex role in modulating the host's immune balance.

  • Induction of Apoptosis and Necrosis: C12-HSL has been shown to induce programmed cell death (apoptosis) in a variety of cell types, including breast cancer cells, macrophages, and neutrophils.[4][7] The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.[7][8] In some cell lines, at high concentrations, C12-HSL can also induce necrosis.[4]

  • Effects on Cell Proliferation: The impact of C12-HSL on cell proliferation is cell-type dependent. It has been observed to significantly decrease the proliferation of malignant breast cancer cells while having no effect on non-malignant breast epithelial cells.[4] This selective anti-proliferative activity makes it a potential area of investigation for cancer therapeutics.

Data Presentation

The following tables summarize quantitative data on the effects of C12-HSL and its analog 3-oxo-C12-HSL from various in vitro studies.

Cell LineTreatmentConcentrationEffectReference
MDA-MB-231 (human breast adenocarcinoma)3-oxo-C12-HSL400 µM~52.2% viability relative to control in 2D/normoxia[4]
MDA-MB-231 (human breast adenocarcinoma)3-oxo-C12-HSL400 µM~60.6% viability relative to control in 2D/hypoxia[4]
MDA-MB-231 (human breast adenocarcinoma)3-oxo-C12-HSL400 µM~81.9% viability relative to control in 3D/normoxia[4]
MCF-10A (non-malignant breast epithelial)3-oxo-C12-HSL400 µMNo significant change in viability[4]
RAW264.7 (murine macrophages)C12-HSL50 µMSubstantial increase in LPS-induced IL-10 production[3]
RAW264.7 (murine macrophages)C12-HSL25-50 µMInhibition of LPS-induced TNF-α secretion[3]
Human Umbilical Vein Endothelial Cells (HUVECs)3-oxo-C12-HSL25 µMSignificant increase in apoptosis[9]
LS174T (human colon goblet cells)3-oxo-C12-HSL100 µMSignificant increase in intracellular Ca2+ levels and cell cycle arrest[10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (C12-HSL) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, filtered pipette tips

Procedure:

  • Reconstitution: C12-HSL is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO. To prepare a stock solution, dissolve the C12-HSL powder in DMSO to a final concentration of 10-20 mg/mL.

  • Inert Gas Purging (Optional but Recommended): To enhance stability, the solvent can be purged with an inert gas like nitrogen or argon before adding the C12-HSL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Note: It is crucial to avoid using ethanol (B145695) or other primary alcohols as solvents, as they can open the lactone ring of the molecule, rendering it inactive. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of C12-HSL on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • C12-HSL stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the C12-HSL stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the C12-HSL-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptotic and necrotic cells following treatment with C12-HSL using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • C12-HSL stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of C12-HSL or vehicle control for the specified duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cytokine Measurement (ELISA)

This protocol outlines the general steps for measuring the concentration of a specific cytokine in cell culture supernatants after C12-HSL treatment using a sandwich ELISA kit.

Materials:

  • Cells of interest (e.g., macrophages, PBMCs)

  • 24-well cell culture plates

  • C12-HSL stock solution

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-10)

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of C12-HSL or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: Add a stimulant (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production and incubate for the desired time (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Visualization of Signaling Pathways and Workflows

C12_HSL_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_HSL N-dodecanoyl-L- Homoserine lactone PPARg PPARγ C12_HSL->PPARg Modulates IKK IKK C12_HSL->IKK Activates Mitochondrion Mitochondrion C12_HSL->Mitochondrion Induces Stress IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Gene_Expression Gene Expression (e.g., Cytokines) NFkB_n->Gene_Expression Induces

Caption: C12-HSL signaling in mammalian cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) C12_HSL_Prep 2. Prepare C12-HSL Stock Solution (in DMSO) Treatment 3. Treat Cells with C12-HSL (and controls) C12_HSL_Prep->Treatment Incubation 4. Incubate for Specified Duration Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Cytokine Cytokine Measurement (e.g., ELISA) Incubation->Cytokine Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cytokine->Data_Analysis

References

Application Notes and Protocols for Studying Quorum Sensing Inhibition using N-dodecanoyl-L-Homoserine lactone (C12-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to coordinate gene expression in response to population density. In the opportunistic pathogen Pseudomonas aeruginosa, the QS system plays a pivotal role in regulating virulence factors, biofilm formation, and antibiotic resistance.[1] One of the key signaling molecules in the P. aeruginosa QS hierarchy is N-dodecanoyl-L-Homoserine lactone (C12-HSL), which, along with its cognate receptor LasR, activates a cascade of gene expression leading to pathogenicity.[2] The LasR-C12-HSL system is a primary target for the development of anti-virulence therapies that aim to disarm the pathogen without exerting bactericidal pressure, which could lead to drug resistance.[3] These application notes provide detailed protocols for studying the inhibition of the C12-HSL-mediated QS system in P. aeruginosa.

C12-HSL Signaling Pathway in Pseudomonas aeruginosa

The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4] As the bacterial population density increases, 3-oxo-C12-HSL accumulates and, upon reaching a threshold concentration, binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[4] The LasR regulon includes genes encoding for virulence factors such as elastase (lasB), alkaline protease, and exotoxin A.[2] Furthermore, the LasR-C12-HSL system positively regulates the rhl QS system, creating a hierarchical regulatory cascade.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C12_HSL_out C12-HSL C12_HSL_in C12-HSL C12_HSL_out->C12_HSL_in Diffusion Membrane LasI LasI Synthase LasI->C12_HSL_out Synthesis LasR_inactive Inactive LasR LasR_active Active LasR Dimer las_box las box (DNA) LasR_active->las_box Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Activates Transcription Inhibitor QS Inhibitor Inhibitor->LasR_inactive Antagonizes LasR_inactiveC12_HSL_in LasR_inactiveC12_HSL_in LasR_inactiveC12_HSL_in->LasR_active

Caption: LasR-C12-HSL signaling pathway and point of inhibition.

Data Presentation: Inhibition of C12-HSL Mediated Quorum Sensing

The following table summarizes the inhibitory effects of various compounds on C12-HSL-mediated quorum sensing in P. aeruginosa. The data is presented to allow for easy comparison of the potency of different inhibitors.

CompoundTargetAssayIC50 (µM)Reference
mBTL (S-enantiomer)RhlR/LasRPyocyanin (B1662382) Production4[5]
mCTLRhlR/LasRPyocyanin Production9[5]
V-06-018LasRPyocyanin Production18[5]
itc-13LasRPyocyanin Production56[5]
G1LasRlasB-gfp Reporter~20[6]
NaringeninLasRlasB-gfp Reporter~50[6]
QuercetinLasRBiofilm Formation>100[1]
CamphorLas/Rhl systemsPyocyanin Production<125 µg/mL[7]

Experimental Workflow for Screening Quorum Sensing Inhibitors

The following diagram outlines a general workflow for the identification and characterization of novel quorum sensing inhibitors targeting the C12-HSL system.

QSI_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Phenotypic Characterization HTS High-Throughput Screen (e.g., LasR Reporter Assay) Identify_Hits Identify Initial Hits HTS->Identify_Hits Dose_Response Dose-Response & IC50 Determination Identify_Hits->Dose_Response Growth_Inhibition Bacterial Growth Inhibition Assay Identify_Hits->Growth_Inhibition Biofilm_Assay Biofilm Inhibition Assay Dose_Response->Biofilm_Assay Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase) Dose_Response->Virulence_Assay Growth_Inhibition->Biofilm_Assay  Exclude cytotoxic compounds Growth_Inhibition->Virulence_Assay

Caption: Experimental workflow for quorum sensing inhibitor screening.

Experimental Protocols

Protocol 1: LasR-Based Reporter Gene Assay for High-Throughput Screening

This protocol utilizes a heterologous E. coli reporter strain to specifically measure the antagonist activity of compounds against LasR.[3][8]

Materials:

  • E. coli reporter strain (e.g., containing a LasR expression plasmid and a lasB-luciferase reporter plasmid)[8]

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)

  • Test compounds dissolved in DMSO

  • 96-well microplates (white, clear bottom for luminescence)

  • Microplate reader with luminescence detection

Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD600 of 0.4-0.6.

  • Assay Setup:

    • In a 96-well plate, add the subcultured E. coli reporter strain.

    • Add 3O-C12-HSL to a final concentration that gives approximately 80-90% of the maximum reporter signal (e.g., 50 nM).[5]

    • Add test compounds at various concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plate at 37°C for 6-8 hours with shaking.[4]

  • Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to cell density (Luminescence / OD600). Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This protocol assesses the ability of test compounds to inhibit biofilm formation by P. aeruginosa.[9][10]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Tryptic Soy Broth (TSB) or LB broth

  • Test compounds dissolved in DMSO

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow P. aeruginosa overnight in TSB at 37°C with shaking. Dilute the overnight culture 1:100 in fresh TSB.

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of the test compound at various concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Discard the planktonic culture and gently wash the wells three times with sterile water or PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Drying: Air-dry the plate completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Protocol 3: Pyocyanin Quantification Assay

This protocol measures the production of the QS-regulated virulence factor pyocyanin.[11][12]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • King's A broth or LB broth

  • Test compounds dissolved in DMSO

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate overnight cultures of P. aeruginosa into 5 mL of King's A media containing the test compounds at desired concentrations. Include a vehicle control. Incubate at 37°C for 24-48 hours with shaking.[12]

  • Extraction:

    • Centrifuge the cultures to pellet the cells.

    • Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to mix.

    • Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer.

  • Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex. The pyocyanin will move to the aqueous phase, which will turn pink.

  • Measurement: Measure the absorbance of the pink aqueous layer at 520 nm.

  • Quantification: Calculate the pyocyanin concentration (µg/mL) using the formula: Pyocyanin concentration = OD520 × 17.072.[12][13]

  • Data Analysis: Determine the percentage of pyocyanin inhibition compared to the vehicle control.

Protocol 4: Elastase Activity Assay (Elastin-Congo Red Method)

This protocol quantifies the activity of the LasB elastase, a key virulence factor regulated by the LasR-C12-HSL system.[14][15]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • LB broth

  • Test compounds dissolved in DMSO

  • Elastin-Congo Red (ECR)

  • ECR Assay Buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare Cell-Free Supernatant:

    • Culture P. aeruginosa with and without test compounds for 18-24 hours at 37°C with shaking.

    • Centrifuge the cultures at 12,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.[14]

  • Prepare ECR Substrate Suspension: Suspend ECR in ECR Assay Buffer to a final concentration of 5 mg/mL.[14]

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of the ECR substrate suspension to each well.

    • Add 50 µL of the cell-free supernatant from each condition to the corresponding wells.

  • Incubation: Incubate the plate at 37°C for 4-6 hours with gentle shaking.[14]

  • Measurement:

    • Centrifuge the plate to pellet undigested ECR.

    • Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 495 nm.[14]

  • Data Analysis: Express elastase activity as a percentage of the vehicle control and determine the IC50 value of the inhibitor.

References

Unlocking New Therapeutic Avenues: Applications of Synthetic N-dodecanoyl-L-Homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa.[1] This intricate cell-to-cell communication network orchestrates the expression of virulence factors and the formation of biofilms, rendering bacteria more resistant to conventional antibiotics and host immune responses.[1][2] Consequently, the targeted disruption of QS pathways has emerged as a promising anti-infective strategy. Synthetic analogs of C12-HSL are at the forefront of this research, demonstrating significant potential not only as quorum sensing inhibitors (QSIs) and anti-biofilm agents but also as modulators of the host immune system.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of these synthetic analogs.

Quorum Sensing Inhibition

Synthetic C12-HSL analogs can act as either antagonists or agonists of the LasR receptor, the primary target of C12-HSL in P. aeruginosa.[2][4] Antagonists compete with the native molecule for binding to LasR, thereby inhibiting the transcription of virulence genes. This approach offers a novel anti-infective strategy that is less likely to induce resistance compared to traditional antibiotics.[5]

Quantitative Data for Quorum Sensing Inhibition
Compound/AnalogTarget/AssayActivityIC50/EC50Reference
N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL)LasR-mediated QS in P. aeruginosaInhibitor-[6]
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideLasR-mediated QS in P. aeruginosaInhibitor-[2]
N-decanoyl-cyclopentylamideLas system in P. aeruginosa PAO1Inhibitor-[7]
N(1)-(5-chloro-2-hydroxyphenyl)-N(3)-octylmalonamideLasR induction in P. aeruginosaAntagonist>2x more potent than C12-HSL[8]
PD12 (2,5-disubstituted tetrazole)LasR in P. aeruginosaInhibitor30 nM[9]
ABA-5 (bromophenyl derivative)LasRInhibitor16.1 µM[10]
ABA-6 (indole derivative)LasRInhibitor14.8 µM[10]
Experimental Protocol: Quorum Sensing Inhibition Assay using a LasR-based Bioreporter

This protocol describes the use of a bioreporter strain, such as E. coli pSB1075, which contains the LasR receptor and a reporter gene (e.g., lux or lacZ) under the control of a LasR-dependent promoter, to screen for QS inhibitory activity of synthetic C12-HSL analogs.[1][4]

Materials:

  • LasR-based bioreporter strain (E. coli pSB1075)

  • Luria-Bertani (LB) broth and agar

  • Native autoinducer (3-oxo-C12-HSL)

  • Synthetic C12-HSL analogs (test compounds)

  • 96-well microtiter plates (clear bottom for colorimetric assays, white for luminescence)

  • Microplate reader (luminometer or spectrophotometer)

  • Appropriate solvent for analogs (e.g., DMSO)

Procedure:

  • Prepare Bioreporter Culture: Inoculate a single colony of the LasR bioreporter strain into LB broth and grow overnight at 37°C with shaking.

  • Prepare Assay Plate:

    • The following day, dilute the overnight culture to an optical density at 600 nm (OD600) of approximately 0.1 in fresh LB broth.

    • For antagonist assays, add a constant, sub-maximal inducing concentration of the native autoinducer (e.g., 3-oxo-C12-HSL) to all wells except the negative control.

    • Add varying concentrations of the synthetic analogs to the wells. Include a vehicle control (e.g., DMSO).

    • For agonist assays, add varying concentrations of the synthetic analogs alone to the wells.

  • Inoculation: Add the diluted bioreporter culture to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) to allow for gene expression.

  • Signal Detection:

    • For lux-based reporters, measure luminescence using a luminometer.

    • For lacZ-based reporters, measure β-galactosidase activity using a substrate like ONPG and quantify the colorimetric change using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition or activation relative to the controls. Determine the IC50 (for antagonists) or EC50 (for agonists) values for each analog.

Quorum_Sensing_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow LasR Bioreporter Overnight Culture C Inoculate Plate with Diluted Bioreporter A->C B Prepare Assay Plate: - Native Autoinducer (for antagonists) - Synthetic Analogs (varying conc.) - Controls B->C D Incubate at 37°C C->D E Measure Reporter Signal (Luminescence/Absorbance) D->E F Calculate % Inhibition/Activation and IC50/EC50 E->F

Quorum Sensing Inhibition Assay Workflow

Anti-Biofilm Activity

Biofilm formation is a key virulence factor regulated by QS, providing bacteria with a protective environment against antibiotics and host defenses.[5] Synthetic C12-HSL analogs that inhibit QS can effectively prevent or reduce biofilm formation.[11]

Quantitative Data for Anti-Biofilm Activity
Compound/AnalogBacterial StrainActivityConcentration for InhibitionReference
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideP. aeruginosa PAO1Inhibitor-[2]
ABA-5 (bromophenyl derivative)P. aeruginosa100% inhibition50 µM[10]
ABA-6 (indole derivative)P. aeruginosa100% inhibition50 µM[10]
ABA-20 (retro-chromone carboxamide)P. aeruginosa91% inhibition50 µM[10]
Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a method to quantify the effect of synthetic C12-HSL analogs on biofilm formation by P. aeruginosa.[11][12]

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • Synthetic C12-HSL analogs

  • 96-well, flat-bottom, non-treated polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

  • Prepare Assay Plate:

    • Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.02.

    • Add varying concentrations of the synthetic analogs to the wells of the 96-well plate. Include a vehicle control.

  • Inoculation and Incubation: Add the diluted bacterial culture to each well and incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Wash and Stain:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilize Stain:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Biofilm_Inhibition_Pathway cluster_qs Quorum Sensing System C12HSL C12-HSL LasR LasR Receptor C12HSL->LasR Binds & Activates Virulence Virulence Factor Gene Expression LasR->Virulence Activates Inhibition Inhibition Analog Synthetic C12-HSL Analog (Antagonist) Analog->LasR Blocks Binding Biofilm Biofilm Formation Virulence->Biofilm Promotes

Mechanism of Biofilm Inhibition by C12-HSL Analogs

Immunomodulation

Beyond their anti-bacterial properties, C12-HSL and its synthetic analogs have been shown to exert significant effects on the host immune system.[2][13] These molecules can modulate cytokine secretion, induce apoptosis in immune cells, and influence the balance between pro- and anti-inflammatory responses.[14][15] This dual activity makes them particularly interesting for the development of therapies that can both combat infection and control associated inflammation.

Quantitative Data for Immunomodulatory Effects
Compound/AnalogCell Line/AssayEffectConcentrationReference
N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)IL-1β stimulated Caco-2/TC7 cellsDecrease in IL-8 secretion5 µM[14]
3-oxo-C12:2-HSLLPS and IFNγ stimulated RAW264.7 cellsDecrease in IL-1β (-35%) and TNFα (-40%) expression50 µM[2]
3-oxo-C12:2-HSLStimulated PBMCDose-dependent decrease in TNF secretion25 to 100 µM[2]
N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)RAW264.7 cellsApoptosis induction (~40% and ~80%)50 and 100 µM[2]
3-oxo-C12-2-amino-4-chlorophenolStimulated Caco-2/TC7 cells50% reduction of IL-8 secretion-[14]
3-oxo-C12-2-amino-4-chlorophenolStimulated RAW264.7 cells60% reduction in IL-6 secretion15–50 µM[14]
N(1)-(5-chloro-2-hydroxyphenyl)-N(3)-octylmalonamideMurine splenocyte proliferationImmunosuppressive>2x more potent than C12-HSL[8]
Experimental Protocol: Cytokine Secretion Assay in Macrophages

This protocol outlines a method to assess the immunomodulatory effects of synthetic C12-HSL analogs by measuring cytokine secretion from a macrophage cell line (e.g., RAW264.7).

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Synthetic C12-HSL analogs

  • 24-well cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • The next day, replace the medium with fresh medium containing varying concentrations of the synthetic analogs. Include a vehicle control.

    • Pre-incubate the cells with the analogs for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the analog-treated wells to the LPS-stimulated control wells to determine the immunomodulatory effect of the compounds.

Immunomodulation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling Initiates Analog Synthetic C12-HSL Analog Analog->Signaling Modulates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Signaling->Cytokines Induces Modulation Modulation

Modulation of Inflammatory Signaling by C12-HSL Analogs

Structure-Activity Relationship (SAR)

The biological activity of C12-HSL analogs is highly dependent on their chemical structure.[1] Key modifications that influence activity include:

  • Acyl Side Chain: The length and composition of the acyl chain are critical for receptor binding. An acyl chain of 11-13 carbons is often optimal for potent activity.[3] Unsaturation or the introduction of non-polar terminal substituents can also enhance immunomodulatory effects.[3]

  • 3-Oxo Group: The 3-oxo group is important for the agonistic activity of the native molecule.[1] Its reduction to a 3-hydroxy group can still result in potent immunomodulatory activity.[3]

  • Lactone Ring: The integrity of the lactone ring is crucial for the activity of many natural AHLs.[14] However, replacing the lactone with other cyclic groups can lead to stable and potent analogs.[8] For instance, some indole-based small molecules have been shown to modulate bacterial signaling pathways.[14]

Conclusion

Synthetic this compound analogs represent a versatile class of molecules with significant therapeutic potential. Their ability to inhibit quorum sensing and biofilm formation offers a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like P. aeruginosa. Furthermore, their immunomodulatory properties open up possibilities for developing novel therapies for a range of inflammatory conditions. The detailed protocols and structure-activity relationship insights provided in this document serve as a valuable resource for researchers dedicated to exploring and exploiting the full therapeutic potential of these fascinating compounds.

References

Troubleshooting & Optimization

Technical Support Center: N-dodecanoyl-L-Homoserine lactone (C12-HSL) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of N-dodecanoyl-L-Homoserine lactone (C12-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-HSL) and why is its solubility a concern?

A1: this compound (C12-HSL) is a key signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression.[1][2][3] Its long acyl chain makes it hydrophobic, leading to low solubility in aqueous solutions like cell culture media and buffers. This poor solubility can result in precipitation, leading to inaccurate concentrations and inconsistent experimental results.[4]

Q2: What are the recommended solvents for dissolving C12-HSL?

A2: C12-HSL is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended for preparing high-concentration stock solutions.[1][5][6] Chloroform can also be used, with a higher solubility limit.[1][6] It is crucial to use anhydrous (water-free) solvents to prevent hydrolysis of the lactone ring.[4] The use of primary alcohols like ethanol (B145695) is not recommended as they can open the lactone ring, inactivating the molecule.[5][6]

Q3: How should I store C12-HSL and its stock solutions?

A3: Solid, crystalline C12-HSL should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5][6] Stock solutions prepared in an appropriate organic solvent should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[2][4] To prevent degradation, protect solutions from light.[7]

Q4: What causes the loss of C12-HSL activity in my experiments?

A4: The primary cause of activity loss is the hydrolysis of the homoserine lactone ring, a process called lactonolysis.[4] This is particularly problematic at alkaline pH (above 7.5) and at elevated temperatures.[8] Improper storage and repeated freeze-thaw cycles of stock solutions can also lead to degradation.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of C12-HSL in aqueous media - Low intrinsic solubility of C12-HSL in water.- Final concentration of C12-HSL is too high.- Insufficient amount of organic solvent in the final solution.- Temperature shifts causing components to fall out of solution.[9]- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF).- Ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (typically <0.5% for cell-based assays).[4]- When diluting the stock solution into the aqueous medium, vortex or sonicate the solution vigorously to facilitate mixing and prevent immediate precipitation.[4]- Avoid repeated freeze-thaw cycles of media and supplements.[9]
Loss of C12-HSL activity over time - Hydrolysis of the homoserine lactone ring (lactonolysis), especially at alkaline pH.[4][8]- Degradation due to improper storage.- Prepare fresh working solutions immediately before each experiment.[4]- Maintain the pH of the experimental medium at or slightly below neutral (pH 7.0-7.4), as alkaline conditions accelerate hydrolysis.[4]- Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation and evaporation.[2][4]
Inconsistent experimental results - Inaccurate concentration of C12-HSL due to incomplete dissolution of the solid.- Degradation of C12-HSL.- Variability in stock solution preparation.- Ensure complete dissolution of the solid C12-HSL in the organic solvent before preparing the stock solution. Gentle warming or sonication may be necessary.[4]- Always use freshly prepared working solutions.- Standardize the protocol for stock solution preparation and handling.
Cell toxicity or off-target effects - High concentration of the organic solvent (e.g., DMSO).- Intrinsic cytotoxicity of C12-HSL at high concentrations.- Perform a solvent tolerance test for your specific cell line or experimental system. Keep the final solvent concentration as low as possible (typically ≤ 0.5%).[4]- Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of C12-HSL.

Quantitative Solubility Data

Solvent This compound (C12-HSL) Solubility N-3-oxo-dodecanoyl-L-Homoserine lactone (3-oxo-C12-HSL) Solubility
Chloroform~10 mg/mL[1][6]Not specified
DMSO~1 mg/mL[1][6]~20 mg/mL[5]
DMF~1 mg/mL[1][6]~20 mg/mL[5]
Water< 0.1 mg/mL (insoluble)[2]Low solubility[4]

Experimental Protocols

Protocol 1: Preparation of a C12-HSL Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid C12-HSL to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of C12-HSL.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired high concentration (e.g., 1 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.[4]

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of Working Solutions in Aqueous Media

Materials:

  • C12-HSL stock solution (from Protocol 1)

  • Pre-warmed sterile aqueous medium (e.g., cell culture medium, buffer)

  • Sterile pipette tips and tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the C12-HSL stock solution at room temperature.

  • Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium.

  • While vigorously vortexing the pre-warmed aqueous medium, slowly add the calculated volume of the C12-HSL stock solution. This rapid mixing is crucial to prevent precipitation.

  • Ensure the final concentration of the organic solvent is below the cytotoxic level for your specific experimental system (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your experiment to minimize degradation.[4]

Visualizations

experimental_workflow Experimental Workflow for C12-HSL Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid_C12_HSL Solid C12-HSL dissolve Dissolve in Anhydrous DMSO/DMF solid_C12_HSL->dissolve vortex_sonicate Vortex / Sonicate dissolve->vortex_sonicate stock_solution High-Concentration Stock Solution vortex_sonicate->stock_solution aliquot_store Aliquot & Store (-20°C / -80°C) stock_solution->aliquot_store thaw_stock Thaw Stock Solution stock_solution->thaw_stock add_to_media Add to Aqueous Medium (while vortexing) thaw_stock->add_to_media working_solution Final Working Solution add_to_media->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately

Caption: Workflow for preparing C12-HSL solutions.

Caption: Simplified bacterial quorum sensing pathway involving C12-HSL.

References

Technical Support Center: Stability of N-dodecanoyl-L-Homoserine Lactone in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of N-dodecanoyl-L-Homoserine lactone (C12-HSL) in aqueous solutions. Understanding the stability of this quorum-sensing molecule is critical for the design and interpretation of experiments in microbiology, cell biology, and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (C12-HSL) instability in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the ester bond in the homoserine lactone ring, a process known as lactonolysis. This opens the ring to form N-dodecanoyl-L-homoserine, which is generally biologically inactive in quorum sensing. This process can occur spontaneously, especially under alkaline conditions.[1][2]

Q2: How do pH and temperature affect the stability of C12-HSL?

A2: Both pH and temperature are critical factors. The rate of lactonolysis increases significantly with higher pH (alkaline conditions).[1][3][4] Elevated temperatures also accelerate the rate of this degradation.[1][3][4] Conversely, C12-HSL is most stable in acidic to neutral conditions (pH 5-6).[2]

Q3: How does the acyl chain length of an N-acyl-homoserine lactone (AHL) affect its stability?

A3: Generally, AHLs with longer acyl side chains, such as C12-HSL, are more stable and less prone to spontaneous lactonolysis compared to those with shorter side chains (e.g., C4-HSL or C6-HSL).[1][2][4]

Q4: What are the recommended storage conditions for C12-HSL stock solutions?

A4: To ensure stability, C12-HSL stock solutions should be prepared in a non-aqueous, sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate (B1210297).[2] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[2]

Q5: Can C12-HSL be degraded by enzymes?

A5: Yes, certain bacteria and other organisms produce enzymes that can degrade AHLs. These include AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the amide bond linking the acyl chain to the homoserine lactone.[2]

Data Presentation

Table 1: Factors Influencing the Stability of N-acyl Homoserine Lactones (AHLs) in Aqueous Solution

FactorEffect on StabilityRemarks
pH Stability decreases as pH increases (becomes more alkaline).[1][3][4]Most stable at pH 5-6.[2] The lactone ring can re-close if the pH is lowered.[4]
Temperature Stability decreases as temperature increases.[1][3][4]The rate of hydrolysis is significantly greater at 37°C compared to 22°C.[3]
Acyl Chain Length Longer acyl chains generally increase stability.[1][2][4]C12-HSL is more stable than shorter-chain AHLs like C4-HSL and C6-HSL.[2][4]
Solvent Aqueous solutions promote hydrolysis.Stock solutions in dry DMSO or acidified ethyl acetate are recommended for storage.[2]
Enzymatic Degradation Presence of AHL lactonases or acylases leads to rapid degradation.[2]This is a consideration when working with biological samples or mixed microbial communities.

Mandatory Visualization

Degradation Pathway of this compound cluster_conditions Conditions Promoting Lactonolysis C12_HSL This compound (Active) Hydrolyzed_C12_HSL N-dodecanoyl-L-homoserine (Inactive) C12_HSL->Hydrolyzed_C12_HSL Lactonolysis (Ring Opening) Hydrolyzed_C12_HSL->C12_HSL Recyclization (Acidic Conditions) Alkaline_pH Alkaline pH High_Temp High Temperature Enzymes AHL Lactonases

Caption: Degradation of C12-HSL via lactonolysis.

Experimental Workflow for C12-HSL Stability Assessment cluster_prep 1. Sample Preparation cluster_analysis 2. Time-Course Analysis cluster_data 3. Data Analysis Prep_Stock Prepare C12-HSL Stock (e.g., in DMSO) Incubate Incubate C12-HSL in Buffers Prep_Stock->Incubate Prep_Buffers Prepare Aqueous Buffers (Varying pH/Temperature) Prep_Buffers->Incubate Take_Aliquots Take Aliquots at Different Time Points Incubate->Take_Aliquots Quantify Quantify Remaining C12-HSL (e.g., HPLC-MS/MS) Take_Aliquots->Quantify Plot_Data Plot Concentration vs. Time Quantify->Plot_Data Calculate_Half_Life Calculate Degradation Rate and Half-Life Plot_Data->Calculate_Half_Life

Caption: Workflow for C12-HSL stability assessment.

Experimental Protocols

Protocol 1: Preparation of C12-HSL Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the C12-HSL vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of C12-HSL in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution vigorously until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Method for Assessing C12-HSL Stability by HPLC-MS/MS

  • Materials:

    • C12-HSL stock solution (from Protocol 1)

    • Aqueous buffers of varying pH (e.g., pH 5, 7, 9)

    • Incubator or water bath at desired temperatures (e.g., 25°C, 37°C)

    • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

    • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Procedure:

    • Incubation:

      • Dilute the C12-HSL stock solution into the prepared aqueous buffers to a known final concentration.

      • Incubate the solutions at the desired temperatures.

    • Sampling:

      • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each incubation mixture.

      • Immediately stop any further degradation by adding an equal volume of acidified ethyl acetate and vortexing, or by flash-freezing the sample at -80°C until analysis.

    • Sample Preparation for Analysis:

      • If using solvent extraction, separate the organic layer containing the remaining C12-HSL.

      • Evaporate the solvent under a stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).

    • HPLC-MS/MS Analysis:

      • Inject the prepared samples onto a C18 reversed-phase column.

      • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Monitor the specific precursor-to-product ion transitions for C12-HSL for quantification.

    • Data Analysis:

      • Plot the concentration of the remaining C12-HSL against time for each condition (pH and temperature).

      • From these plots, determine the degradation kinetics and calculate the half-life (t½) of C12-HSL under each experimental condition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological activity of C12-HSL in experiments. 1. Degradation of C12-HSL in the aqueous experimental medium due to alkaline pH or high temperature.[1][2] 2. Improper storage of C12-HSL stock solution. 3. Repeated freeze-thaw cycles of the stock solution.1. Buffer the experimental medium to a pH between 6.0 and 7.0. Monitor the pH throughout the experiment. 2. Prepare fresh working solutions of C12-HSL for each experiment. 3. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots.[2]
Precipitation of C12-HSL in aqueous medium. 1. Low aqueous solubility of C12-HSL due to its long acyl chain. 2. High final concentration of C12-HSL. 3. Insufficient amount of organic solvent from the stock solution in the final aqueous medium.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. Vigorously vortex or sonicate the solution when diluting the stock into the aqueous medium. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
High variability between replicate experiments. 1. Inconsistent preparation of C12-HSL working solutions. 2. Pipetting errors. 3. Fluctuations in incubation temperature or pH of the medium.1. Prepare a master mix of the C12-HSL working solution to be added to all replicates. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure uniform and stable incubation conditions for all samples. Regularly check the temperature and pH.
Observing C12-HSL degradation in negative controls (no cells/enzymes). 1. The pH of the buffer or medium is alkaline, causing spontaneous lactonolysis.[1] 2. The incubation temperature is too high, promoting thermal degradation.[3] 3. Contamination of reagents with AHL-degrading enzymes.1. Measure and adjust the pH of your buffer/medium to the neutral or slightly acidic range. 2. Perform control experiments at a lower temperature if feasible for your assay. 3. Use sterile, nuclease-free water and reagents. Autoclave buffers where possible.

References

Technical Support Center: N-dodecanoyl-L-Homoserine lactone (C12-HSL) Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of N-dodecanoyl-L-Homoserine lactone (C12-HSL) and its 3-oxo derivative (3-oxo-C12-HSL) during experimental procedures.

Troubleshooting Guides & FAQs

Issue 1: Inconsistent or No Biological Activity of C12-HSL in Assays

Possible Cause 1: Degradation due to improper storage.

  • Question: What are the optimal storage conditions for C12-HSL?

  • Answer: Solid, crystalline C12-HSL and its derivatives are stable for years when stored at -20°C.[1] Stock solutions should be prepared in anhydrous, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] To minimize degradation, it is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month), protected from light.[1]

Possible Cause 2: Hydrolysis of the lactone ring due to pH.

  • Question: How does pH affect the stability of C12-HSL in my experiments?

  • Answer: The stability of C12-HSL is highly dependent on pH. The lactone ring is susceptible to hydrolysis, a process called lactonolysis, under alkaline conditions (high pH).[1][2] The rate of this hydrolysis increases significantly with an increase in pH.[1][3] For experiments in aqueous solutions, it is crucial to use a buffered medium to maintain a stable, slightly acidic to neutral pH (ideally pH 5 to 6) to ensure the stability of the molecule.[2][4] During bacterial growth in culture media, the pH can become alkaline, leading to the inactivation of acyl-homoserine lactones (AHLs).[2]

Possible Cause 3: Enzymatic degradation.

  • Question: I suspect my C12-HSL is being degraded by enzymes in my co-culture experiment. What should I do?

  • Answer: Certain bacteria and even eukaryotic cells can produce enzymes, such as lactonases and acylases, that degrade AHLs.[2][4] Lactonases hydrolyze the ester bond of the homoserine lactone ring, while acylases cleave the amide bond linking the acyl chain to the ring.[1][5] To troubleshoot this, you can:

    • Run a control experiment with a heat-inactivated culture to see if the degradation is enzymatic.

    • If possible, use a bacterial strain known not to produce AHL-degrading enzymes.

    • Analyze your samples at different time points to monitor the concentration of intact C12-HSL.

Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
  • Question: I am seeing unexpected peaks in my analytical run. What could they be?

  • Answer: The primary degradation product of C12-HSL is the ring-opened form, N-dodecanoyl-L-homoserine, resulting from lactonolysis.[1][3] Another possible degradation product results from the cleavage of the amide bond, yielding L-homoserine lactone and dodecanoic acid.[5] Verifying the mass of these unexpected peaks against the predicted masses of these degradation products can help confirm their identity.

Issue 3: High Variability Between Experimental Replicates
  • Question: My results with C12-HSL are not reproducible. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Inconsistent C12-HSL concentration: Ensure that your stock solution is properly stored and that you are minimizing freeze-thaw cycles.[1] It is also good practice to verify the concentration of your stock solution periodically.

    • Pipetting errors: Use calibrated pipettes and proper techniques, especially when working with small volumes of concentrated stock solutions.

    • Fluctuations in experimental conditions: Maintain consistent pH, temperature, and incubation times across all replicates.[2][3]

Data on C12-HSL Stability

The stability of Acyl-Homoserine Lactones (AHLs) is influenced by the length of their acyl side chain, pH, and temperature. Generally, AHLs with longer acyl chains, like C12-HSL, are more stable than those with shorter chains.[4][6]

FactorConditionRelative Rate of Hydrolysis (Compared to C4-HSL)Reference
pH pH 10 (at 23°C)C4-HSL > 3-oxo-C6-HSL > C6-HSL > C8-HSL[4]
Temperature 76°C (at pH 9)C4-HSL > 3-oxo-C6-HSL > C6-HSL > C8-HSL[4]
Acyl Chain Length General TrendShorter chains degrade faster than longer chains.[6]

Experimental Protocols

Protocol 1: Assessing the Stability of C12-HSL under Different pH Conditions

This protocol allows for the determination of the degradation rate of C12-HSL at various pH values.

  • Buffer Preparation: Prepare a series of sterile buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Reaction Setup: In sterile microcentrifuge tubes, add a known concentration of C12-HSL (e.g., 100 µM) to each buffer.

  • Incubation: Incubate the solutions at a constant temperature, for example, 37°C.[2]

  • Time-Course Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction tube.

  • Quantification: Immediately stop any further degradation by flash-freezing the aliquots or by extracting the remaining C12-HSL with an organic solvent like acidified ethyl acetate (B1210297).[7][8] Quantify the concentration of intact C12-HSL using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a suitable biosensor assay.[2][7]

  • Data Analysis: Plot the percentage of remaining C12-HSL against time for each pH value to determine the degradation rate.[1]

Protocol 2: Quantification of C12-HSL from Bacterial Culture Supernatants

This protocol describes the extraction and quantification of C12-HSL from a liquid culture.

  • Sample Preparation: Grow your bacterial strain of interest under the desired conditions. Centrifuge the culture to pellet the cells and carefully collect the supernatant.

  • Acidification: To improve extraction efficiency, acidify the supernatant to approximately pH 3.0 using an appropriate acid (e.g., hydrochloric acid).[7]

  • Extraction: Add an equal volume of acidified ethyl acetate (containing 0.1% v/v glacial acetic acid) to the acidified supernatant.[7][8] Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The C12-HSL will be in the upper organic phase.

  • Drying and Reconstitution: Carefully transfer the organic phase to a new tube and evaporate the solvent to dryness, for instance, under a stream of nitrogen gas. Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., methanol (B129727) or acetonitrile).

  • Analysis: Quantify the C12-HSL concentration using LC-MS/MS or a biosensor.[7]

Visualizations

Degradation_Pathways Degradation Pathways of this compound C12_HSL N-dodecanoyl-L- Homoserine lactone Ring_Opened N-dodecanoyl-L-homoserine C12_HSL->Ring_Opened Lactonolysis Components L-Homoserine lactone + Dodecanoic acid C12_HSL->Components Amide Hydrolysis Lactonase Lactonase Lactonase->Ring_Opened Acylase Acylase Acylase->Components Alkaline_pH Alkaline pH Alkaline_pH->Ring_Opened High_Temp High Temperature High_Temp->Ring_Opened Experimental_Workflow Workflow for Assessing C12-HSL Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Buffers Prepare Buffers (Varying pH) Add_C12HSL Add C12-HSL to Buffers Prep_Buffers->Add_C12HSL Incubate Incubate at Constant Temperature Add_C12HSL->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quantify Quantify Remaining C12-HSL (e.g., LC-MS/MS) Time_Points->Quantify Analyze_Data Plot % Remaining C12-HSL vs. Time Quantify->Analyze_Data Prevention_Strategies Prevention of C12-HSL Degradation cluster_causes Causes cluster_prevention Prevention Strategies Degradation C12-HSL Degradation Control_pH Use Buffered Media (Slightly Acidic to Neutral) Control_Temp Maintain Low Temperature Enzyme_Control Heat Inactivation or Enzyme-deficient Strains Proper_Storage Store at -20°C to -80°C, Aliquoted, in Anhydrous Solvent High_pH Alkaline pH High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Enzymes Degrading Enzymes (Lactonases, Acylases) Enzymes->Degradation Storage Improper Storage Storage->Degradation Control_pH->High_pH Control_Temp->High_Temp Enzyme_Control->Enzymes Proper_Storage->Storage

References

Technical Support Center: Troubleshooting Quorum Sensing Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during quorum sensing (QS) assays, helping researchers, scientists, and drug development professionals achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent results in quorum sensing assays?

Inconsistent results often stem from variability in experimental conditions. Key factors include inconsistent cell seeding, pipetting errors, and fluctuations in temperature.[1][2] Even minor temperature changes of 1°C can significantly alter reaction rates and signal output.[2] Additionally, using reagents from different batches or old, improperly stored reagents can lead to variability.[3]

Q2: How can I differentiate between true quorum quenching (QQ) and antimicrobial effects of my test compound?

It is crucial to assess the impact of your test compound on bacterial growth concurrently with the quorum sensing assay. A true QQ inhibitor will reduce the QS-regulated phenotype (e.g., violacein (B1683560) production, bioluminescence) without significantly inhibiting bacterial growth.[4] This can be achieved by measuring the optical density (OD600) of the bacterial culture alongside the QS readout.[4] If a compound inhibits both growth and the QS phenotype, it may have antimicrobial properties.

Q3: My test compound is not soluble in water. What solvent should I use, and how can I avoid it interfering with the assay?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for water-insoluble compounds.[5] However, it's important to be aware that DMSO itself can affect bacterial growth and quorum sensing, particularly at higher concentrations.[1][6] It is recommended to use the lowest possible concentration of DMSO, typically below 1% (v/v), as some studies have shown that concentrations as low as 1% can have modest effects on QS gene expression.[1][6] Always include a solvent control (media with the same concentration of DMSO as your test wells) to account for any effects of the solvent on the assay.[5]

Troubleshooting Guide

Issue 1: High Variability Between Replicates

Question: I am observing high variability between my experimental replicates. What could be the cause and how can I fix it?

Potential Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a homogenous cell suspension before plating. Thoroughly mix the bacterial culture before aliquoting. Using a multichannel pipette can also improve consistency.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents is a common source of variability.

    • Solution: Use calibrated pipettes and change tips between samples. Preparing a master mix of your reagents can also help ensure that each well receives the same concentration.[3]

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation and temperature fluctuations, which can lead to different results compared to the inner wells.

    • Solution: To minimize edge effects, you can fill the outer wells with sterile media or water.[7] Proper plate sealing and incubation in a humidified chamber can also help.

  • Instrument Variability: The microplate reader itself can be a source of variability.

    • Solution: Check the "number of flashes" setting on your plate reader for fluorescence or absorbance assays. Increasing the number of flashes per well will provide an average reading, which can reduce variability and background noise.[8]

Issue 2: Weak or No Signal

Question: I am not getting a signal, or the signal is very weak, even though I expect my sample to be active. What are the possible reasons?

Potential Causes and Solutions:

  • Biosensor Specificity and Sensitivity: The biosensor strain you are using may not be sensitive to the specific type or concentration of autoinducer molecules (e.g., N-Acyl Homoserine Lactones - AHLs) in your sample.[9]

    • Solution: Use a panel of biosensors with different specificities. For example, Agrobacterium tumefaciens NTL4 is a broad-range biosensor, while Chromobacterium violaceum CV026 is more specific for short-chain AHLs.[9] You can also try concentrating your sample to increase the AHL concentration.[9]

  • Presence of Quorum Quenching (QQ) Molecules: Your sample may contain enzymes (e.g., lactonases, acylases) that degrade the AHL signal molecules.[9]

    • Solution: Heat-inactivate your sample (e.g., 65°C for 10 minutes) to denature any QQ enzymes before performing the assay. Note that some QQ compounds may be heat-stable.[9]

  • Inhibitory Substances in the Sample: Complex samples may contain substances that are toxic to the biosensor bacteria or interfere with the reporter system.[9]

    • Solution: Perform a toxicity control by adding a known amount of a standard AHL to your sample and comparing the biosensor response to the standard alone. A reduced signal in the presence of your sample indicates inhibition.[9] Consider cleaning up your sample using techniques like solid-phase extraction (SPE).

Issue 3: High Background Signal

Question: My negative controls are showing a high background signal. What could be causing this?

Potential Causes and Solutions:

  • Media Composition: Some components of the growth media may auto-fluoresce or interfere with the assay.

    • Solution: Run a "media only" blank to check for background signal. If the media is the issue, consider using a different type of media.

  • Contamination: Contamination of your reagents or samples can lead to a high background.

    • Solution: Use fresh, sterile reagents and practice aseptic techniques.[3]

  • Well-to-Well Crosstalk (Luminescence/Fluorescence Assays): Intense signals from adjacent wells can "bleed" into neighboring wells, causing an artificially high background.[10][11][12]

    • Solution: Use opaque, white plates for luminescence assays to maximize signal and reduce crosstalk.[10][11] For fluorescence, black plates are often preferred. Some manufacturers offer plates with a black matrix and white wells to minimize crosstalk.[10][11] Avoid placing very strong positive samples next to very weak or negative samples. Plate readers may also have settings to minimize crosstalk, such as "interlaced reading" mode.[12]

Quantitative Data Summary

Table 1: Typical Concentrations for Assay Components

ComponentTypical Concentration RangeNotes
AHLs (for biosensor activation)10 nM - 10 µMOptimal concentration is biosensor- and AHL-specific. A dose-response curve is recommended.[13][14]
DMSO (as a solvent)< 1% (v/v)Higher concentrations can inhibit bacterial growth and interfere with quorum sensing.[1][5][6]
X-Gal (for LacZ-based reporters)40 - 250 µg/mLUsed in A. tumefaciens biosensor assays.[15][16]

Table 2: Key Parameters for Assay Incubation

ParameterTypical RangeNotes
Incubation Temperature28-37°CDependent on the optimal growth temperature of the bacterial strain used. C. violaceum is typically grown at 30°C.[4]
Incubation Time18 - 24 hoursMay need to be optimized. Some biosensors may require longer incubation to produce a detectable signal.[3][4]
Agitation130 - 220 rpmPromotes aeration and uniform cell growth.[3]

Experimental Protocols

Protocol 1: General N-Acyl Homoserine Lactone (AHL) Reporter Assay using Chromobacterium violaceum

This protocol provides a method to screen for AHLs or quorum sensing inhibitors (QSIs) by measuring the production of the purple pigment violacein in Chromobacterium violaceum.[4]

  • Prepare Inoculum:

    • Streak C. violaceum ATCC 12472 on an LB agar (B569324) plate and incubate at 30°C for 24 hours.[4]

    • Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (150 rpm).[4]

    • Standardize the overnight culture to an OD600 of 0.1 in fresh LB broth.[4]

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of the standardized C. violaceum inoculum to each well.[4]

    • Add 100 µL of your test sample (e.g., bacterial extract, pure compound) to the wells. Include positive controls (e.g., a known AHL) and negative controls (e.g., sterile broth or solvent control).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 30°C for 24 hours with agitation (130 rpm).[3]

  • Data Collection and Analysis:

    • After incubation, measure the OD600 of each well using a microplate reader to assess bacterial growth.[4]

    • To quantify violacein, centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.[4]

    • Discard the supernatant and add 100 µL of DMSO to each well to extract the violacein. Resuspend the pellet thoroughly.

    • Centrifuge the plate again and transfer the violacein-containing supernatant to a new plate.

    • Measure the absorbance of the supernatant at 585 nm.[17]

    • Calculate the percentage of violacein inhibition relative to the negative control, normalized to bacterial growth (OD600). A significant reduction in violacein production without a corresponding decrease in growth indicates QSI activity.[4]

Protocol 2: Quorum Quenching (Enzymatic Degradation) Assay

This protocol is designed to test for the enzymatic degradation of AHLs by a test sample (e.g., a bacterial supernatant).

  • Prepare Reagents:

    • Prepare a stock solution of a specific AHL (e.g., C6-HSL) in an appropriate solvent (e.g., DMSO).

    • Prepare your test sample (e.g., cell-free supernatant from a bacterial culture).

    • Prepare a heat-inactivated version of your test sample (e.g., 95°C for 10 minutes) to serve as a negative control.

  • Reaction Setup:

    • In a microcentrifuge tube, mix a known concentration of the AHL with your test sample.

    • In a separate tube, mix the same concentration of AHL with your heat-inactivated sample.

    • Incubate both tubes at a suitable temperature (e.g., 30°C) for a defined period (e.g., 2-4 hours) to allow for enzymatic degradation.

  • Detection of Remaining AHL:

    • After incubation, add an aliquot from each reaction tube to a 96-well plate containing a standardized culture of an appropriate AHL biosensor (e.g., C. violaceum CV026 for C6-HSL).

    • Include controls with the initial AHL concentration (no degradation) and a blank (no AHL).

    • Incubate the biosensor plate as described in Protocol 1.

  • Analysis:

    • Quantify the reporter signal (e.g., violacein production) as described in Protocol 1.

    • A significant reduction in the reporter signal in the wells corresponding to the active test sample compared to the heat-inactivated control indicates enzymatic degradation of the AHL.

Visualizations

AHL_Signaling_Pathway AHL_extracellular AHL (Extracellular) AHL_intracellular AHL_intracellular AHL_extracellular->AHL_intracellular Diffusion (High cell density) AHL_intracellular->AHL_extracellular Diffusion (Low cell density)

Pseudomonas_QS Las_system LasI/LasR System (3O-C12-HSL) Rhl_system RhlI/RhlR System (C4-HSL) Las_system->Rhl_system Activates PQS_system PQS System (HHQ, PQS) Las_system->PQS_system Activates Virulence Virulence Factors & Biofilm Formation Las_system->Virulence Rhl_system->PQS_system Regulates Rhl_system->Virulence PQS_system->Virulence

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Check_Replicates Is variability high between replicates? Check_Controls->Check_Replicates Yes Troubleshoot_Assay_Conditions Troubleshoot Assay Conditions: - Reagent quality/age - Incubation parameters - Biosensor viability Check_Controls->Troubleshoot_Assay_Conditions No Check_Signal Is signal weak/absent or background high? Check_Replicates->Check_Signal No Troubleshoot_Technique Review Technique: - Pipetting - Cell seeding - Plate layout (edge effects) Check_Replicates->Troubleshoot_Technique Yes Troubleshoot_Signal_Issues Address Signal Issues: - Crosstalk - Sample inhibition/toxicity - Biosensor sensitivity Check_Signal->Troubleshoot_Signal_Issues Yes Consistent_Results Results are Consistent Check_Signal->Consistent_Results No Troubleshoot_Assay_Conditions->Start Troubleshoot_Technique->Start Troubleshoot_Signal_Issues->Start

References

Optimizing N-dodecanoyl-L-Homoserine lactone concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of N-dodecanoyl-L-Homoserine lactone (C12-HSL) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is C12-HSL and why is concentration optimization critical?

This compound (C12-HSL), and its common analog N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are primary quorum-sensing (QS) signal molecules used by Gram-negative bacteria like Pseudomonas aeruginosa.[1][2][3] Quorum sensing allows bacteria to regulate gene expression in response to cell population density, controlling processes like virulence factor production and biofilm formation.[2][4] Optimizing the C12-HSL concentration is crucial because its effects are highly dose-dependent, ranging from gene regulation at nanomolar levels to cytotoxicity in mammalian cells at micromolar concentrations.[5][6]

Q2: I am starting a new experiment. What is a good starting concentration range for C12-HSL?

A starting point depends heavily on your model system (bacterial or mammalian) and the phenotype you are studying.

  • For bacterial quorum sensing studies: Effective concentrations can range from the nanomolar to the low micromolar level. A dose-response curve starting from 100 nM to 10 µM is a reasonable starting point for reporter strain induction.[6][7]

  • For biofilm studies: Concentrations can vary. For example, 100 µM to 200 µM of 3-oxo-C12-HSL has been shown to inhibit Staphylococcus epidermidis biofilm formation.[8]

  • For mammalian cell studies: Use caution, as C12-HSL can induce apoptosis. Concentrations above 10-12 µM may trigger cytotoxic effects.[5][9] A non-toxic concentration like 6.25 µM has been used in studies on macrophage cell lines.[5]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain, cell line, and experimental conditions.[6]

Q3: How should I prepare my C12-HSL stock and working solutions?

Due to its long acyl chain, C12-HSL is poorly soluble in aqueous buffers. A stock solution in an organic solvent is required.

  • Stock Solution: Dissolve the crystalline C12-HSL in 100% Dimethyl Sulfoxide (DMSO) or dimethyl formamide.[10][11] A stock concentration of 10-20 mg/mL is achievable.[10] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][12][13]

  • Solvent Caution: Avoid using ethanol (B145695) or other primary alcohols, as they have been shown to open the lactone ring, inactivating the molecule.[10]

  • Working Solution: Prepare working solutions fresh for each experiment by diluting the stock solution into your aqueous culture medium.[12] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including a solvent-only vehicle control, to avoid artifacts.[6][14]

Data Summary Tables

Table 1: Recommended C12-HSL Concentration Ranges for Bacterial Studies

ApplicationOrganismConcentration RangeExpected EffectSource
QS Gene InductionP. aeruginosa Reporter Strain0.3 µMActivation of LasR-dependent genes[7]
Biofilm & Growth InhibitionS. epidermidis100 - 200 µMBacteriostatic effect, inhibition of biofilm[8]
Biofilm PromotionSalmonella EnteritidisNot specifiedEnhanced biofilm formation under anaerobiosis[1][15]

Table 2: Observed Effects of 3-oxo-C12-HSL on Mammalian Cells

Cell TypeConcentrationIncubation TimeObserved EffectSource
RAW264.7 Macrophages6.25 µM1 - 24 hNo significant effect on cell viability[5]
Bone Marrow-Derived Macrophages12 - 50 µMNot specifiedInduction of apoptosis[5]
RAW264.7 Macrophages25 µMNot specifiedDisruption of NF-κB activation[5]
RAW264.7 Macrophages50 - 100 µM9 h~40-80% of cells become apoptotic[5]
HeLa Cells10 - 100 µM18 hDose-dependent increase in apoptosis[9][11]
Human Bronchial Epithelial Cells100 µMNot specifiedInduction of IL-8 production[2][10]

Experimental Protocols & Troubleshooting

Protocol: Determining Optimal C12-HSL Concentration via Dose-Response

This protocol outlines a general method using a 96-well plate format, adaptable for bacterial reporter assays or mammalian cell viability assays.

  • Prepare C12-HSL Stock: Create a 10 mM stock solution of C12-HSL in DMSO.

  • Prepare Serial Dilutions:

    • Perform a serial dilution of the 10 mM stock in your chosen cell culture medium to create a range of working concentrations.

    • For example, to test a final concentration range from 100 µM down to ~100 nM, you can perform 1:10 or 1:5 serial dilutions.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as your highest C12-HSL concentration.

  • Cell Preparation:

    • Bacteria: Grow your bacterial reporter strain to the early or mid-exponential phase (e.g., OD600 of 0.2-0.4).[6]

    • Mammalian Cells: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5x10³ cells/well).[5] Allow them to adhere overnight.

  • Assay Setup:

    • Add a standardized volume of your prepared cells to each well of a 96-well plate.

    • Add the C12-HSL dilutions to the respective wells in triplicate.

    • Include triplicate wells for both a "no treatment" control and the "vehicle (solvent) only" control.

  • Incubation: Incubate the plate under conditions optimal for your cells for a predetermined period (e.g., 4-8 hours for bacterial reporters, 18-24 hours for mammalian cytotoxicity).[6][9]

  • Measurement:

    • Bacterial Reporter: Measure the output signal (e.g., fluorescence or luminescence) using a plate reader. Also, measure the OD600 to normalize for cell growth.[16]

    • Mammalian Viability: Use an appropriate assay such as MTT or Resazurin to measure cell viability according to the manufacturer's instructions.[14][17]

  • Data Analysis: Normalize the results to the vehicle control to determine the specific effect of C12-HSL at each concentration. Plot the response versus the log of the C12-HSL concentration to identify the optimal range.

Troubleshooting Guide
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Precipitate forms in aqueous working solution. Poor Solubility: C12-HSL has very low water solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. If precipitation persists, you may be exceeding the solubility limit at that solvent percentage. Vortex thoroughly before adding to the assay.[18]
No or low response in a bacterial reporter assay. Degraded C12-HSL: The lactone ring is susceptible to hydrolysis at alkaline pH.[6][12]Ensure your culture medium is buffered to a stable, neutral or slightly acidic pH. Prepare working solutions fresh before use.[6][12]
Sub-optimal Concentration: The concentration used may be too low to elicit a response.Perform a wider dose-response curve, extending to higher concentrations.[6]
Defective Reporter Strain: The LasR regulator, which binds C12-HSL, can be mutated in some lab strains.[6]Verify the functionality of your reporter strain with a known positive control. Sequence the lasR gene if necessary.
Solvent Inhibition: High concentrations of DMSO can inhibit bacterial growth.Run a solvent-only control curve to determine the maximum tolerable DMSO concentration for your strain. Ensure the final assay concentration is below this inhibitory level.[6]
Unexpected cytotoxicity in mammalian cells. High C12-HSL Concentration: C12-HSL is known to induce apoptosis at micromolar concentrations.[5][19]Perform a cell viability assay (e.g., MTT) to establish a non-toxic concentration range for your specific cell line and incubation time.[17]
Solvent Toxicity: The solvent (e.g., DMSO) can be toxic to cells at higher concentrations.Confirm that the final solvent concentration in your vehicle control does not impact cell viability.

Visual Guides

G cluster_stock Stock Solution Preparation cluster_exp Experimental Use stock1 Weigh Crystalline C12-HSL stock2 Dissolve in 100% DMSO (e.g., to 10 mM) stock1->stock2 stock3 Aliquot into small volumes stock2->stock3 stock4 Store at -20°C or -80°C stock3->stock4 exp1 Thaw one aliquot of stock solution stock4->exp1 For each experiment exp2 Prepare serial dilutions in culture medium exp1->exp2 exp3 Add to experimental system (cells/bacteria) exp2->exp3 exp4 Incubate and measure response exp3->exp4

Caption: Workflow for C12-HSL stock preparation and use.

G lasI LasI Synthase c12 3-oxo-C12-HSL lasI->c12 Synthesizes lasR_inactive LasR (inactive) c12->lasR_inactive Binds to lasR_active LasR-HSL Complex (Active Dimer) c12->lasR_active las_box las Box (Promoter) lasR_active->las_box Binds to las_box->lasI Activates (Positive Feedback) genes Virulence & Biofilm Gene Expression las_box->genes Activates

Caption: Simplified LasI/LasR quorum sensing pathway in P. aeruginosa.

G start Problem: No biological response to C12-HSL q1 Is the C12-HSL concentration optimized? start->q1 q2 Was the working solution prepared fresh from a properly stored stock? q1->q2 Yes sol1 Solution: Perform a dose-response experiment. q1->sol1 No q3 Is the pH of the medium alkaline? q2->q3 Yes sol2 Solution: Use fresh working solution. Check stock storage (-20°C). q2->sol2 No q4 Is the reporter strain known to be functional? q3->q4 No sol3 Solution: Use a buffered medium to maintain neutral/acidic pH. q3->sol3 Yes sol4 Solution: Verify strain with positive control or sequence lasR gene. q4->sol4 No

Caption: Troubleshooting logic for lack of C12-HSL activity.

References

Technical Support Center: N-dodecanoyl-L-Homoserine lactone (C12-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of N-dodecanoyl-L-Homoserine lactone (C12-HSL) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-HSL) and why is its solubility a concern?

A1: this compound (C12-HSL) is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication. Its long acyl chain makes it hydrophobic, leading to low solubility in aqueous solutions like cell culture media and buffers. This poor solubility is a primary reason for its precipitation during experiments, which can lead to inconsistent and unreliable results.

Q2: What are the main factors that cause C12-HSL to precipitate in media?

A2: The primary causes of C12-HSL precipitation in aqueous media include:

  • Low intrinsic solubility: Due to its hydrophobic nature.

  • High final concentration: Exceeding its solubility limit in the aqueous medium.

  • Insufficient organic solvent: The final concentration of the solvent used to dissolve the C12-HSL stock is too low to maintain its solubility in the final working solution.[1]

  • pH of the medium: The stability of the lactone ring of C12-HSL is pH-dependent, with alkaline conditions promoting hydrolysis, which can affect its solubility and activity.[1][2]

  • Temperature: Elevated temperatures can increase the rate of hydrolysis and potentially affect solubility.[2][3]

Q3: What are the recommended solvents for preparing C12-HSL stock solutions?

A3: To overcome solubility issues, it is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][4] Chloroform can also be used for C12-HSL.[4][5] It is crucial to use anhydrous (water-free) solvents to prevent hydrolysis of the C12-HSL.

Q4: Are there any solvents that should be avoided?

A4: Yes, primary alcohols such as ethanol (B145695) and methanol (B129727) are not recommended for preparing stock solutions of C12-HSL.[2][4][6] These solvents can cause the opening of the lactone ring, leading to the degradation and inactivation of the molecule.[2][4][6]

Q5: What are the optimal storage conditions for solid C12-HSL and its stock solutions?

A5: Solid, crystalline C12-HSL is stable for years when stored at -20°C.[4][7] Stock solutions prepared in a suitable organic solvent should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2][7]

Troubleshooting Guide: Preventing C12-HSL Precipitation

This guide provides step-by-step solutions to common issues encountered with C12-HSL precipitation.

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding C12-HSL stock to aqueous media. - Final concentration of C12-HSL is too high.- Insufficient mixing.- The stock solution was added too quickly.- Prepare a high-concentration stock solution in DMSO or DMF.[1]- Ensure the final concentration of the organic solvent in the medium is sufficient to maintain solubility but remains below cytotoxic levels (typically ≤ 0.5%).[1]- Add the C12-HSL stock solution dropwise to the pre-warmed medium while vigorously vortexing or sonicating to facilitate rapid and even dispersion.[1]
Precipitate appears over time in the experimental media. - The lactone ring of C12-HSL is hydrolyzing due to alkaline pH.- The temperature of the experiment is too high, accelerating degradation.- Interaction with media components.- Maintain the pH of the experimental medium at or slightly below neutral (pH 7.0-7.4), as alkaline conditions accelerate hydrolysis.[1][2]- Conduct experiments at the lowest practical temperature to maintain the integrity of the compound.[2]- Use freshly prepared working solutions for each experiment.[1]
Inconsistent experimental results. - Inaccurate concentration of C12-HSL due to incomplete dissolution of the solid.- Degradation of C12-HSL in the stock solution.- Variability in stock solution preparation.- Ensure the solid C12-HSL is completely dissolved in the organic solvent before preparing the stock solution. Gentle warming or sonication may be necessary.[1]- Store stock solutions properly at -20°C or -80°C in tightly sealed vials to prevent degradation.[1][2]- Standardize the protocol for stock solution preparation and handling.[1]

Data Presentation: Solubility of Acyl-Homoserine Lactones

The following table summarizes the solubility of C12-HSL and the related 3-oxo-C12-HSL in various organic solvents.

CompoundSolventApproximate SolubilityReference(s)
This compound (C12-HSL)Chloroform~10 mg/ml[4][5]
DMSO~1 mg/ml[4][5]
DMF~1 mg/ml[4][5]
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)DMSO~20 mg/ml[6]
DMF~20 mg/ml[6]

Experimental Protocols

Protocol 1: Preparation of C12-HSL Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the solid C12-HSL vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of solid C12-HSL.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of C12-HSL Working Solution in Aqueous Media

Materials:

  • C12-HSL stock solution (from Protocol 1)

  • Pre-warmed experimental medium (e.g., cell culture medium, buffer)

  • Sterile pipette tips and tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the C12-HSL stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental medium.

  • While vigorously vortexing the pre-warmed medium, add the calculated volume of the C12-HSL stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is below the cytotoxic level for your specific experimental system (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your experiment to minimize the risk of degradation and precipitation.

Visualizations

Signaling Pathway of C12-HSL in Bacteria cluster_bacteria Bacterial Cell LasI LasI (Synthase) C12_HSL_intra C12-HSL (Intracellular) LasI->C12_HSL_intra Synthesizes LasR LasR (Receptor) C12_HSL_intra->LasR Binds to Complex LasR-C12-HSL Complex C12_HSL_intra->Complex C12_HSL_extra C12-HSL (Extracellular) C12_HSL_intra->C12_HSL_extra Diffusion LasR->Complex Genes Target Genes (e.g., virulence, biofilm) Complex->Genes Activates Transcription

Caption: C12-HSL bacterial quorum sensing signaling pathway.

Workflow for Preparing C12-HSL Solutions start Start: Solid C12-HSL dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve stock High-Concentration Stock Solution dissolve->stock store Aliquot and Store at -20°C or -80°C stock->store thaw Thaw Aliquot store->thaw dilute Add Dropwise to Vortexing Aqueous Media thaw->dilute working Final Working Solution (Use Immediately) dilute->working

Caption: Experimental workflow for C12-HSL solution preparation.

Troubleshooting Logic for C12-HSL Precipitation action action start Precipitation Observed? immediate Immediate Precipitation? start->immediate action_vortex Action: - Add stock slowly to vortexing media - Check final solvent concentration immediate->action_vortex Yes delayed Precipitation Over Time? immediate->delayed No action_ph Action: - Check and adjust media pH (7.0-7.4) - Use freshly prepared solutions delayed->action_ph Yes end No Precipitation Issue delayed->end No

Caption: Logical steps for troubleshooting C12-HSL precipitation.

References

Technical Support Center: N-dodecanoyl-L-Homoserine lactone (C12-HSL) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-dodecanoyl-L-homoserine lactone (C12-HSL), a key quorum-sensing molecule. The following troubleshooting guides and FAQs address common issues encountered during experiments involving C12-HSL, with a focus on the critical effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-HSL) and why is its stability crucial? A1: this compound (C12-HSL) is a signaling molecule used by Gram-negative bacteria for quorum sensing, a process that regulates gene expression in response to population density.[1] This regulation controls critical behaviors such as biofilm formation and virulence factor production.[2] The stability of C12-HSL is paramount for experimental reproducibility, as its degradation leads to a loss of biological activity, potentially causing misleading results in assays studying bacterial communication and virulence.

Q2: What is the primary mechanism of C12-HSL degradation in aqueous solutions? A2: The primary mechanism of non-enzymatic degradation for C12-HSL is pH-dependent lactonolysis.[3][4] This chemical process involves the hydrolysis of the ester bond within the homoserine lactone ring, which converts the active signaling molecule into its inactive, open-ring form, N-dodecanoyl-L-homoserine.[5][6]

Q3: At what pH range is C12-HSL most stable? A3: Acyl-homoserine lactones (AHLs), including C12-HSL, are most stable under acidic to neutral conditions, typically within a pH range of 5.0 to 7.0.[6][7] In this range, the lactone ring remains largely intact, preserving the molecule's biological activity for extended periods.

Q4: How does alkaline pH affect C12-HSL stability? A4: Alkaline conditions (pH > 7.5) significantly accelerate the rate of lactonolysis.[2][3][4] The increased concentration of hydroxide (B78521) ions catalyzes the hydrolysis of the lactone ring, leading to rapid inactivation of the molecule.[6] This is a critical consideration for experiments using bacterial cultures, as their metabolism can cause the medium to become alkaline over time.[2][3][7]

Q5: Is the pH-dependent degradation of C12-HSL reversible? A5: Yes, the lactonolysis process is reversible. Acidifying the solution to a pH below 3.0 can promote the re-lactonization (ring closure) of the hydrolyzed, open-ring form, thereby restoring the biological activity of the AHL.[3][4][8][9]

Q6: How does the acyl chain length of C12-HSL compare to other AHLs in terms of stability? A6: AHLs with longer acyl chains, such as C12-HSL, are generally more stable and less prone to spontaneous lactonolysis than those with short acyl chains (e.g., C4-HSL or C6-HSL).[2][3][4][5][9] The longer, more electron-donating side chain contributes to the stability of the lactone ring.[4][8]

Q7: How should I prepare and store C12-HSL stock solutions to maximize stability? A7: To ensure stability, dissolve C12-HSL in a non-aqueous, sterile solvent like dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate (B1210297).[7] Stock solutions should be prepared in small aliquots to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[7][10]

Troubleshooting Guide

Issue 1: No or low response to C12-HSL in a biological assay.

Possible CauseTroubleshooting Steps
Degradation due to high pH The lactone ring of C12-HSL is susceptible to hydrolysis at alkaline pH.[10] Ensure your experimental medium is adequately buffered to a stable pH between 6.0 and 7.0.[7] Monitor the pH of the medium throughout the experiment, as bacterial metabolism can increase it.[3][7]
Improper storage or handling C12-HSL can degrade if not stored correctly. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).[7] Aliquot and store at -20°C or below, avoiding multiple freeze-thaw cycles.[7][10]
Enzymatic degradation Some bacteria produce lactonase or acylase enzymes that can degrade AHLs.[6][10] If working with co-cultures or uncharacterized strains, consider the possibility of enzymatic inactivation. Run controls with cell-free supernatants to test for this activity.

Issue 2: C12-HSL appears to degrade in my negative control (no enzyme/bacteria).

Possible CauseTroubleshooting Steps
High pH of reaction buffer An alkaline pH can cause spontaneous, non-enzymatic lactonolysis.[2] Measure the pH of your buffer to confirm it is within the optimal stability range (pH 6.0-7.0). Prepare fresh, correctly calibrated buffers if necessary.
Reagent contamination Microbial contamination can introduce exogenous AHL-degrading enzymes.[2] Use sterile, fresh reagents and maintain aseptic techniques throughout your experimental setup.
High incubation temperature Elevated temperatures can increase the rate of chemical hydrolysis.[2][11] Ensure your incubation temperature is appropriate for your assay and consistent across all experiments.

Quantitative Data

The stability of AHLs is highly dependent on pH, temperature, and acyl chain structure. While precise half-life data for this compound across a wide pH range is not extensively documented in a single source, the data for the closely related and well-studied P. aeruginosa signal, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), provides a strong proxy. Long-chain AHLs like C12-HSL and 3-oxo-C12-HSL are significantly more stable than their short-chain counterparts.[3][4]

Table 1: Summary of pH Effects on AHL Stability

pH RangeStability of C12-HSL (and other long-chain AHLs)General Observations
< 5.0 HighThe lactone ring is stable; acidification can reverse hydrolysis.[3][8]
5.0 - 7.0 OptimalConsidered the most stable range for experiments.[6][7]
7.0 - 8.0 Moderate to LowThe rate of lactonolysis begins to increase significantly.[3]
> 8.0 Very LowRapid degradation occurs due to base-catalyzed hydrolysis.[2][3][4] For example, at pH 8.5-8.6, significant degradation of 3-oxo-C12-HSL is observed within hours.[3][4][9]

Experimental Protocols

Protocol: Assessing the pH-Dependent Stability of C12-HSL

This protocol provides a framework for quantifying the degradation rate of C12-HSL at different pH values.

1. Materials

  • This compound (C12-HSL)

  • Sterile buffers (e.g., 100 mM phosphate (B84403) for pH 6.0, 7.0; 100 mM Tris-HCl for pH 8.0, 9.0), adjusted to final pH at the experimental temperature.

  • Anhydrous DMSO or acidified ethyl acetate for C12-HSL stock solution.

  • Sterile microcentrifuge tubes or glass vials.

  • Incubator set to a constant temperature (e.g., 30°C or 37°C).

  • Quenching solution (e.g., formic acid).

  • Quantification system: HPLC-MS/MS is preferred for high specificity and accuracy.[12] Alternatively, a bacterial biosensor like Chromobacterium violaceum CV026 can be used for semi-quantitative analysis.[7]

2. Procedure

  • Prepare C12-HSL Stock: Prepare a concentrated stock solution (e.g., 10 mM) of C12-HSL in anhydrous DMSO.

  • Reaction Setup: In separate sterile tubes for each pH to be tested, add the appropriate buffer.[2]

  • Initiate Reaction: Add C12-HSL stock solution to each buffer to achieve the desired final concentration (e.g., 50 µM). Vortex briefly to mix. Immediately take a sample for the t=0 time point.

  • Incubation: Incubate all tubes at a constant temperature.[2]

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the degradation by acidifying the aliquot (e.g., adding formic acid to 1% v/v) and freezing at -80°C until analysis.

  • Quantification: Analyze the concentration of the remaining intact C12-HSL in each sample using a validated HPLC-MS/MS method.[12]

  • Data Analysis: For each pH value, plot the concentration of C12-HSL versus time. Determine the degradation kinetics and calculate the half-life (t½) of the molecule under each condition.[2]

Visualizations

G cluster_cell Bacterial Cell LasI LasI Synthase C12_int C12-HSL LasI->C12_int Synthesizes LasR_inactive LasR (Inactive) LasR_active Active LasR-C12 Dimer Complex LasR_inactive->LasR_active Dimerizes DNA las/rhl Promoter DNA LasR_active->DNA Binds to Genes Virulence & Biofilm Gene Expression DNA->Genes Activates C12_ext C12-HSL C12_ext->C12_int Diffuses In (High Concentration) C12_int->LasR_inactive Binds to C12_int->C12_ext Diffuses Out

Caption: C12-HSL quorum-sensing pathway in P. aeruginosa.

G start Start prep_buffers Prepare Sterile Buffers (pH 5, 6, 7, 8, 9) start->prep_buffers add_hsl Add C12-HSL to Known Concentration prep_buffers->add_hsl incubate Incubate at Constant Temperature add_hsl->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Acidify & Freeze) sample->quench quantify Quantify Remaining C12-HSL (HPLC-MS/MS) quench->quantify analyze Plot [C12-HSL] vs. Time Calculate Half-Life quantify->analyze end End analyze->end

Caption: Experimental workflow for C12-HSL pH stability assay.

G Active C12-HSL (Active Lactone Form) Inactive N-dodecanoyl-L-homoserine (Inactive Open-Ring Form) Active->Inactive Lactonolysis (Degradation) Inactive->Active Re-lactonization (Reactivation) High_pH High pH (OH⁻) Alkaline Conditions High_pH->Active Low_pH Low pH (H⁺) Acidic Conditions Low_pH->Inactive

Caption: pH effect on C12-HSL lactone ring equilibrium.

References

Minimizing matrix effects in N-dodecanoyl-L-Homoserine lactone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-dodecanoyl-L-homoserine lactone (C12-HSL). This resource provides comprehensive troubleshooting guides and frequently asked questions to help you minimize matrix effects and achieve accurate, reproducible results in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of C12-HSL, with a focus on mitigating matrix effects.

Problem 1: Poor Sensitivity and Low Analyte Response

Question: I am observing a significantly lower signal for C12-HSL than expected, or the signal is inconsistent across injections. What could be the cause and how can I fix it?

Answer:

Low and inconsistent signal intensity is a classic symptom of ion suppression , a major form of matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] For C12-HSL, which is often extracted from complex biological matrices like bacterial culture supernatants, plasma, or tissue homogenates, common interfering substances include salts, proteins, and phospholipids.[3][4]

Troubleshooting Workflow:

start Low/Inconsistent C12-HSL Signal step1 Step 1: Assess Sample Preparation start->step1 sub1_1 Is sample cleanup sufficient? (e.g., Protein Precipitation only) step1->sub1_1 step2 Step 2: Evaluate Chromatography sub2_1 Does C12-HSL co-elute with matrix components? step2->sub2_1 step3 Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) sub3_1 Are you using a SIL-IS, e.g., C12-HSL-d4? step3->sub3_1 step4 Step 4: Check Instrument Parameters sub4_1 Are ion source parameters optimized for C12-HSL? step4->sub4_1 sub1_2 Implement a more rigorous cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plates sub1_1->sub1_2 No sub1_3 Proceed to Step 2 sub1_1->sub1_3 Yes sub1_2->sub1_3 sub1_3->step2 sub2_2 Optimize LC gradient to separate C12-HSL from suppression zones. Consider a different column chemistry. sub2_1->sub2_2 Yes sub2_3 Proceed to Step 3 sub2_1->sub2_3 No sub2_2->sub2_3 sub2_3->step3 sub3_2 Synthesize or purchase a SIL-IS. Add to sample before extraction. sub3_1->sub3_2 No sub3_3 Problem likely resolved. Continue to monitor. sub3_1->sub3_3 Yes sub3_2->sub3_3 sub3_3->step4 sub4_2 Perform source parameter optimization (e.g., capillary voltage, gas flow, temp). sub4_1->sub4_2 No sub4_3 End sub4_1->sub4_3 Yes sub4_2->sub4_3

Caption: Troubleshooting workflow for low C12-HSL signal.

Problem 2: Poor Reproducibility and High Variability (%CV)

Question: My replicate injections show high variability in peak area for C12-HSL, leading to poor precision in my quantitative results. What is the cause and how can I improve it?

Answer:

High variability is often a direct consequence of inconsistent matrix effects between samples.[5] The composition of the matrix can vary slightly from sample to sample, leading to different degrees of ion suppression or enhancement.[6] The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS).[7][8]

Corrective Actions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as N-dodecanoyl-L-homoserine-d4 lactone (C12-HSL-d4), is the gold standard for correcting matrix effects.[7][8] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for variability in both extraction recovery and matrix effects.[8]

  • Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is performed consistently for all samples. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are very effective at removing interfering matrix components but must be meticulously executed to ensure reproducibility.[9][10] Automation of sample preparation can also significantly reduce variability.[10]

  • Assess Matrix Lot-to-Lot Variability: If working with biological fluids from different sources (e.g., plasma from different patients), it is crucial to assess the variability of the matrix effect across different lots of the matrix.[1] This can be done by preparing quality control (QC) samples in matrix from at least six different sources.

Quantitative Data Summary: Comparison of Sample Preparation Methods

The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of expected performance for common techniques.

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ThroughputKey Advantage
Protein Precipitation (PPT) 85-105%40-80% (High Suppression)HighSimple and fast
Liquid-Liquid Extraction (LLE) 70-95%85-110% (Low Suppression)MediumCleaner extract than PPT
Solid-Phase Extraction (SPE) 80-100%90-115% (Minimal Effect)MediumHigh selectivity, very clean extract
Phospholipid Removal Plates 90-105%88-112% (Minimal Effect)HighSpecifically targets phospholipids[3][11]

Note: Matrix Effect (%) is calculated as (Peak response in matrix / Peak response in neat solution) x 100. A value <100% indicates ion suppression, while >100% indicates ion enhancement. Values are illustrative and depend on the specific matrix and conditions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for C12-HSL analysis?

A1: Matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the analysis.[9] C12-HSL is a relatively nonpolar molecule that is often analyzed in complex biological matrices containing high concentrations of salts, lipids, and proteins. These endogenous substances can easily co-extract with C12-HSL and interfere with its ionization in the MS source, making matrix effects a significant challenge.[3][4]

cluster_0 LC Column cluster_1 MS Ion Source cluster_2 Mass Analyzer Analyte C12-HSL Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ion_Analyte [C12-HSL+H]+ Droplet->Ion_Analyte Analyte Ionization Ion_Matrix [Matrix+H]+ Droplet->Ion_Matrix Matrix Ionization (Competes for charge) Detector_Suppressed Suppressed Signal Ion_Analyte->Detector_Suppressed Reduced Ion Count Ion_Matrix->Detector_Suppressed

Caption: Mechanism of Ion Suppression in LC-MS/MS.

Q2: How can I quantitatively assess the matrix effect for my C12-HSL assay?

A2: The most widely accepted method is the post-extraction spike method .[1][12] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat (pure) solvent.

The Matrix Factor (MF) is calculated as: MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To ensure robustness, this should be tested at low and high concentrations of C12-HSL and using at least six different lots of the biological matrix.[1]

Q3: What is the best sample cleanup technique for C12-HSL in a complex matrix like plasma?

A3: For complex matrices like plasma, a multi-step approach is often best. While protein precipitation is fast, it is generally insufficient and leaves high levels of phospholipids, which are a major cause of ion suppression.[3][4] A more robust method would be:

  • Protein Precipitation: To remove the bulk of proteins.

  • Solid-Phase Extraction (SPE): Using a polymeric reversed-phase sorbent (e.g., Oasis HLB) to further clean the sample and concentrate the C12-HSL. This is highly effective at removing salts and other polar interferences.[13]

  • Phospholipid Removal: If significant ion suppression persists, dedicated phospholipid removal products (e.g., HybridSPE®, Ostro™) can be used.[4][11] These combine the simplicity of precipitation with selective removal of phospholipids.[4]

Liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) is also a very effective method for cleaning up C12-HSL samples.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for C12-HSL from Bacterial Supernatant

  • Sample Pre-treatment: Centrifuge 1 mL of bacterial culture to pellet cells. Collect the supernatant. Add a deuterated internal standard (e.g., C12-HSL-d4) to the supernatant. Acidify with formic acid to a final concentration of 0.1%.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elution: Elute the C12-HSL and internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[15]

Protocol 2: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare Blank Matrix Extract: Process a blank matrix sample (containing no C12-HSL) using your validated sample preparation method (e.g., the SPE protocol above).

  • Prepare Post-Extraction Spiked Sample (Set A): To the final extract from the blank matrix, add a known amount of C12-HSL standard solution.

  • Prepare Neat Solution Sample (Set B): In a clean vial, add the same amount of C12-HSL standard solution to the same final reconstitution solvent used in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as described in FAQ 2 using the average peak areas from Set A and Set B.

References

Technical Support Center: Overcoming Low Response to N-dodecanoyl-L-Homoserine lactone (C12-HSL) in Reporter Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-dodecanoyl-L-Homoserine lactone (C12-HSL) reporter strains. This resource provides troubleshooting guidance and frequently asked questions to help you diagnose and resolve common issues, particularly low or no response, during your experiments.

Troubleshooting Guide

A low or absent signal in a reporter strain assay can stem from various factors, from reagent stability to the biological components of the system. The table below outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal 1. C12-HSL Degradation: The lactone ring of C12-HSL is susceptible to hydrolysis, especially at alkaline pH.[1][2][3]- Ensure the pH of your culture medium is buffered and stable, ideally slightly acidic to neutral.[1] - Store C12-HSL stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1]
2. Suboptimal C12-HSL Concentration: The concentration of C12-HSL may be too low to induce a detectable response.- Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain. Effective concentrations can span from nanomolar to micromolar levels.[1][4]
3. Reporter Strain Issues: - Genetic instability or mutation in the reporter system (e.g., lasR gene).[1] - Low viability or improper growth phase of the reporter strain.- Streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate before each experiment and grow under appropriate antibiotic selection.[1] - Inoculate experiments with a fresh overnight culture grown to the early-to-mid exponential phase (e.g., OD600 of 0.2-0.4).[1]
4. Solvent Inhibition: The solvent used to dissolve C12-HSL (e.g., DMSO, acetonitrile) may be inhibiting the reporter strain at the final concentration used in the assay.[1]- Run a solvent-only control to assess its effect on the reporter strain.[1] - Ensure the final solvent concentration is not inhibitory.
5. Enzymatic Degradation: Co-culture experiments or contamination may introduce enzymes (lactonases or acylases) that degrade C12-HSL.[1][5]- Be aware of potential cross-degradation in co-culture setups. - Use aseptic techniques to prevent microbial contamination.[6]
High Variability Between Replicates 1. Inconsistent Cell Density: Variations in the starting cell number will lead to different levels of reporter expression.- Standardize the initial inoculum density (OD600) for every experiment.[1] - Ensure uniform growth conditions (temperature, aeration, incubation time).[1]
2. Pipetting Errors: Inaccurate dispensing of reagents can introduce significant variability.- Use calibrated pipettes and proper technique. - Prepare a master mix of reagents to add to all wells, minimizing well-to-well variation.[1]
High Background Signal 1. Reporter Strain Instability: Spontaneous mutations can lead to constitutive activation of the reporter system.[1]- Perform a negative control with the reporter strain and no added C12-HSL.[1] - If high background persists, consider obtaining a fresh stock of the reporter strain.[1]
2. Media or Reagent Contamination: Contaminating microbes could produce molecules that activate the reporter.- Autoclave all media and buffers and use fresh, sterile pipette tips for each reagent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for C12-HSL?

A1: C12-HSL should be stored as a stock solution in an appropriate solvent like DMSO or acetonitrile (B52724) at -20°C or -80°C to prevent degradation. It is also important to minimize the number of freeze-thaw cycles.[1]

Q2: At what pH is C12-HSL most stable?

A2: The lactone ring of C12-HSL is prone to hydrolysis at alkaline pH.[1][3] For experiments, it is advisable to use a buffered medium to maintain a stable, slightly acidic to neutral pH to ensure the integrity of the molecule throughout the assay.[1]

Q3: My Pseudomonas aeruginosa isolate is not responding to exogenous C12-HSL. Why?

A3: Many clinical and environmental isolates of P. aeruginosa have mutations in the lasR gene, which encodes the receptor for C12-HSL.[1] This can render them unresponsive to this specific signaling molecule.

Q4: What are some common reporter strains used for detecting C12-HSL?

A4: Common reporter strains are often engineered in Escherichia coli or Agrobacterium tumefaciens.[4] These strains typically contain a plasmid with the lasR gene and a lasI promoter fused to a reporter gene like luxCDABE (for luminescence) or lacZ (for β-galactosidase activity).[4]

Q5: How can I be sure my reporter strain is growing properly?

A5: It is crucial to monitor the growth of your reporter strain. Before induction with C12-HSL, ensure the culture is in the early to mid-exponential phase of growth, which can be determined by measuring the optical density at 600 nm (OD600). An OD600 between 0.2 and 0.4 is often recommended.[1]

Experimental Protocols

Protocol 1: Standard C12-HSL Bioassay Using a Luminescence-Based Reporter Strain

This protocol is a general guideline for a typical bioassay using an E. coli reporter strain that produces luminescence in response to C12-HSL.

I. Preparation of Reporter Strain:

  • Inoculate a single colony of the reporter strain from a fresh agar plate into a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotic for plasmid maintenance.

  • Grow the culture overnight at the recommended temperature (e.g., 37°C) with shaking.

  • The following day, subculture the overnight culture by diluting it 1:100 into fresh medium with antibiotics.

  • Grow the subculture to an early-to-mid exponential phase (e.g., OD600 of 0.1-0.2).[4]

II. Assay Setup:

  • In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.

  • Prepare serial dilutions of your C12-HSL standard and test samples.

  • Add the different concentrations of C12-HSL and test samples to their respective wells.

  • Include necessary controls:

    • Negative Control: Reporter strain with medium and the solvent used to dissolve C12-HSL.[1]

    • Blank: Medium only.

III. Incubation and Measurement:

  • Incubate the plate at the optimal temperature for the reporter strain (e.g., 37°C) with shaking for a specified period (e.g., 4-6 hours).[4]

  • Measure the luminescence using a plate luminometer.

  • Measure the optical density at 600 nm (OD600) of each well to normalize the reporter output to cell density.[4]

IV. Data Analysis:

  • Normalize the luminescence readings by dividing the relative light units (RLU) by the corresponding OD600 value for each well.

  • Create a standard curve by plotting the normalized luminescence against the known concentrations of the C12-HSL standards.

  • Use the standard curve to determine the concentration of C12-HSL in your test samples.

Quantitative Data Summary

The following table provides an example of a dose-response to 3-oxo-C12-HSL by the E. coli (pSB1075) reporter strain, illustrating typical data that can be generated.

3-oxo-C12-HSL (nM)Normalized Luminescence (RLU/OD600)Standard Deviation
015025
15,000450
1050,0003,200
100250,00015,000
1000500,00028,000
(Data is illustrative, based on typical reporter strain responses)[4]

Visualizations

C12-HSL Signaling Pathway in a Reporter Strain

C12_HSL_Signaling cluster_extracellular Extracellular Space cluster_cell Reporter Cell C12_HSL_ext C12-HSL C12_HSL_int C12-HSL C12_HSL_ext->C12_HSL_int Diffusion LasR LasR Protein C12_HSL_int->LasR Binds Complex LasR-HSL Complex LasR->Complex Promoter las Promoter Complex->Promoter Activates Reporter_Gene Reporter Gene (e.g., luxCDABE) Promoter->Reporter_Gene Drives Expression Reporter_Protein Reporter Protein (e.g., Luciferase) Reporter_Gene->Reporter_Protein Signal Light Signal Reporter_Protein->Signal Generates

Caption: C12-HSL signaling cascade in a typical bacterial reporter strain.

Experimental Workflow for C12-HSL Reporter Assay

Assay_Workflow A Prepare Reporter Culture (Overnight Growth) B Subculture and Grow to Exponential Phase (OD600 ~0.2) A->B C Prepare 96-Well Plate: - Reporter Culture - C12-HSL Standards - Test Samples B->C D Incubate (e.g., 4-6 hours at 37°C) C->D E Measure Luminescence (RLU) and Cell Density (OD600) D->E F Data Analysis: 1. Normalize RLU/OD600 2. Generate Standard Curve 3. Determine Sample Concentrations E->F

Caption: Standard workflow for a luminescence-based C12-HSL reporter assay.

References

Technical Support Center: N-dodecanoyl-L-Homoserine lactone (C12-HSL) Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering high background signals in N-dodecanoyl-L-Homoserine lactone (C12-HSL) reporter assays. This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: High Background Signal

A high background signal or constitutive activation of the reporter strain can mask the specific response to C12-HSL, leading to unreliable and difficult-to-interpret results. The following table outlines potential causes and recommended troubleshooting steps.

Possible Cause Troubleshooting Steps
Contamination of Media or Reagents 1. Autoclave all media, buffers, and glassware thoroughly.[1] 2. Use fresh, sterile pipette tips for each reagent.[2] 3. Prepare fresh stock solutions of C12-HSL.[2] 4. Run a negative control with no added AHL to determine the baseline background signal.[1]
Reporter Strain Instability 1. Streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate before each experiment.[2] 2. Verify the genetic integrity of the reporter strain (e.g., plasmid sequencing).[2] 3. Consistently grow the reporter strain under appropriate antibiotic selection to ensure plasmid maintenance.[2] 4. If high background persists, consider obtaining a fresh stock of the reporter strain.[2]
"Leaky" Reporter Gene Expression 1. Run a negative control (reporter strain with medium and solvent only) to quantify the level of leaky expression.[1] 2. Subtract the background signal from your experimental readings.[1] 3. If leaky expression is excessively high, consider using a different reporter strain with tighter regulation of the reporter gene.[1]
Cross-Reactivity with Sample Components 1. If testing complex samples (e.g., culture supernatants), consider that they may contain molecules that cross-react with the reporter system. 2. Purify your sample using methods like solid-phase extraction (SPE) to remove potentially interfering compounds.[1]
Assay Conditions 1. Optimize the initial inoculum density (OD600) of your reporter strain for each experiment.[2] 2. Ensure uniform growth conditions (temperature, aeration, incubation time).[2] 3. For luciferase assays, consider using white plates with clear bottoms to reduce background issues.[3]

Signaling Pathway and Experimental Workflow

To understand the basis of the reporter assay, it is crucial to be familiar with the underlying signaling pathway and the general experimental workflow.

Las_Signaling_Pathway P. aeruginosa LasI/LasR Quorum Sensing Circuit cluster_extracellular Extracellular Space cluster_cell Reporter Cell C12_HSL_out C12-HSL C12_HSL_in C12-HSL C12_HSL_out->C12_HSL_in Diffusion LasR LasR Regulator C12_HSL_in->LasR Binds LasR_HSL LasR-HSL Complex LasR->LasR_HSL las_promoter las Promoter LasR_HSL->las_promoter Activates reporter_gene Reporter Gene (e.g., lux, lacZ) las_promoter->reporter_gene Drives Expression reporter_protein Reporter Protein (e.g., Luciferase, β-Galactosidase) reporter_gene->reporter_protein Translation Signal_Output Quantifiable Signal (Light, Color) reporter_protein->Signal_Output Generates Signal

Caption: The LasI/LasR quorum sensing circuit in a reporter strain.

Experimental_Workflow General C12-HSL Reporter Assay Workflow prep_reporter 1. Prepare Reporter Strain (Overnight culture, subculture to exponential phase) assay_setup 3. Assay Setup (Combine reporter strain and C12-HSL in a microtiter plate) prep_reporter->assay_setup prep_C12 2. Prepare C12-HSL Dilutions (Stock solution and serial dilutions) prep_C12->assay_setup incubation 4. Incubation (Optimal temperature and time) assay_setup->incubation measurement 5. Measurement (Reporter signal and OD600) incubation->measurement analysis 6. Data Analysis (Normalize signal to cell density) measurement->analysis

Caption: A generalized workflow for a C12-HSL reporter assay.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for C12-HSL?

A1: C12-HSL should be stored as a stock solution in a suitable solvent, such as DMSO or acetonitrile, at -20°C or -80°C to prevent degradation. It is important to minimize freeze-thaw cycles.[2]

Q2: My negative control (no C12-HSL) has a very high signal. What should I do?

A2: A high signal in the negative control indicates a background issue. Refer to the troubleshooting guide above. The most common causes are contamination of your media or reagents with AHLs, instability of the reporter strain leading to constitutive expression, or "leaky" expression from the reporter gene.[1][2] Start by preparing fresh, sterile reagents and streaking out your reporter strain from a frozen stock.

Q3: I see high variability between my experimental replicates. What could be the cause?

A3: High variability can stem from several sources. Inconsistent initial cell density of the reporter strain is a common factor, so ensure you standardize the starting OD600 for each experiment.[2] Pipetting errors can also contribute significantly; using calibrated pipettes and preparing a master mix of reagents can help minimize this variability.[2]

Q4: Why is my Pseudomonas aeruginosa isolate not responding to exogenous C12-HSL?

A4: Many clinical and environmental isolates of P. aeruginosa have mutations in the lasR gene, which makes them unresponsive to 3-oxo-C12-HSL.[2] These strains may have adapted to regulate virulence in a LasR-independent manner.

Experimental Protocols

Protocol 1: Standard C12-HSL Bioassay using a Reporter Strain

This protocol outlines a standard method for quantifying C12-HSL activity using a bacterial reporter strain.

1. Preparation of Reporter Strain:

  • Inoculate a single colony of the reporter strain into an appropriate liquid medium containing selective antibiotics.

  • Grow the culture overnight at the recommended temperature with shaking.

  • The following day, subculture the overnight culture into fresh medium and grow it to the early to mid-exponential phase (e.g., OD600 of 0.2-0.4).[2]

2. Preparation of C12-HSL:

  • Prepare a stock solution of C12-HSL in a suitable solvent (e.g., 10 mM in DMSO).[2]

  • Create a series of dilutions in the assay medium to achieve the desired final concentrations for generating a standard curve.

3. Assay Setup:

  • In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.

  • Add the different concentrations of C12-HSL to the respective wells.

  • Include negative controls (reporter strain with medium and solvent only) and positive controls if available.[2]

4. Incubation:

  • Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-8 hours).[2]

5. Measurement:

  • Measure the reporter gene output (e.g., fluorescence for GFP, luminescence for Lux, or β-galactosidase activity for LacZ) using a plate reader.

  • Measure the optical density (OD600) of each well to normalize the reporter output to cell density.[2]

6. Data Analysis:

  • Normalize the reporter signal by dividing the raw values by the corresponding OD600 measurements.

  • Plot the normalized reporter signal against the known C12-HSL concentrations to generate a standard curve.

  • Use the standard curve to determine the concentration of C12-HSL in unknown samples.

References

Validation & Comparative

Validating the Activity of Synthesized N-dodecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

N-dodecanoyl-L-Homoserine lactone (C12-HSL), often referred to as 3-oxo-C12-HSL, is a key autoinducer molecule in the quorum sensing (QS) system of the gram-negative bacterium Pseudomonas aeruginosa.[1][2] As a critical regulator of virulence factor expression and biofilm formation, it is a significant target for the development of novel anti-infective therapies.[3][4][5] This guide provides a comparative analysis of C12-HSL activity, supported by experimental data and detailed protocols for its validation, aimed at researchers, scientists, and drug development professionals.

The biological activity of acyl-homoserine lactones (AHLs) is highly dependent on the structure of the acyl side chain, which influences their binding affinity to specific LuxR-type transcriptional regulators.[2] In P. aeruginosa, the QS network is a well-defined hierarchy primarily controlled by the las and rhl systems.[2][6] The las system, regulated by C12-HSL, is at the top of this hierarchy and positively influences the rhl system, which is controlled by N-Butanoyl-L-Homoserine Lactone (C4-HSL).[2][6]

Signaling Pathway of this compound

The biosynthesis of C12-HSL is catalyzed by the LasI synthase.[7][8] Once the concentration of C12-HSL reaches a certain threshold, it binds to and activates the transcriptional regulator LasR.[7][9] This complex then binds to specific DNA sequences, known as las-boxes, to regulate the expression of target genes, including those responsible for virulence.[10][11][12]

G cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) C12_HSL C12-HSL LasI->C12_HSL Synthesis LasR_inactive LasR (Inactive) LasR_active LasR-C12-HSL Complex (Active) LasR_inactive->LasR_active C12_HSL->LasR_inactive Binding C12_HSL_out C12-HSL C12_HSL->C12_HSL_out Diffusion Target_DNA Target DNA (las-box) LasR_active->Target_DNA Binds Virulence_Genes Virulence Genes (e.g., lasB, rhlR) Target_DNA->Virulence_Genes Activates Transcription caption C12-HSL mediated quorum sensing pathway in P. aeruginosa.

Caption: C12-HSL mediated quorum sensing pathway in P. aeruginosa.

Comparative Biological Activity of Acyl-Homoserine Lactones

The efficacy of different AHLs varies based on the length and modifications of their acyl side chain, which dictates their binding affinity to specific LuxR-type receptors.[2] The following table summarizes quantitative data on the activity of C12-HSL compared to other common AHLs, using the half-maximal effective concentration (EC50) as a metric for receptor activation.

Acyl-Homoserine Lactone (AHL)ReceptorReporter StrainEC50 (nM)
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) LasR E. coli 1.5 [2]
N-Butanoyl-L-Homoserine Lactone (C4-HSL)RhlRP. aeruginosa~1000[2]
N-Hexanoyl-L-Homoserine Lactone (C6-HSL)LuxRE. coli10[2]
N-Octanoyl-L-Homoserine Lactone (C8-HSL)TraRA. tumefaciens5
N-Decanoyl-L-Homoserine Lactone (C10-HSL)LuxRV. fischeri20

Experimental Validation Workflow

Validating the activity of synthesized C12-HSL typically involves using a biosensor strain.[1] These are engineered bacterial strains, often E. coli or Agrobacterium tumefaciens, that contain a reporter plasmid.[1][13] This plasmid includes a specific LuxR-type receptor (like LasR) and a promoter that responds to the receptor-AHL complex, driving the expression of a reporter gene such as lacZ (for β-galactosidase) or lux (for luciferase).[1]

G A Prepare Serial Dilutions of Synthesized C12-HSL B Add Dilutions to Biosensor Strain Culture A->B C Incubate at Optimal Temperature with Shaking B->C D Measure Reporter Signal (Luminescence/Absorbance) C->D E Generate Dose-Response Curve (Signal vs. Concentration) D->E F Determine EC50 Value from Curve E->F caption General workflow for AHL activity validation using a biosensor assay.

Caption: General workflow for AHL activity validation using a biosensor assay.

Experimental Protocols

A detailed methodology for quantifying the activity of synthesized C12-HSL using a reporter gene assay is provided below.

Reporter Gene Assay for Quorum Sensing Activity

Principle: This assay quantifies the biological activity of synthesized C12-HSL by measuring the expression of a reporter gene in a biosensor strain. The biosensor contains a receptor (e.g., LasR) that, upon binding to C12-HSL, activates a promoter controlling a reporter gene. The resulting signal (e.g., luminescence or color change) is proportional to the concentration of active C12-HSL.[1][2]

Materials:

  • Biosensor Strain: E. coli or Agrobacterium tumefaciens carrying a LasR-based reporter plasmid (e.g., pSB1075).[1][10]

  • Synthesized this compound (C12-HSL) and other AHL standards for comparison.

  • Appropriate liquid growth medium (e.g., LB broth) with antibiotics for plasmid maintenance.

  • 96-well microtiter plates (opaque white for luminescence, clear for absorbance).

  • Microplate reader capable of measuring luminescence or absorbance.

  • For lacZ reporters: ONPG (o-nitrophenyl-β-D-galactopyranoside) and permeabilization buffer (e.g., PopCulture Reagent).[13]

Procedure:

  • Prepare Biosensor Culture: Inoculate an overnight culture of the biosensor strain in the appropriate growth medium with antibiotics and grow at the optimal temperature (e.g., 30°C or 37°C) with shaking.[13]

  • Prepare AHL Dilutions: Create serial dilutions of the synthesized C12-HSL and standard AHLs in the growth medium directly within the wells of a 96-well plate. Include a solvent-only control (negative control).[13]

  • Inoculation: Dilute the overnight biosensor culture and add it to each well of the 96-well plate containing the AHL dilutions.

  • Incubation: Incubate the plate at the optimal temperature with shaking for a specified time (e.g., 4-6 hours) to allow for gene expression.[2]

  • Measure Reporter Signal:

    • For Luciferase (lux) Reporters: Measure the luminescence using a microplate reader.

    • For β-galactosidase (lacZ) Reporters: Add the appropriate substrate (e.g., ONPG) and permeabilization buffer. Incubate until a color change is visible and measure the absorbance at the appropriate wavelength (e.g., 420 nm).[13]

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Plot the reporter signal (luminescence or absorbance) against the known concentrations of the AHL standards to generate a dose-response curve.[2][13]

    • Use this curve to determine the activity and equivalent concentration of the synthesized C12-HSL sample. The EC50 value, the concentration at which 50% of the maximal response is observed, can be calculated using non-linear regression analysis.

References

A Comparative Analysis of N-dodecanoyl-L-Homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-dodecanoyl-L-Homoserine lactone (C12-HSL) with other common acyl-homoserine lactones (AHLs), a class of signaling molecules pivotal to bacterial quorum sensing (QS). Understanding the nuanced differences in their structure and function is critical for the development of novel anti-infective strategies that target bacterial communication. This document synthesizes experimental data on their comparative performance in regulating key bacterial behaviors such as biofilm formation and virulence factor production, supported by detailed experimental methodologies.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior is crucial for processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.[1] Acyl-homoserine lactones are the primary signaling molecules in many Gram-negative bacteria. The basic structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length, saturation, and substitution at the C3 position.[2][3] This structural diversity dictates the specificity of the AHL for its cognate LuxR-type receptor protein, thereby influencing the downstream genetic regulation.[1]

This compound (C12-HSL) and its 3-oxo derivative (3-oxo-C12-HSL) are key signaling molecules, particularly in the opportunistic human pathogen Pseudomonas aeruginosa, where they play a central role in controlling virulence.[1][4]

Comparative Biological Activity of Acyl-Homoserine Lactones

The biological activity of AHLs is directly linked to the structure of their acyl side chain. The length and modification of this chain determine the binding affinity to specific LuxR-type transcriptional regulators, leading to varied downstream effects.[1]

Quorum Sensing Activation

The efficacy of different AHLs in activating their cognate receptors can be quantified by determining their EC50 values (the concentration required to elicit a half-maximal response). As illustrated in the table below, 3-oxo-C12-HSL exhibits a high affinity for its LasR receptor in E. coli, with a significantly lower EC50 value compared to shorter-chain AHLs like C4-HSL and C6-HSL with their respective receptors.[1] This highlights the specificity and potency of long-chain AHLs in certain bacterial systems.

Acyl-Homoserine Lactone (AHL)ReceptorReporter StrainEC50 (nM)
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)LasRE. coli1.5
N-Butanoyl-L-Homoserine Lactone (C4-HSL)RhlRP. aeruginosa~1000
N-Hexanoyl-L-Homoserine Lactone (C6-HSL)LuxRV. fischeri~10
N-Octanoyl-L-Homoserine Lactone (C8-HSL)LuxRV. fischeri~5

Table 1: Comparative EC50 Values for LuxR-type Receptor Activation. This table summarizes the half-maximal effective concentration (EC50) of various AHLs, demonstrating the high potency of 3-oxo-C12-HSL for its cognate LasR receptor.[1]

Biofilm Formation

Biofilm formation is a critical virulence factor regulated by QS. C12-HSL has been shown to promote biofilm formation.[4][5] For instance, in Salmonella Enteritidis, C12-HSL enhances biofilm formation under anaerobic conditions at 37°C.[5] This effect is often dose-dependent and can be influenced by environmental conditions. The ability of longer-chain AHLs like C12-HSL to influence biofilm formation, even in bacteria that do not produce them, underscores the potential for inter-species communication and the complexity of microbial communities.[6]

Virulence Factor Production

The production of virulence factors is tightly controlled by AHL-mediated QS. In P. aeruginosa, the LasI/LasR system, which utilizes 3-oxo-C12-HSL, is a master regulator of virulence, controlling the expression of factors like elastase, proteases, and exotoxin A.[7] Studies have shown that long-chain AHLs, such as 3-oxo-C12-HSL, can also influence the virulence of other bacteria. For example, 3-oxo-C12-HSL can inhibit the production of certain virulence factors in the Gram-positive bacterium Staphylococcus aureus.[8] Conversely, in Aeromonas hydrophila, the presence of long-chain AHLs like 3-oxo-C12-HSL can decrease the production of extracellular proteases.[9]

Acyl-Homoserine Lactone (AHL)Target OrganismEffect on Virulence
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaUpregulates production of elastase, proteases, exotoxin A
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)Staphylococcus aureusInhibits production of exotoxins
N-Butanoyl-L-Homoserine Lactone (C4-HSL)Pseudomonas aeruginosaRegulates production of pyocyanin (B1662382) and elastase (in concert with 3-oxo-C12-HSL)
N-Hexanoyl-L-Homoserine Lactone (C6-HSL)Chromobacterium violaceumInduces production of violacein (B1683560) pigment

Table 2: Comparative Effects of AHLs on Virulence Factor Production. This table highlights the diverse and species-specific regulatory roles of different AHLs on the expression of virulence factors.[7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical AHL-mediated quorum sensing signaling pathway and a typical experimental workflow for evaluating AHL activity.

AHL_Signaling_Pathway AHL-Mediated Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR-type Receptor Gene_Expression Target Gene Expression LuxR->Gene_Expression Activation AHL_in->LuxR Binding AHL_out AHL AHL_in->AHL_out Diffusion (Low cell density) Virulence_Biofilm Virulence Factors, Biofilm Formation Gene_Expression->Virulence_Biofilm AHL_out->AHL_in Diffusion (High cell density)

Figure 1: AHL-Mediated Quorum Sensing Signaling Pathway.

Experimental_Workflow Experimental Workflow for AHL Activity Assay Start Start Prepare_Reporter Prepare Bacterial Reporter Strain (e.g., C. violaceum, A. tumefaciens) Start->Prepare_Reporter Add_AHL Add Test AHLs (e.g., C12-HSL) at varying concentrations Prepare_Reporter->Add_AHL Incubate Incubate under appropriate conditions Add_AHL->Incubate Measure_Response Measure Reporter Gene Output (e.g., pigment, luminescence, β-galactosidase) Incubate->Measure_Response Analyze_Data Analyze Data (e.g., determine EC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow for AHL Activity Assay.

Experimental Protocols

AHL Activity Bioassay using Bacterial Reporter Strains

This protocol is a common method for determining the agonistic or antagonistic activity of AHLs.[2][10]

1. Preparation of Reporter Strain:

  • Culture a suitable AHL biosensor strain, such as Chromobacterium violaceum CV026 (for short-chain AHLs) or Agrobacterium tumefaciens NTL4(pZLR4) (for a broader range of AHLs), overnight in appropriate liquid medium (e.g., LB broth) with selective antibiotics if required.[11][12] These strains are typically engineered to lack their own AHL synthase but possess a LuxR-type receptor and a reporter gene (e.g., violacein production, β-galactosidase, or luciferase) under the control of an AHL-inducible promoter.[10]

2. Assay Setup:

  • Prepare agar (B569324) plates with the appropriate growth medium.
  • Spread a lawn of the reporter strain onto the agar surface.
  • Create wells in the agar or place sterile paper discs onto the surface.
  • Apply known concentrations of the test AHLs (e.g., C12-HSL, C6-HSL, C4-HSL) and a negative control (solvent) to the wells or discs.

3. Incubation:

  • Incubate the plates at the optimal temperature for the reporter strain (e.g., 28-30°C) for 24-48 hours.

4. Data Collection and Analysis:

  • Observe the plates for the induction of the reporter gene. This can be a visible color change (e.g., purple violacein in C. violaceum), luminescence measured with a luminometer, or β-galactosidase activity measured using a chromogenic substrate like X-gal.[2][12]
  • The diameter of the zone of induction or the intensity of the signal is proportional to the concentration and activity of the AHL.
  • For quantitative analysis, liquid culture assays can be performed in microtiter plates, and the reporter gene expression can be measured at different AHL concentrations to determine EC50 values.[1]

Detection and Quantification of AHLs by Mass Spectrometry

This method allows for the precise identification and quantification of AHLs produced by a bacterial culture.[13][14]

1. Sample Preparation:

  • Grow the bacterial strain of interest in liquid culture to the desired cell density.
  • Centrifuge the culture to pellet the cells and collect the supernatant.
  • Extract the AHLs from the supernatant using a solvent such as acidified ethyl acetate.
  • Evaporate the solvent to concentrate the AHL extract.

2. LC-MS/MS Analysis:

  • Re-dissolve the extract in a suitable solvent and inject it into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
  • Separate the different AHLs based on their retention times on the HPLC column.
  • Identify the AHLs based on their specific precursor and product ion masses in the mass spectrometer. A common characteristic fragment ion for AHLs has a mass-to-charge ratio (m/z) of 102, which corresponds to the homoserine lactone ring.[15][16]

3. Quantification:

  • Quantify the amount of each AHL by comparing the peak area from the sample to a standard curve generated with known concentrations of synthetic AHLs.

Conclusion

The comparative analysis of this compound with other acyl-homoserine lactones reveals a high degree of specificity in bacterial quorum sensing systems. The length and modifications of the acyl side chain are critical determinants of their biological activity, influencing receptor binding affinity and the subsequent regulation of key processes like biofilm formation and virulence factor production.[1] C12-HSL and its derivatives are particularly potent signaling molecules in important pathogens like P. aeruginosa. A thorough understanding of these structure-activity relationships, facilitated by the experimental protocols outlined in this guide, is fundamental for the rational design and development of novel quorum sensing inhibitors as next-generation antimicrobial agents.[2][10]

References

A Comparative Guide to N-dodecanoyl-L-Homoserine lactone and N-3-oxo-dodecanoyl-L-homoserine lactone in Bacterial Communication and Host Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two pivotal quorum sensing molecules: N-dodecanoyl-L-Homoserine lactone (C12-HSL) and its 3-oxo derivative, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL). Understanding the nuanced differences in their biological activities is crucial for the development of novel therapeutics targeting bacterial virulence and host-pathogen interactions.

Introduction to C12-HSL and 3-oxo-C12-HSL

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules that mediate quorum sensing, a process of bacterial cell-to-cell communication that orchestrates collective behaviors.[1] Both C12-HSL and 3-oxo-C12-HSL are key players in this chemical communication, particularly in Gram-negative bacteria such as the opportunistic pathogen Pseudomonas aeruginosa. Their structural similarity, differing only by a ketone group at the third carbon of the acyl chain, leads to distinct functional roles in regulating virulence, biofilm formation, and interactions with host organisms.[2] 3-oxo-C12-HSL is the primary autoinducer for the las quorum sensing system in P. aeruginosa, which acts as a master regulator of virulence.[2]

Comparative Analysis of Biological Activity

The presence of the 3-oxo group on 3-oxo-C12-HSL significantly influences its binding affinity to its cognate receptor, LasR, and its subsequent biological potency compared to C12-HSL. This structural difference also translates to varied effects on host immune cells.

Quantitative Data Summary
ParameterThis compound (C12-HSL)N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)Reference
Primary Receptor in P. aeruginosa Less defined, can interact with other LuxR-type receptorsLasR[2]
Receptor Binding Affinity (Relative to CarR) Lower affinityHigher affinity (specifically for 3-oxo substituted HSLs)[3]
EC50 for LasR Activation Not typically a primary activator~1.5 ± 0.7 nM[4]
Effect on Biofilm Formation Contributes to biofilm maturationPotent inducer of biofilm formation[5]
Virulence Factor Induction Less potent inducerPotent inducer of LasR-regulated virulence factors (e.g., elastase, protease)[2]
Immunomodulatory Effects on Host Cells Stimulates NF-κB activity and modestly elevates TNFα production in resting macrophages.Potent immunomodulatory activity; can induce apoptosis and modulate inflammatory responses.[6][7] At concentrations >12 µM, it can directly inhibit macrophage activation.[8][6][7]
Apoptosis Induction in Host Cells Less pronouncedInduces apoptosis in various mammalian cells (e.g., macrophages, neutrophils) in a concentration-dependent manner.[6][8][6][8]
Stability Generally more stable than short-chain AHLsSusceptible to lactonolysis (degradation) at alkaline pH.[4][4]

Signaling Pathways

The signaling pathways activated by C12-HSL and 3-oxo-C12-HSL, both within bacteria and in host cells, exhibit key differences. In P. aeruginosa, 3-oxo-C12-HSL is at the top of a hierarchical quorum-sensing cascade, controlling the expression of a wide array of virulence genes. In host cells, 3-oxo-C12-HSL has been shown to modulate multiple signaling cascades, leading to immunomodulatory and apoptotic effects.

bacterial_signaling cluster_3oxo_C12 N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) cluster_C12 This compound (C12-HSL) 3_oxo_C12_HSL 3-oxo-C12-HSL LasR_inactive Inactive LasR 3_oxo_C12_HSL->LasR_inactive Binds LasR_active Active LasR Complex LasR_inactive->LasR_active Activates Virulence_Genes_3oxo Virulence Gene Expression (e.g., lasB elastase, exotoxin A) LasR_active->Virulence_Genes_3oxo Induces C12_HSL C12-HSL Other_Receptors Other LuxR-type Receptors C12_HSL->Other_Receptors Interacts Biofilm_Maturation Biofilm Maturation Other_Receptors->Biofilm_Maturation Modulates

Bacterial Quorum Sensing Signaling Pathways.

host_cell_signaling cluster_3oxo_C12_host N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) cluster_C12_host This compound (C12-HSL) 3_oxo_C12_HSL_host 3-oxo-C12-HSL Host_Receptors_3oxo Host Cell Receptors (e.g., PPARγ, T2R38) 3_oxo_C12_HSL_host->Host_Receptors_3oxo Interacts with Signaling_Cascades_3oxo Signaling Cascades (NF-κB, MAPK, ER Stress) Host_Receptors_3oxo->Signaling_Cascades_3oxo Activates Cellular_Responses_3oxo Cellular Responses (Apoptosis, Cytokine Modulation) Signaling_Cascades_3oxo->Cellular_Responses_3oxo Leads to C12_HSL_host C12-HSL Host_Receptors_C12 Host Cell Receptors C12_HSL_host->Host_Receptors_C12 Interacts with Signaling_Cascades_C12 Signaling Cascades (NF-κB) Host_Receptors_C12->Signaling_Cascades_C12 Activates Cellular_Responses_C12 Cellular Responses (Modest TNFα Production) Signaling_Cascades_C12->Cellular_Responses_C12 Leads to

Host Cell Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of the differential effects of C12-HSL and 3-oxo-C12-HSL.

Quorum Sensing Reporter Assay

This assay is used to quantify the ability of C12-HSL and 3-oxo-C12-HSL to activate their respective receptor proteins.

Workflow:

qs_reporter_assay Start Prepare reporter strain (e.g., E. coli with LasR and a reporter gene like lacZ or lux) Add_Compounds Add varying concentrations of C12-HSL or 3-oxo-C12-HSL Start->Add_Compounds Incubate Incubate under appropriate conditions Add_Compounds->Incubate Measure Measure reporter gene expression (e.g., β-galactosidase activity or luminescence) Incubate->Measure Analyze Analyze data to determine EC50 values Measure->Analyze

Quorum Sensing Reporter Assay Workflow.

Protocol:

  • Prepare Reporter Strain: Culture the reporter strain (e.g., E. coli DH5α containing a plasmid with the lasR gene and a lasI promoter-reporter gene fusion) overnight in appropriate media with antibiotics.

  • Subculture: Dilute the overnight culture to a starting OD600 of ~0.1 in fresh media.

  • Add Compounds: In a 96-well microtiter plate, add serial dilutions of C12-HSL and 3-oxo-C12-HSL to the wells containing the sub-cultured reporter strain. Include appropriate solvent controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain with shaking.

  • Measurement: After a defined incubation period, measure the reporter gene expression. For a lacZ reporter, this involves cell lysis and addition of a chromogenic substrate (e.g., ONPG), followed by measuring absorbance. For a lux reporter, measure luminescence using a luminometer.

  • Data Analysis: Plot the reporter signal against the concentration of the AHL to determine the EC50 value.

Biofilm Quantification Assay

This assay measures the impact of C12-HSL and 3-oxo-C12-HSL on biofilm formation.

Workflow:

biofilm_assay Start_Biofilm Grow bacterial culture (e.g., P. aeruginosa) Add_Compounds_Biofilm Add varying concentrations of C12-HSL or 3-oxo-C12-HSL to bacterial culture in a microtiter plate Start_Biofilm->Add_Compounds_Biofilm Incubate_Biofilm Incubate to allow biofilm formation Add_Compounds_Biofilm->Incubate_Biofilm Wash Wash to remove planktonic cells Incubate_Biofilm->Wash Stain Stain with crystal violet Wash->Stain Solubilize Solubilize the stain Stain->Solubilize Measure_Biofilm Measure absorbance to quantify biofilm Solubilize->Measure_Biofilm

Biofilm Quantification Assay Workflow.

Protocol:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable medium.

  • Biofilm Formation: Dilute the overnight culture and dispense it into the wells of a 96-well microtiter plate. Add varying concentrations of C12-HSL and 3-oxo-C12-HSL to the wells. Include negative control wells with sterile medium.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a solution of crystal violet (0.1%) to each well and incubate for 10-15 minutes.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Virulence Factor Expression Analysis

This involves quantifying the production of specific virulence factors, such as elastase or pyocyanin, in response to C12-HSL and 3-oxo-C12-HSL.

Protocol for Elastase Assay (Elastin Congo Red):

  • Culture Preparation: Grow the bacterial strain in the presence of different concentrations of C12-HSL and 3-oxo-C12-HSL.

  • Supernatant Collection: Centrifuge the cultures and collect the cell-free supernatant.

  • Assay: Add the supernatant to a reaction mixture containing Elastin Congo Red (ECR) and incubate.

  • Quantification: Stop the reaction and pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of solubilized Congo Red, which indicates elastase activity.

Conclusion

The structural distinction between this compound and N-3-oxo-dodecanoyl-L-homoserine lactone, though subtle, results in significant differences in their biological activities. 3-oxo-C12-HSL acts as a potent, primary signaling molecule in the P. aeruginosa quorum sensing hierarchy, with profound effects on virulence and host cell function. In contrast, C12-HSL plays a more subtle role, with less pronounced immunomodulatory effects and a different spectrum of activity in regulating bacterial group behaviors. A thorough understanding of these differences is paramount for the rational design of targeted anti-quorum sensing and immunomodulatory therapies.

References

Unlocking Bacterial Communication: A Comparative Guide to N-dodecanoyl-L-Homoserine Lactone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of N-dodecanoyl-L-homoserine lactone (C12-HSL) analogs. By examining their efficacy as quorum sensing inhibitors, anti-biofilm agents, and immunomodulators, supported by experimental data, this document serves as a critical resource for the development of novel therapeutic agents.

N-acyl-L-homoserine lactones (AHLs) are key signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[1][2] One of the most studied AHLs is N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), a primary autoinducer molecule utilized by various Gram-negative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] This molecule plays a central role in regulating virulence factor production, biofilm formation, and host-pathogen interactions.[3][5] The critical role of 3-oxo-C12-HSL in bacterial pathogenicity has made it an attractive target for the design of synthetic analogs aimed at inhibiting (antagonists) or activating (agonists) quorum sensing pathways.[3][6]

This guide summarizes key structural modifications of C12-HSL analogs and their impact on biological activity, presenting a clear framework for future drug design and development.

Comparative Biological Activity of C12-HSL Analogs

Systematic structural alterations of the C12-HSL molecule have revealed critical determinants for its biological activity. These modifications can be broadly categorized into changes in the acyl side chain, modifications at the 3-oxo position, and alterations to the homoserine lactone (HSL) ring.[3]

Quorum Sensing Inhibitory Activity

The development of quorum sensing inhibitors (QSIs) is a promising strategy to control bacterial infections and combat antibiotic resistance.[7][8] The following table summarizes the quorum sensing inhibitory activity of various synthetic analogs.

Compound IDModificationAssayIC50 / % InhibitionReference
PD12 2,5-disubstituted tetrazole with a long alkyl chainLasR InhibitionIC50 = 30 nM[2][3]
4-Br-PHL Phenylacetyl group with 4-bromo substitutionBiofilm Formation InhibitionPotent Inhibitor[3][7]
Compound 10 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideBiofilm Formation Inhibition>80% inhibition at 100 µg/mL[3][7]
Benzoyl AHL (B6) Benzoyl group instead of acyl chainLasR protein antagonism~50% reduction in inhibitory activity compared to 4-bromo PHL[3]
11f Phenylurea-containing N-dithiocarbamated homoserine lactoneQS Inhibition in P. aeruginosa PAO1Significantly reduced virulence factors and biofilm formation[9]
HSL 4 N-(2-hexadecynoyl)-l-homoserine lactoneInhibition of HSL production in C. violaceumHighly effective at 0.25, 0.50, and 1 mg/mL[6][10]
Anti-Biofilm Activity

Biofilm formation is a major cause of persistent bacterial infections.[7] Several C12-HSL analogs have demonstrated significant inhibitory effects on biofilm formation.

Compound IDModificationBiofilm InhibitionConcentrationReference
Compound 3 Not specified~35% decrease50 to 400 µM[7]
Compound 10 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide>60% inhibition>200 µM[7]
11f Phenylurea-containing N-dithiocarbamated homoserine lactoneSignificant reductionNot specified[9]
HSL 4 N-(2-hexadecynoyl)-l-homoserine lactoneSignificant decrease0.5 mg/mL[10]
Immunomodulatory Activity

Beyond their role in bacterial communication, some AHLs and their analogs can modulate the host immune response.[6][11] 3-oxo-C12-HSL, for instance, has been shown to possess immunosuppressive activity by inhibiting cytokine production and lymphocyte proliferation.[6]

CompoundEffectAssayKey FindingReference
3-oxo-C12-HSL ImmunosuppressiveMurine splenocyte proliferationAcyl chain length of 11-13 carbons with a 3-oxo or 3-hydroxy group is optimal for activity.[6]
3-oxo-C12-HSL ImmunomodulatoryIn vitro human and murine leukocyte immunoassaysInhibited lymphocyte proliferation and TNF-α production. Down-regulated IL-12 production.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase AHL AHL (e.g., C12-HSL) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_LuxR AHL-LuxR Complex AHL->AHL_LuxR AHL_out AHL accumulation at high cell density AHL->AHL_out Diffusion LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Activation Virulence Virulence Factors, Biofilm Formation DNA->Virulence Expression Biofilm_Inhibition_Assay start Start culture Overnight culture of P. aeruginosa PAO1 start->culture dilution Dilute culture in 96-well plate culture->dilution add_analogs Add C12-HSL analogs at various concentrations dilution->add_analogs controls Include negative (vehicle) and positive controls add_analogs->controls incubation Incubate to allow biofilm formation controls->incubation staining Stain with crystal violet incubation->staining quantification Quantify biofilm by measuring absorbance staining->quantification end End quantification->end

References

Unveiling Specificity: A Comparative Analysis of N-dodecanoyl-L-Homoserine Lactone Cross-Reactivity with Bacterial Reporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of quorum sensing (QS) signaling molecules is paramount for the development of targeted antimicrobial strategies. This guide provides an objective comparison of the cross-reactivity of N-dodecanoyl-L-Homoserine lactone (C12-HSL), a key signaling molecule in Pseudomonas aeruginosa, with various bacterial reporter systems. The data presented, supported by detailed experimental protocols and signaling pathway diagrams, offers a comprehensive resource for evaluating the specificity of this important QS molecule.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] The specificity of these systems is largely determined by the interaction between the AHL signal and its cognate LuxR-type transcriptional regulator.[1] C12-HSL is a primary signaling molecule of the opportunistic pathogen Pseudomonas aeruginosa, where it interacts with the LasR receptor to control the expression of numerous virulence factors.[2][3] This guide examines the extent to which C12-HSL can activate other common bacterial reporter systems, a critical consideration for the design of specific QS inhibitors and the interpretation of screening assays.

Comparative Analysis of C12-HSL Activity on Bacterial Reporters

The following table summarizes the responsiveness of different bacterial reporter systems to C12-HSL. The data is compiled from various studies and highlights the degree of cross-reactivity observed.

Reporter SystemBacterial OriginCognate AHLReporter Gene(s)Response to C12-HSLReference(s)
LasR-based Pseudomonas aeruginosa3-oxo-C12-HSLlacZ, gfp, yfp, luxCDABEHigh Activation (Cognate Ligand)[4]
TraR-based Agrobacterium tumefaciens3-oxo-C8-HSLlacZWeak to Moderate Activation [5][6]
LuxR-based Vibrio fischeri3-oxo-C6-HSLluxICDABEG, gfpVariable/Weak Activation [7][8][9][10]
RpaR-based Rhodobacter sphaeroides7,8-cis-N-(tetradecenoyl)-HSLlacZLow to No Activation [11][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of activation and the experimental procedures used to assess cross-reactivity, the following diagrams are provided.

Signaling_Pathways cluster_LasR LasR System (P. aeruginosa) cluster_TraR TraR System (A. tumefaciens) cluster_LuxR LuxR System (V. fischeri) C12_HSL_Las C12-HSL LasR LasR C12_HSL_Las->LasR Binds LasR_active Active LasR Dimer LasR->LasR_active Dimerizes las_box las box LasR_active->las_box Binds Reporter_Las Reporter Gene (e.g., lacZ) las_box->Reporter_Las Activates Transcription Product_Las Reporter Product Reporter_Las->Product_Las Translation C12_HSL_Tra C12-HSL TraR TraR C12_HSL_Tra->TraR Binds (Weakly) TraR_active Active TraR Dimer TraR->TraR_active Dimerizes tra_box tra box TraR_active->tra_box Binds Reporter_Tra Reporter Gene (e.g., lacZ) tra_box->Reporter_Tra Activates Transcription Product_Tra Reporter Product Reporter_Tra->Product_Tra Translation C12_HSL_Lux C12-HSL LuxR LuxR C12_HSL_Lux->LuxR Binds (Variable) LuxR_active Active LuxR Dimer LuxR->LuxR_active Dimerizes lux_box lux box LuxR_active->lux_box Binds Reporter_Lux Reporter Gene (e.g., lux) lux_box->Reporter_Lux Activates Transcription Product_Lux Light Reporter_Lux->Product_Lux Produces

Caption: Simplified signaling pathways of bacterial reporters.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement prep_culture 1. Prepare overnight culture of reporter strain sub_culture 2. Subculture to early/mid-log phase prep_culture->sub_culture add_C12 3. Add serial dilutions of C12-HSL sub_culture->add_C12 incubate 4. Incubate at optimal temperature add_C12->incubate measure_signal 5. Measure reporter signal (e.g., fluorescence, luminescence) incubate->measure_signal analyze 6. Analyze data and plot dose-response curve measure_signal->analyze

Caption: General experimental workflow for AHL bioassays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for conducting AHL bioassays with bacterial reporters.

Protocol 1: Quantitative Microplate Assay for AHL Detection

This protocol is adapted for the quantitative measurement of reporter gene expression in response to C12-HSL.

Materials:

  • Bacterial reporter strain (e.g., E. coli harboring a LasR-based plasmid).

  • Appropriate liquid growth medium (e.g., LB broth) with selective antibiotics.

  • This compound (C12-HSL) stock solution (typically dissolved in DMSO or acetonitrile).[13]

  • Sterile 96-well microplates.

  • Microplate reader capable of measuring fluorescence, luminescence, or absorbance.

Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the reporter strain into liquid medium with appropriate antibiotics and grow overnight at the recommended temperature with shaking.[13] The following day, dilute the overnight culture into fresh medium and grow to the early to mid-exponential phase (e.g., OD600 of 0.2-0.4).[13]

  • Prepare C12-HSL Dilutions: Prepare a serial dilution of the C12-HSL stock solution in the growth medium to achieve the desired final concentrations. Include a solvent-only control.

  • Assay Setup: Aliquot a standardized volume of the mid-log phase reporter culture into the wells of a 96-well microplate.

  • Induction: Add a small volume of each C12-HSL dilution (and the solvent control) to the respective wells.

  • Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours) with shaking.

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP reporters, luminescence for Lux reporters, or absorbance after adding a substrate like ONPG for LacZ reporters).[1][14]

  • Data Analysis: Normalize the reporter signal to cell density (OD600) if necessary. Plot the normalized reporter signal against the C12-HSL concentration to generate a dose-response curve.

Protocol 2: Qualitative Agar (B569324) Plate Diffusion Assay

This method is useful for rapid, qualitative screening of cross-reactivity.

Materials:

  • Bacterial reporter strain.

  • Growth medium containing agar.

  • Sterile petri dishes.

  • C12-HSL stock solution.

  • Sterile filter paper discs.

Procedure:

  • Prepare Reporter Lawn: Prepare an overnight culture of the reporter strain. Mix a small volume of the culture with molten agar (cooled to ~50°C) and pour it into a petri dish to create a lawn of the reporter strain.

  • Apply C12-HSL: Once the agar has solidified, place a sterile filter paper disc in the center of the plate.

  • Induction: Pipette a known amount of the C12-HSL solution onto the filter paper disc. Allow the solvent to evaporate.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for 24-48 hours.

  • Observation: Observe the plate for a zone of reporter activation (e.g., color change, bioluminescence) around the filter paper disc. The diameter of the zone is indicative of the sensitivity of the reporter to C12-HSL.

Discussion

The data clearly indicates that the LasR-based reporter system from P. aeruginosa exhibits the highest sensitivity and activation in the presence of its cognate ligand, C12-HSL. This is expected and serves as a positive control in cross-reactivity studies.[4]

The TraR reporter from A. tumefaciens, which has a natural affinity for 3-oxo-C8-HSL, shows a detectable but significantly weaker response to C12-HSL.[5] This suggests some level of promiscuity in the ligand-binding pocket of TraR, allowing it to recognize the longer acyl chain of C12-HSL, albeit with lower efficiency.

The LuxR reporter from V. fischeri demonstrates variable and generally weak activation by C12-HSL.[7] The native ligand for LuxR is 3-oxo-C6-HSL, and the significant difference in acyl chain length likely contributes to the poor fit within the receptor's binding site.[8][9] Some studies have even shown that longer-chain AHLs can act as competitive inhibitors of LuxR activation by its cognate ligand.

The RpaR system from Rhodobacter sphaeroides, which responds to a C14-HSL derivative, shows little to no activation by C12-HSL. This suggests a higher degree of specificity in the RpaR receptor, which may not accommodate the shorter acyl chain of C12-HSL.[11][12]

Conclusion

This comparative guide demonstrates that while this compound is a potent activator of its cognate LasR receptor, its ability to activate other bacterial reporters is limited and variable. The degree of cross-reactivity appears to be inversely correlated with the difference in acyl chain length between C12-HSL and the reporter's native AHL ligand. These findings are crucial for researchers designing and interpreting experiments involving AHL-based reporter systems and for those in the field of drug development aiming to create specific inhibitors of P. aeruginosa quorum sensing. The provided protocols and diagrams serve as a valuable resource for conducting and understanding these critical cross-reactivity assessments.

References

Comparative Analysis of N-dodecanoyl-L-Homoserine Lactone (C12-HSL) Signaling in Different Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

N-dodecanoyl-L-homoserine lactone (C12-HSL) and its derivatives, particularly N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are key signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates collective behaviors. This guide provides a comparative analysis of C12-HSL signaling across various bacterial species, focusing on the core components of the signaling pathways, their physiological outputs, and the experimental methodologies used to study them. The information is intended to be a valuable resource for researchers investigating bacterial pathogenesis, developing anti-quorum sensing therapeutics, and exploring microbial ecology.

Core Signaling Components and Physiological Roles

The canonical C12-HSL quorum sensing system consists of a LuxI-family synthase that produces the acyl-homoserine lactone (AHL) signal and a LuxR-family transcriptional regulator that binds the AHL to modulate gene expression. While this fundamental architecture is conserved, the specific components, the regulated genes, and the resulting phenotypes vary significantly among bacterial species.

In the opportunistic pathogen Pseudomonas aeruginosa , the LasI/LasR system is the primary 3-oxo-C12-HSL signaling circuit and acts as a master regulator of virulence.[1] The LasI synthase produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to the LasR receptor.[1] This complex then directly or indirectly regulates the expression of hundreds of genes, including those involved in biofilm formation, motility, and the production of virulence factors like elastase and exotoxin A.[2]

Burkholderia cenocepacia , another opportunistic pathogen prevalent in cystic fibrosis patients, also utilizes an AHL-based QS system, the CepI/CepR system. CepI is responsible for synthesizing N-octanoyl-L-homoserine lactone (C8-HSL) and smaller amounts of N-hexanoyl-L-homoserine lactone (C6-HSL).[3] While not a primary producer of C12-HSL, studies have shown that B. cenocepacia can respond to C12-HSL produced by co-infecting P. aeruginosa, highlighting the potential for interspecies communication.[4]

In Acinetobacter baumannii , a notorious multidrug-resistant pathogen, the AbaI/AbaR system is involved in AHL-mediated signaling. A. baumannii primarily produces N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL) via the AbaI synthase.[5][6] This signaling system has been shown to regulate biofilm formation, motility, and the expression of drug-resistance genes.[5][6]

Salmonella Enteritidis , a common foodborne pathogen, does not synthesize its own C12-HSL but possesses the SdiA receptor, a LuxR homolog, which can detect and respond to AHLs produced by other bacterial species.[7][8] Exogenous C12-HSL has been shown to enhance biofilm formation and the expression of virulence-related genes in S. Enteritidis under anaerobic conditions.[7][9]

Chromobacterium violaceum is a soil and water bacterium known for producing the purple pigment violacein, a process regulated by quorum sensing. The CviI/CviR system in C. violaceum primarily utilizes shorter-chain AHLs, such as C6-HSL.[3] However, some strains can also produce or respond to longer-chain AHLs, and the presence of C12-HSL has been shown to influence its QS-regulated behaviors.[3]

Quantitative Comparison of C12-HSL Signaling

The following tables summarize key quantitative data related to C12-HSL signaling in the discussed bacterial species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and methodologies across different studies.

Species Primary C12-HSL Derivative(s) Produced Typical Concentration Range Synthase Receptor
Pseudomonas aeruginosaN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Low to high micromolar (µM) in vitroLasILasR
Burkholderia cenocepaciaPrimarily C8-HSL and C6-HSL; responds to C12-HSLNot a primary producerCepICepR
Acinetobacter baumanniiN-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL)Nanomolar (nM) to low micromolar (µM)AbaIAbaR
Salmonella EnteritidisDoes not produce C12-HSL; responds to itNot applicableNot applicableSdiA
Chromobacterium violaceumPrimarily shorter-chain AHLs; variable C12-HSL interactionNot a primary producerCviICviR

Table 1: Core Components and Production of C12-HSL and its Derivatives in Different Bacterial Species.

Species Phenotype Regulated by C12-HSL Signaling Effective Concentration of Exogenous C12-HSL Derivative Observed Effect
Pseudomonas aeruginosaBiofilm formation1-100 µM (3-oxo-C12-HSL)Induction of biofilm maturation and virulence factor expression.
Pseudomonas aeruginosaHost cell apoptosis (macrophages)12-100 µM (3-oxo-C12-HSL)Induction of apoptosis in a concentration-dependent manner.[10]
Acinetobacter baumanniiAntibiotic Resistance (Meropenem)Not specified (supplementation with N-3-OH-C12-HSL)Restoration of meropenem (B701) resistance in an AHL-deficient mutant.[6]
Salmonella EnteritidisBiofilm formation (anaerobic)50 nM (C12-HSL)Enhanced biofilm formation.[8][9]
Salmonella EnteritidisGene expression (anaerobic)50 nM (C12-HSL)Increased expression of adrA and luxS genes.[9]

Table 2: Quantitative Effects of Exogenous C12-HSL Derivatives on Phenotypes in Different Bacterial Species.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of signaling pathways. This section provides detailed methodologies for key experiments commonly used to study C12-HSL quorum sensing.

Extraction and Quantification of N-Acyl Homoserine Lactones (AHLs) by LC-MS/MS

This protocol is essential for determining the types and concentrations of AHLs produced by a bacterial strain.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

  • Nitrogen gas supply

  • Acetonitrile (20%)

  • Internal standards (e.g., non-native AHLs)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Sample Preparation: Grow bacterial cultures to the desired cell density. Centrifuge the culture to pellet the cells and collect the supernatant.

  • Liquid-Liquid Extraction:

    • To 250 µL of spent media, add internal standards to correct for extraction efficiency.

    • Perform liquid-liquid extraction three times with 500 µL of acidified ethyl acetate.

    • Collect the ethyl acetate phase (total volume 1.5 mL).

  • Drying and Reconstitution:

    • Dry the collected ethyl acetate phase under a gentle stream of nitrogen gas.

    • Resuspend the dried extract in 250 µL of 20% acetonitrile.[11]

  • HPLC-MS/MS Analysis:

    • Inject the resuspended sample into the HPLC-MS/MS system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient of solvents (e.g., water with formic acid and methanol) to elute the AHLs.

    • Detect the AHLs using electrospray ionization in positive mode and quantify them based on their specific mass-to-charge ratios and fragmentation patterns.

Luciferase Reporter Bioassay for AHL Detection

This bioassay provides a sensitive method for detecting and quantifying AHL activity using a reporter strain engineered to produce light in response to specific AHLs.

Materials:

  • AHL reporter bacterial strain (e.g., E. coli carrying a plasmid with a LuxR homolog and a target promoter fused to a luciferase gene)

  • Bacterial culture supernatant or purified AHLs

  • Luminometer

  • Appropriate growth medium and microplates

Procedure:

  • Reporter Strain Preparation: Grow an overnight culture of the luciferase reporter strain.

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of the reporter strain culture to each well.

    • Add the bacterial culture supernatant or different concentrations of purified AHLs to the wells. Include a negative control with no added AHL.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 2-4 hours).

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer. The light output is proportional to the concentration of the specific AHL that activates the reporter system.[12][13][14]

Crystal Violet Biofilm Assay

This is a widely used method to quantify biofilm formation.

Materials:

  • Bacterial culture

  • 96-well flat-bottom microtiter plate

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • Ethanol (B145695) (95%) or 33% acetic acid

Procedure:

  • Inoculation and Biofilm Formation:

    • Inoculate a suitable growth medium with the bacterial strain of interest.

    • Pipette 200 µL of the inoculated culture into each well of a 96-well plate.

    • Incubate the plate under static conditions at the appropriate temperature for 24-48 hours to allow biofilm formation.[1][10][15]

  • Washing: Gently remove the planktonic cells by washing the wells three times with PBS.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization and Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[10][15]

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[10]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of specific genes in response to C12-HSL signaling.

Materials:

  • Bacterial cells grown with and without C12-HSL

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probes

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cells using a commercial kit, ensuring to include a DNase treatment step to remove any contaminating DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up the qPCR reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR program on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene.[18]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the C12-HSL signaling pathways and experimental workflows described in this guide.

C12_HSL_Signaling_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa cluster_A_baumannii Acinetobacter baumannii cluster_S_enteritidis Salmonella Enteritidis (Response to external signal) LasI LasI ThreeOxoC12HSL 3-oxo-C12-HSL LasI->ThreeOxoC12HSL Synthesizes LasR LasR ThreeOxoC12HSL->LasR Binds & Activates VirulenceGenes Virulence Genes (e.g., lasB, toxA) LasR->VirulenceGenes Upregulates Biofilm Biofilm Formation LasR->Biofilm Promotes AbaI AbaI ThreeOHC12HSL 3-OH-C12-HSL AbaI->ThreeOHC12HSL Synthesizes AbaR AbaR ThreeOHC12HSL->AbaR Binds & Activates DrugResistance Drug Resistance Genes AbaR->DrugResistance Upregulates Motility Motility AbaR->Motility Regulates ExternalC12HSL External C12-HSL SdiA SdiA ExternalC12HSL->SdiA Binds & Activates BiofilmAnaerobic Anaerobic Biofilm Formation SdiA->BiofilmAnaerobic Enhances VirulenceAnaerobic Anaerobic Virulence Gene Expression SdiA->VirulenceAnaerobic Increases

Caption: C12-HSL signaling pathways in different bacterial species.

Experimental_Workflow_AHL_Quantification Start Bacterial Culture Supernatant Collect Supernatant Start->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Dry Dry Under Nitrogen Extraction->Dry Reconstitute Reconstitute in Acetonitrile Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: Workflow for AHL extraction and quantification by LC-MS/MS.

Biofilm_Assay_Workflow Start Inoculate 96-well Plate Incubate Incubate (24-48h) for Biofilm Formation Start->Incubate Wash1 Wash with PBS (Remove Planktonic Cells) Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash with PBS (Remove Excess Stain) Stain->Wash2 Solubilize Solubilize Stain (Ethanol or Acetic Acid) Wash2->Solubilize Measure Measure Absorbance (570-595 nm) Solubilize->Measure Quantify Quantify Biofilm Measure->Quantify

Caption: Workflow for the Crystal Violet biofilm assay.

Conclusion

The this compound signaling system plays a critical and diverse role in regulating key bacterial behaviors, from virulence in pathogenic species to symbiotic interactions. While the core LuxI/LuxR paradigm is a common thread, the nuances of the specific AHLs produced, the cognate receptors, and the downstream regulatory networks lead to a wide array of species-specific physiological outcomes. This guide provides a framework for comparing these systems, highlighting both the conserved mechanisms and the unique adaptations. The provided experimental protocols offer a starting point for researchers to quantitatively investigate these complex signaling networks. Further research, particularly in generating directly comparable quantitative datasets across a broader range of species, will be invaluable for a deeper understanding of bacterial communication and for the development of novel strategies to combat bacterial infections and manipulate microbial communities.

References

Confirming N-dodecanoyl-L-Homoserine Lactone Identity: A Mass Spectrometry-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of quorum-sensing molecules like N-dodecanoyl-L-Homoserine lactone (C12-HSL) is paramount. This guide provides a comparative overview of mass spectrometry-based methods for its confirmation, supported by experimental data and detailed protocols.

Mass spectrometry has emerged as the gold standard for the sensitive and specific identification and quantification of N-acyl homoserine lactones (AHLs), a class of signaling molecules crucial for bacterial communication.[1][2] This guide will delve into the nuances of different mass spectrometry techniques, comparing their performance and providing the necessary protocols for their implementation.

Performance Comparison of Mass Spectrometry-Based Methods

The choice of mass spectrometry technique can significantly impact the sensitivity, specificity, and throughput of C12-HSL analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed method due to its high specificity and sensitivity in complex biological matrices.[3] Gas chromatography-mass spectrometry (GC-MS) offers an alternative, particularly for volatile derivatives.[3]

Parameter LC-MS/MS (Triple Quadrupole - QqQ) LC-MS/MS (Quadrupole Time-of-Flight - QTOF) GC-MS Thin-Layer Chromatography (TLC) with Biosensors
Precursor Ion (m/z) 284.2 [M+H]⁺284.2220 [M+H]⁺ (High Resolution)Dependent on derivatizationNot Applicable
Key Product Ions (m/z) 102.1 (Homoserine lactone ring), 183.2102.0548, 183.1742 (High Resolution)Characteristic fragmentation of derivativesNot Applicable
Sensitivity Picogram level[4]Picogram to femtogram levelNanogram to picogram levelNanogram to microgram level
Specificity High (based on precursor/product ion pair)Very High (based on accurate mass and fragmentation)Moderate to High (dependent on chromatography)Low to Moderate (potential for cross-reactivity)
Quantification Excellent (using Multiple Reaction Monitoring - MRM)[5]Good to ExcellentGoodSemi-quantitative at best
Throughput HighModerate to HighModerateLow
Primary Application Targeted quantification and identificationUntargeted screening and structural elucidation[1][2]Analysis of volatile AHLsInitial screening and qualitative detection

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for sample preparation and the primary mass spectrometry techniques.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general procedure for extracting AHLs from bacterial culture supernatants.[3][6]

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the cell-free supernatant.

  • To 1 mL of the supernatant, add 1 mL of acidified ethyl acetate (B1210297) (containing 0.1% formic acid or acetic acid).[3][6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of acidified ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical setup for the analysis of C12-HSL using a triple quadrupole or QTOF mass spectrometer.[5][6]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm × 150 mm).[6][7]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic AHLs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Precursor Ion for C12-HSL: m/z 284.2.[8]

    • Product Ions for C12-HSL: m/z 102.1 (lactone ring) and m/z 183.2 (acyl chain fragment).[8]

    • Scan Mode: For quantification on a triple quadrupole, use Multiple Reaction Monitoring (MRM).[5] For identification on a QTOF, acquire full scan MS and data-dependent MS/MS.

Protocol 3: GC-MS Analysis

This protocol provides an alternative method, often requiring derivatization to increase the volatility of the AHLs.[3]

  • Derivatization: The extracted and dried sample is derivatized to improve volatility and thermal stability.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify characteristic fragmentation patterns.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow for mass spectrometry-based identification and the general quorum-sensing signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation bacterial_culture->centrifugation1 supernatant Cell-Free Supernatant centrifugation1->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for C12-HSL identification.

quorum_sensing_pathway Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell luxi LuxI-type Synthase ahl N-dodecanoyl-L- Homoserine lactone luxi->ahl luxr LuxR-type Receptor ahl->luxr complex AHL-Receptor Complex ahl->complex ahl_out AHL Diffusion ahl->ahl_out luxr->complex dna DNA complex->dna gene_expression Target Gene Expression dna->gene_expression ahl_out->luxr

Caption: General AHL-mediated quorum sensing pathway.

Alternative Identification Methods

While mass spectrometry is superior in terms of sensitivity and specificity, other methods can be used for preliminary screening.

  • Thin-Layer Chromatography (TLC) with Biosensors: This technique separates compounds based on their polarity on a TLC plate. The plate is then overlaid with a reporter bacterial strain that produces a visible signal (e.g., color or bioluminescence) in the presence of AHLs. This method is less specific and generally provides qualitative or semi-quantitative results.[9]

  • Cell-Free Assays: These are in vitro systems that utilize cell lysates containing the necessary components to detect AHLs.[7] Upon addition of a sample containing AHLs, a measurable signal, such as the expression of β-galactosidase, is produced.[7] This method can be adapted for high-throughput screening but lacks the structural confirmation provided by mass spectrometry.

References

A Comparative Guide to the Dose-Response of N-dodecanoyl-L-Homoserine Lactone in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship of N-dodecanoyl-L-Homoserine lactone (C12-HSL), a key quorum sensing (QS) signaling molecule, in various biological assays. Understanding the effective concentrations of C12-HSL is crucial for research into bacterial communication, virulence, and the development of novel antimicrobial strategies. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for professionals in the field.

Data Summary: Dose-Response of Acyl-Homoserine Lactones

The following table summarizes the reported concentrations and effects of C12-HSL and its common analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), in different bioassay systems. For comparison, data for other relevant acyl-homoserine lactones (AHLs) are included where available.

Acyl-Homoserine LactoneBioassay SystemObserved EffectEffective Concentration / EC50Citation
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) E. coli pSB1075 (LasR-based bioluminescent reporter)Strong activation of LasREC50: 9 nM [1]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) RAW264.7 murine macrophagesInduction of unfolded protein response (UPR) without significant apoptosis6.25 µM
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) RAW264.7 murine macrophagesInduction of apoptosis~40% at 50 µM, ~80% at 100 µM
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Caco-2/TC7 epithelial cells (IL-1β stimulated)Maximal reduction of IL-8 secretion (bell-shaped response)5 µM [2]
This compound (C12-HSL) E. coli MG1655 (conjugation model)Enhancement of conjugative plasmid transferUp to 7.7-fold increase at 200 µM
N-decanoyl-L-homoserine lactone (C10-HSL) Chromobacterium violaceum CV026Inhibition of violacein (B1683560) production (in the presence of an inducer)Effective as an inhibitor [3][4]
N-octanoyl-L-homoserine lactone (C8-HSL) Chromobacterium violaceum CV026Induction of violacein productionEffective as an inducer [3][4]
N-hexanoyl-L-homoserine lactone (C6-HSL) Chromobacterium violaceum CV026Induction of violacein productionEffective as an inducer [3][4]
N-butanoyl-L-homoserine lactone (C4-HSL) E. coli pSB1075 (LasR-based bioluminescent reporter)No induction of luminescenceInactive [1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate key signaling pathways and a generalized workflow for a bioluminescent reporter bioassay.

Quorum_Sensing_Signaling_Pathway Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI) AHL N-acyl-homoserine lactone (e.g., C12-HSL) AHL_Synthase->AHL Synthesis Receptor Receptor Protein (e.g., LasR) AHL->Receptor Binding AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex DNA Target DNA AHL_Receptor_Complex->DNA Binds to Gene_Expression Target Gene Expression (e.g., Virulence Factors) DNA->Gene_Expression Regulates AHL_ext->AHL Uptake

Figure 1: Generalized quorum sensing signaling pathway in Gram-negative bacteria.

Bioluminescent_Reporter_Assay_Workflow Bioluminescent Reporter Bioassay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_reporter Prepare Reporter Strain (e.g., E. coli with LasR and lux reporter) add_reporter Add Reporter Strain to Microplate Wells prep_reporter->add_reporter prep_ahl Prepare Serial Dilutions of C12-HSL and Other AHLs add_ahl Add AHL Dilutions to Wells prep_ahl->add_ahl add_reporter->add_ahl incubate Incubate at Optimal Temperature and Time add_ahl->incubate measure_luminescence Measure Luminescence (Plate Luminometer) incubate->measure_luminescence measure_od Measure Optical Density (OD600) (for normalization) incubate->measure_od normalize Normalize Luminescence to Cell Density (RLU/OD) measure_luminescence->normalize measure_od->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate EC50/IC50 plot->calculate

Figure 2: General workflow for a bioluminescent reporter bioassay to determine AHL activity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for commonly used bioassays for determining the dose-response of C12-HSL and other AHLs.

Bioluminescent Reporter Bioassay using E. coli (LasR-responsive)

This assay utilizes an E. coli reporter strain that expresses the LasR receptor and a reporter gene, such as the lux operon, under the control of a LasR-inducible promoter. The amount of light produced is proportional to the concentration of the activating AHL.

Materials:

  • E. coli reporter strain (e.g., pSB1075)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Appropriate antibiotics for plasmid maintenance

  • This compound (C12-HSL) and other AHLs

  • 96-well microtiter plates

  • Microplate luminometer

Procedure:

  • Prepare Reporter Culture: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with the antibiotic and grow to an early-to-mid exponential phase (OD600 of approximately 0.1-0.2).

  • Prepare AHL Solutions: Prepare a stock solution of C12-HSL and other test AHLs in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well. Add the serial dilutions of the AHL standards and test samples to the respective wells. Include a negative control (solvent only).

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).

  • Measurement: Measure the luminescence using a plate luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis: Normalize the luminescence readings by dividing by the corresponding OD600 values. Plot the normalized relative light units (RLU/OD) against the AHL concentration to generate a dose-response curve and determine the EC50 value.

Chromobacterium violaceum CV026 Bioassay

This bioassay utilizes a mutant strain of C. violaceum (CV026) that cannot produce its own AHL but will produce the purple pigment violacein in response to exogenous short-to-medium chain AHLs (C4-C8). Long-chain AHLs like C12-HSL do not typically induce violacein production but can be detected through their ability to inhibit violacein production induced by a short-chain AHL.[3][4]

Materials:

  • Chromobacterium violaceum CV026

  • LB broth and agar

  • Short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) for inhibition assays

  • C12-HSL and other test compounds

  • Petri dishes or 24-well plates

Procedure for Induction Assay (for short-chain AHLs):

  • Prepare CV026 Overlay: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. The next day, inoculate molten LB agar (cooled to ~45-50°C) with the overnight culture.

  • Pour Plates: Pour the seeded agar into petri dishes and allow to solidify.

  • Sample Application: Spot a small volume of the test AHL solutions onto the surface of the agar.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A purple zone around the spot indicates the production of violacein in response to the AHL.

Procedure for Inhibition Assay (for long-chain AHLs):

  • Prepare CV026 Overlay with Inducer: Follow the same procedure as the induction assay, but add a sub-maximal inducing concentration of a short-chain AHL (e.g., C6-HSL) to the molten agar along with the CV026 culture.

  • Pour Plates and Sample Application: Pour the plates and spot the long-chain AHLs to be tested.

  • Incubation and Observation: Incubate as above. A zone of clearing (no purple color) around the spot indicates inhibition of violacein production.

Agrobacterium tumefaciens A136 Bioassay

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., A136)

  • LB medium and agar

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • C12-HSL and other test AHLs

Procedure (Qualitative Plate Assay):

  • Prepare Reporter Plate: Spread the A. tumefaciens reporter strain on an LB agar plate containing X-Gal.

  • Sample Application: Spot the AHL samples onto the surface of the agar.

  • Incubation: Incubate the plate at 28-30°C for 24-48 hours.

  • Observation: A blue color developing around the spot indicates β-galactosidase activity and the presence of an active AHL.

Procedure (Quantitative Liquid Assay):

  • Culture Preparation: Grow the reporter strain in liquid media to a specific optical density.

  • Assay Setup: In a 96-well plate, combine the reporter strain culture with different concentrations of the AHLs.

  • Incubation: Incubate the plate under appropriate conditions.

  • β-Galactosidase Assay: Lyse the cells and add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure the resulting color change spectrophotometrically. The intensity of the color is proportional to the AHL concentration.

Conclusion

The bioactivity of this compound is highly dependent on the specific bioassay system employed. Bioluminescent and fluorescent reporter strains, particularly those based on the LasR receptor from Pseudomonas aeruginosa, provide highly sensitive and quantitative measures of C12-HSL activity, with EC50 values in the nanomolar range for its 3-oxo derivative. In contrast, bioassays like the Chromobacterium violaceum CV026 assay are more suited for detecting shorter-chain AHLs through induction, while long-chain AHLs like C12-HSL are often detected via an inhibition mechanism. The choice of bioassay should, therefore, be carefully considered based on the specific research question and the expected range of AHL concentrations. The provided protocols and data serve as a valuable starting point for researchers investigating the role of C12-HSL in bacterial quorum sensing and for those in the process of discovering and characterizing novel quorum sensing inhibitors.

References

A Comparative Guide to Negative Controls for N-dodecanoyl-L-Homoserine Lactone (C12-HSL) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used and potential negative controls for experiments involving the quorum sensing molecule N-dodecanoyl-L-Homoserine lactone (C12-HSL). The selection of an appropriate negative control is critical for validating the specificity of observed biological effects and avoiding misinterpretation of experimental results. This document outlines suitable alternatives to C12-HSL, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Introduction to this compound (C12-HSL)

This compound (C12-HSL) is a key signaling molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] As a member of the N-acyl-homoserine lactone (AHL) family, C12-HSL plays a pivotal role in regulating the expression of numerous virulence factors and biofilm formation.[1][3][4] The biological activity of C12-HSL is primarily mediated through its binding to the transcriptional regulator LasR.[3][4] The specificity of this interaction is largely determined by the length of the acyl side chain and the presence of a 3-oxo group.[5]

Recommended Negative Controls

The ideal negative control for C12-HSL experiments should be structurally similar but biologically inactive or significantly less active in the specific assay being performed. Based on the structure-activity relationship of AHLs, the following molecules are recommended as negative controls.

N-butanoyl-L-homoserine lactone (C4-HSL)

N-butanoyl-L-homoserine lactone (C4-HSL) is a naturally occurring AHL in P. aeruginosa, part of the secondary rhl quorum sensing system.[3] Due to its significantly shorter acyl chain (4 carbons vs. 12 carbons in C12-HSL), it does not effectively activate the LasR receptor, making it an excellent negative control for LasR-dependent processes.[6][7]

N-dodecanoyl-L-homocysteine thiolactone

This synthetic analog replaces the oxygen atom in the lactone ring of C12-HSL with a sulfur atom. This modification can significantly reduce or abolish the molecule's ability to activate the LasR receptor, rendering it a suitable negative control.

Analogs Lacking the 3-Oxo Group

The 3-oxo functional group on the acyl chain of C12-HSL is crucial for its high-affinity binding to LasR. Analogs that lack this group, such as N-dodecanoyl-L-homoserine (without the 3-oxo moiety), are expected to have substantially reduced activity.[5]

Quantitative Comparison of Biological Activity

The following tables summarize the comparative activity of C12-HSL and potential negative controls in key quorum sensing-regulated assays.

Table 1: LasR Reporter Gene Activation

CompoundConcentrationReporter StrainRelative Luminescence/β-galactosidase Activity (%)Reference
This compound (C12-HSL) 100 nME. coli pSB1075 (LasR-based)100[6]
N-butanoyl-L-homoserine lactone (C4-HSL) 100 nME. coli pSB1075 (LasR-based)No induction[6]

Table 2: Biofilm Formation Inhibition in P. aeruginosa

CompoundConcentrationBiofilm Inhibition (%)Reference
This compound (C12-HSL) Not an inhibitorInduces biofilm formation[4][7]
N-butanoyl-L-homoserine lactone (C4-HSL) Not a direct LasR-mediated inhibitor, but involved in rhl system which also affects biofilmCan influence biofilm formation through the rhl system[7][8]
Inactive Analogs Assay DependentExpected to show no significant inhibition compared to vehicle control

Table 3: Virulence Factor Production in P. aeruginosa

CompoundVirulence FactorEffectReference
This compound (C12-HSL) Pyocyanin (B1662382)Induces production[9]
Elastase (LasB)Induces production[2]
N-butanoyl-L-homoserine lactone (C4-HSL) PyocyaninInduces production via RhlR[2]
Elastase (LasB)Limited induction compared to C12-HSL[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: LasR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate or inhibit the LasR receptor.

Materials:

  • LasR-based reporter strain (e.g., E. coli DH5α containing a plasmid with the lasR gene and a lasI promoter-driven reporter like lacZ or luxCDABE)

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics

  • This compound (C12-HSL)

  • Negative control compound (e.g., C4-HSL)

  • 96-well microtiter plates (black plates for luminescence, clear plates for absorbance)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Inoculate the reporter strain in LB broth with antibiotics and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 0.2-0.4.

  • In a 96-well plate, add the reporter strain culture.

  • Add C12-HSL (positive control) and the negative control compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubate the plate at 37°C for 4-6 hours.

  • Measure the reporter output (luminescence for lux reporters or β-galactosidase activity for lacZ reporters using a substrate like ONPG).

  • Normalize the reporter output to cell density by measuring the OD600 of each well.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • LB broth

  • Test compounds (C12-HSL and negative controls)

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Grow P. aeruginosa overnight in LB broth at 37°C.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add the diluted culture to the wells of a 96-well plate.

  • Add the test compounds at desired concentrations. Include a vehicle-only control.

  • Incubate the plate statically at 37°C for 24 hours.

  • Carefully discard the planktonic cells and wash the wells gently with water.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the stained biofilm with 30% acetic acid.

  • Measure the absorbance at 590 nm using a plate reader.

Protocol 3: Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin.

Materials:

Procedure:

  • Grow P. aeruginosa in King's A medium with the test compounds for 18-24 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant with chloroform. The chloroform layer will turn blue.

  • Separate the chloroform layer and add 0.2 N HCl. The aqueous layer will turn pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm.[1][10]

  • The concentration of pyocyanin (μg/mL) can be calculated by multiplying the OD520 by 17.072.[10]

Protocol 4: Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of the LasB elastase.

Materials:

  • Pseudomonas aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) substrate

  • Tris-HCl buffer (pH 7.2)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in a suitable medium (e.g., LB) with test compounds for 18-24 hours.

  • Centrifuge the cultures and filter-sterilize the supernatant.

  • Prepare a reaction mixture containing the culture supernatant, ECR substrate, and Tris-HCl buffer.

  • Incubate the mixture at 37°C for several hours.

  • Stop the reaction by adding a precipitating agent (e.g., phosphate (B84403) buffer).

  • Centrifuge to pellet the unhydrolyzed ECR.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the C12-HSL signaling pathway and a general experimental workflow for testing negative controls.

C12_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell C12_HSL_out C12-HSL C12_HSL_in C12-HSL C12_HSL_out->C12_HSL_in Diffusion LasI LasI Synthase LasI->C12_HSL_out Synthesis LasR_inactive Inactive LasR (monomer) LasR_active Active LasR (dimer) LasR_inactive->LasR_active Dimerization las_box las Box (Promoter) LasR_active->las_box Binds Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Activation lasI_gene lasI gene las_box->lasI_gene Positive Feedback C12_HSL_in->LasR_inactive Binding Negative_Control Negative Control (e.g., C4-HSL) Negative_Control->LasR_inactive No/Weak Binding

Caption: The LasI/LasR quorum sensing circuit in P. aeruginosa.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Prepare Bacterial Culture (P. aeruginosa or reporter strain) Incubation Incubate Culture with Test Compounds Culture->Incubation Compounds Prepare Stock Solutions (C12-HSL, Negative Controls, Vehicle) Compounds->Incubation Measurement Measure Endpoint (e.g., Gene Expression, Biofilm, Virulence Factor) Incubation->Measurement Normalization Normalize Data (e.g., to cell density) Measurement->Normalization Comparison Compare Activity of C12-HSL to Negative Controls and Vehicle Normalization->Comparison Conclusion Draw Conclusions on Specificity of C12-HSL Effect Comparison->Conclusion

Caption: General experimental workflow for validating negative controls.

References

Unlocking Quorum Sensing: A Comparative Guide to N-dodecanoyl-L-Homoserine Lactone Bioassay Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-dodecanoyl-L-Homoserine lactone (C12-HSL) and its alternatives in quorum sensing (QS) bioassays. It includes detailed experimental protocols, quantitative data comparisons, and a clear workflow for statistical analysis to support researchers in the objective evaluation of QS signaling molecules.

Comparative Analysis of Quorum Sensing Molecules

This compound is a key signaling molecule in the quorum sensing circuits of many Gram-negative bacteria. Its efficacy is often compared with other N-acyl-homoserine lactones (AHLs) that vary in acyl chain length and modifications, as well as synthetic analogs designed to modulate the QS response. The biological activity of these molecules is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Quantitative Comparison of AHL Activity

The following table summarizes the quantitative activity of C12-HSL and other common AHLs in activating specific LuxR-type receptors. Lower EC50 values indicate higher potency.

Acyl-Homoserine Lactone (AHL)ReceptorReporter StrainEC50 (nM)Reference
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)LasRE. coli1.5[1]
N-Butanoyl-L-Homoserine Lactone (C4-HSL)RhlRP. aeruginosa~1000[1]
N-Hexanoyl-L-Homoserine Lactone (C6-HSL)LuxRV. fischeri~10[1]
N-Octanoyl-L-Homoserine Lactone (C8-HSL)LuxRV. fischeri~5[1]
N-Decanoyl-L-Homoserine Lactone (C10-HSL)LuxRV. fischeri~10
N-Tetradecanoyl-L-Homoserine Lactone (C14-HSL)---

Note: Data for C10-HSL and C14-HSL EC50 values were not explicitly found in the provided search results but are included for structural comparison. The activity of these longer-chain AHLs can be inhibitory in some bioassays, such as the Chromobacterium violaceum CV026 assay.[2]

Experimental Protocols

Accurate and reproducible data are foundational to any statistical analysis. Below are detailed methodologies for common bioassays used to quantify the activity of C12-HSL and its analogs.

Protocol 1: Violacein (B1683560) Production Bioassay in Chromobacterium violaceum

This assay quantitatively measures the production of the purple pigment violacein by a mutant strain of C. violaceum (e.g., CV026 or CV0blu) in response to exogenous AHLs.[2][3]

Materials:

  • Chromobacterium violaceum mutant strain (e.g., CV026), deficient in AHL production but capable of responding to short-chain AHLs.

  • Luria-Bertani (LB) broth and agar.

  • This compound (C12-HSL) and other AHLs for testing.

  • Solvent for AHLs (e.g., DMSO or ethyl acetate).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare Reporter Strain: Inoculate a single colony of the C. violaceum mutant into LB broth and grow overnight with shaking.

  • Prepare AHL Solutions: Create a serial dilution of C12-HSL and other test compounds in the appropriate solvent.

  • Assay Setup: In a 96-well plate, add a standardized volume of the overnight C. violaceum culture to fresh LB broth. Add the different concentrations of AHLs to the respective wells. Include negative controls (reporter strain with medium and solvent only) and positive controls (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL).

  • Incubation: Incubate the plate at 30°C for 18-24 hours.

  • Quantification of Violacein: After incubation, lyse the bacterial cells and extract the violacein pigment using a suitable solvent (e.g., DMSO or ethanol). Measure the absorbance of the extracted violacein at a specific wavelength (e.g., 585 nm) using a spectrophotometer.

Protocol 2: Reporter Gene Assay using Biosensor Strains

This method utilizes an engineered bacterial strain (e.g., E. coli or Agrobacterium tumefaciens) that contains a plasmid with a specific LuxR-type receptor (like LasR) and a reporter gene (lacZ, gfp, or lux) under the control of a QS-inducible promoter.[4]

Materials:

  • Biosensor strain (e.g., E. coli carrying a LasR-based reporter plasmid).

  • Appropriate liquid medium with selective antibiotics.

  • C12-HSL and test compounds.

  • 96-well microtiter plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Prepare Biosensor Strain: Grow the biosensor strain to the mid-logarithmic phase in a suitable medium.

  • Assay Setup: In a 96-well plate, expose the biosensor cells to varying concentrations of the test compounds. For antagonist assays, a constant concentration of the native autoinducer (e.g., 3-oxo-C12-HSL) is added along with the test compounds.[4]

  • Incubation: Incubate the plate for a specified period (e.g., 4-8 hours) to allow for reporter gene expression.

  • Signal Detection: Quantify the reporter gene expression. For a lux reporter, measure luminescence. For a lacZ reporter, measure β-galactosidase activity using a substrate like ONPG.[4]

Mandatory Visualizations

Signaling Pathway, Experimental Workflow, and Logical Relationships

G cluster_0 Quorum Sensing Signaling Pathway (P. aeruginosa) C12HSL N-dodecanoyl-L- Homoserine lactone LasR LasR Receptor C12HSL->LasR Binds Complex C12HSL-LasR Complex LasR->Complex DNA Target Gene Promoter Complex->DNA Activates Virulence Virulence Factor Production DNA->Virulence Leads to

Caption: this compound signaling pathway.

G cluster_1 Bioassay Experimental Workflow PrepStrain Prepare Reporter Strain Culture AssaySetup Set up 96-well Plate (Cells + AHLs) PrepStrain->AssaySetup PrepAHL Prepare Serial Dilutions of AHLs PrepAHL->AssaySetup Incubate Incubate at Optimal Temperature AssaySetup->Incubate Measure Measure Response (e.g., Absorbance, Luminescence) Incubate->Measure Analyze Statistical Analysis (Dose-Response Curve) Measure->Analyze G cluster_2 Statistical Analysis Workflow RawData Raw Data (Concentration vs. Response) Normalize Data Normalization (to Controls) RawData->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Non-linear Regression (e.g., Hill Equation) Plot->Fit EC50 Determine EC50/IC50 and Confidence Intervals Fit->EC50 Compare Compare Potency and Efficacy EC50->Compare

References

Safety Operating Guide

Proper Disposal of N-dodecanoyl-L-Homoserine lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N-dodecanoyl-L-Homoserine lactone (C12-HSL) are critical for ensuring laboratory safety and environmental responsibility. As a key signaling molecule in bacterial quorum sensing, its proper handling is paramount. This guide provides detailed procedures for the safe disposal of C12-HSL, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound and its derivatives are associated with specific hazards that necessitate careful handling and disposal. The primary concern is their potential for long-lasting harmful effects on aquatic life[1][2]. Certain variants of this molecule have also been classified as harmful if swallowed[3][4]. Therefore, preventing its release into the environment is a key aspect of its disposal[2][3].

Quantitative Hazard Summary

For easy reference, the table below summarizes the key hazard information for this compound and its common derivatives.

CompoundCAS NumberHazard ClassificationsHazard StatementsPrecautionary Statements
This compound137173-46-7Aquatic Chronic 4[1][2]H413: May cause long lasting harmful effects to aquatic life[1][2].P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant[2].
This compound-3-hydrazone-biotinNot AvailableAcute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[3]H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects[3].P264, P270, P273, P301 + P312, P330, P391, P501[3].
N-3-oxo-dodecanoyl-L-Homoserine lactone168982-69-2Acute toxicity - oral 4[4]H302: Harmful if swallowed[4].P264, P270, P301+P312, P330, P501[4].

Standard Disposal Procedures

The recommended disposal method for this compound depends on the concentration and volume of the waste. For all scenarios, consultation with your institution's Environmental Health and Safety (EHS) department is the mandatory first step.

For Low Concentrations and Small Quantities:
  • Consult Local Regulations: Always begin by consulting your institution's EHS office for specific guidelines on chemical waste disposal[5][6].

  • Waste Collection: Collect all waste containing C12-HSL, including contaminated consumables like pipette tips and gloves, in a designated, clearly labeled, and sealed chemical waste container[5].

  • Waste Segregation: Do not mix C12-HSL waste with other chemical waste streams unless you have confirmed their compatibility[5].

  • Arrange for Pickup: Contact your institution's EHS or waste management provider to schedule the pickup and disposal of the chemical waste container[6].

Inactivation Prior to Disposal

For higher concentrations or larger volumes of this compound, inactivation of its biological activity is recommended before disposal. This is achieved by hydrolyzing the lactone ring, a key structural feature for its function. The most common and accessible method for this in a laboratory setting is alkaline hydrolysis.

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol utilizes a high pH environment to hydrolyze the lactone ring of the C12-HSL molecule, rendering it biologically inactive.

Materials:

  • This compound waste solution

  • 10 M Sodium Hydroxide (NaOH) stock solution

  • Hydrochloric Acid (HCl) solution for neutralization

  • Calibrated pH meter or pH strips

  • Appropriate chemical waste container

Methodology:

  • Preparation for Inactivation: In a designated and properly ventilated area, add 10 M NaOH stock solution to the aqueous waste containing C12-HSL to achieve a final concentration of 1 M NaOH.

  • Incubation: Gently mix the solution and allow it to incubate at room temperature for a minimum of 24 hours. This extended incubation period helps to ensure the complete hydrolysis of the lactone ring[6]. For potentially more stable, long-chain acyl-HSLs like C12-HSL, a longer incubation time or gentle heating may be considered in consultation with your EHS department.

  • Neutralization: After the incubation period, slowly and carefully add HCl to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH using a calibrated pH meter or pH strips[6]. Be aware that this neutralization reaction is exothermic.

  • Final Disposal: Dispose of the neutralized and inactivated solution in accordance with your institution's guidelines for non-hazardous aqueous waste. If in doubt, treat it as chemical waste[6][7].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs concentration High Concentration or Large Volume? consult_ehs->concentration inactivate Perform Inactivation Protocol (e.g., Alkaline Hydrolysis) concentration->inactivate Yes collect_waste Collect in Labeled, Sealed Chemical Waste Container concentration->collect_waste No neutralize Neutralize Solution to pH 6-8 inactivate->neutralize dispose_neutral Dispose as Neutralized Aqueous Waste (as per EHS guidance) neutralize->dispose_neutral end Disposal Complete dispose_neutral->end waste_pickup Arrange for Chemical Waste Pickup by EHS collect_waste->waste_pickup waste_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Signaling Pathway and Degradation Mechanisms

N-acyl homoserine lactones (AHLs) are key molecules in bacterial quorum sensing. Their degradation, either naturally or through intentional inactivation, disrupts this signaling pathway. The primary mechanisms for AHL degradation are enzymatic, involving lactonases that hydrolyze the homoserine lactone ring and acylases that cleave the amide bond[8]. The alkaline hydrolysis method described above mimics the action of lactonases.

G cluster_0 This compound (Active) cluster_1 Inactivation Pathways cluster_2 Inactive Products AHL C12-HSL Alkaline_Hydrolysis Alkaline Hydrolysis (High pH) AHL->Alkaline_Hydrolysis Lactone Ring Cleavage Enzymatic_Degradation Enzymatic Degradation AHL->Enzymatic_Degradation Ring_Opened N-dodecanoyl-L-Homoserine (Inactive) Alkaline_Hydrolysis->Ring_Opened Enzymatic_Degradation->Ring_Opened Lactonase Amide_Cleaved Dodecanoic Acid + L-Homoserine Lactone (Inactive) Enzymatic_Degradation->Amide_Cleaved Acylase

References

Personal protective equipment for handling N-dodecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-dodecanoyl-L-Homoserine lactone (C12-HSL). The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for similar chemical compounds and available safety data.

While specific hazard information for this compound is limited, a cautious approach is recommended. Some sources indicate that it may cause long-lasting harmful effects to aquatic life.[1] A safety data sheet for a closely related compound, N-(3-oxododecanoyl)-L-Homoserine lactone, indicates it may be harmful if swallowed. Therefore, adherence to the following protocols is essential to minimize risk and ensure research integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE based on the quantity being handled.[2]

Activity Eyes/Face Hands Respiratory Body
Handling Small Quantities (milligram scale) Safety glasses with side shields or safety goggles.[2]Nitrile or latex gloves.[2]N95 respirator or equivalent, especially if dust may be generated.[2][3]Standard laboratory coat.[2]
Handling Large Quantities (gram scale or greater) Chemical safety goggles or a face shield.[2]Chemical-resistant gloves (e.g., nitrile), consider double-gloving.[2]A properly fitted respirator with an organic vapor cartridge.[2]Chemical-resistant lab coat or apron over a standard lab coat.[2]
Emergency (Spill or Exposure) Chemical safety goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves.[2]A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[2]Chemical-resistant suit or coveralls.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood, particularly when handling the solid form to avoid inhalation of dust particles.[2][4]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure an emergency plan is in place and that you know the location of safety showers, eyewash stations, and first aid kits.[4]

  • Handling :

    • When weighing the solid compound, do so in a fume hood to minimize dust inhalation.[2]

    • Avoid direct contact with skin, eyes, and clothing.[2][4][5]

    • If preparing solutions, add the solid to the solvent slowly and carefully.[2] this compound is soluble in organic solvents like DMSO and dimethyl formamide.[5]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the compound.[4][5]

    • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical for laboratory safety and environmental protection.[4] Given the potential for long-lasting harmful effects on aquatic life, it should not be disposed of as household garbage.[1]

  • Waste Collection : Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a clearly labeled, sealed container designated for chemical waste.[2][4]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label on the empty container before disposal according to official regulations.[2]

  • Final Disposal : Dispose of the waste container through an approved waste disposal plant.

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS & Protocols B Work in Fume Hood A->B C Assemble Equipment B->C D Don Appropriate PPE C->D E Weigh Solid Compound D->E Proceed to Handling F Prepare Solution (if needed) E->F G Perform Experiment F->G H Keep Containers Closed G->H I Wash Hands Thoroughly H->I Proceed to Cleanup J Clean Work Area I->J K Collect All Waste in Labeled Container J->K L Dispose via Approved Waste Facility K->L M Spill or Exposure Occurs N Use Eyewash/Safety Shower M->N O Seek Medical Attention M->O P Follow Spill Cleanup Protocol M->P

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-dodecanoyl-L-Homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-dodecanoyl-L-Homoserine lactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。